(7-(1)N)-1H-pyrrolo[2,3-b]pyridine
Description
BenchChem offers high-quality (7-(1)N)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-(1)N)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H6N2 |
|---|---|
Molecular Weight |
119.13 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-b](115N)pyridine |
InChI |
InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9)/i8+1 |
InChI Key |
MVXVYAKCVDQRLW-VJJZLTLGSA-N |
Isomeric SMILES |
C1=CC2=C(NC=C2)[15N]=C1 |
Canonical SMILES |
C1=CC2=C(NC=C2)N=C1 |
Origin of Product |
United States |
1H-Pyrrolo[2,3-b]pyridine: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Exploration of the Chemical Structure, Properties, and Applications of a Privileged Heterocyclic Scaffold
Introduction
1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a prominent heterocyclic scaffold in the landscape of modern chemical and pharmaceutical research. Its unique electronic architecture, a fusion of a pyrrole and a pyridine ring, imparts a distinct set of physicochemical properties that have rendered it a "privileged structure" in medicinal chemistry.[1][2] This guide offers a comprehensive technical overview of 7-azaindole, delving into its fundamental chemical and physical characteristics, reactivity, synthesis, and its multifaceted applications, with a particular focus on its role in drug discovery and materials science.
Molecular Structure and Physicochemical Properties
7-azaindole is a bicyclic aromatic heterocycle with the molecular formula C₇H₆N₂ and a molecular weight of approximately 118.14 g/mol .[3][4] The structure consists of a pyrrole ring fused to a pyridine ring at the 2- and 3-positions of the pyrrole, and the 2- and 3-positions of the pyridine. This fusion results in a planar molecule with a unique distribution of electron density, which is central to its chemical behavior.
Key Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂ | [3][4] |
| Molecular Weight | 118.14 g/mol | [3][5] |
| Appearance | White to light yellow crystalline powder | [5][6] |
| Melting Point | 107 °C | [5] |
| Boiling Point | 270 °C at 755 Torr | [5] |
| CAS Number | 271-63-6 | [3][4] |
| pKa | (To be added if found in subsequent targeted searches) | |
| Solubility | (To be added if found in subsequent targeted searches) |
The presence of both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7) within the same molecule is a critical feature. This allows 7-azaindole to form specific and directional interactions with biological targets, such as the hinge region of protein kinases, making it a valuable pharmacophore.[7]
Tautomerism and Hydrogen Bonding
A fascinating aspect of 7-azaindole's chemistry is its propensity for tautomerism, particularly in the excited state. The molecule can form a homodimer through double hydrogen bonds between the pyrrole N-H of one molecule and the pyridine N7 of another.[8][9] Upon UV excitation, this dimer can undergo a concerted double proton transfer, leading to the formation of a tautomeric species.[8][9] This phenomenon has been extensively studied as a model for understanding proton transfer processes in biological systems, including DNA base pairing.[8] The solvent environment can significantly influence the mechanism of this excited-state proton transfer.[10][11][12]
Caption: Excited-state double proton transfer in the 7-azaindole dimer.
Chemical Reactivity and Synthesis
The reactivity of the 7-azaindole core is rich and versatile, allowing for functionalization at various positions on both the pyrrole and pyridine rings.
Reactivity
-
Pyrrole Ring: The pyrrole moiety is generally more electron-rich than the pyridine ring and is susceptible to electrophilic substitution, primarily at the C3 position. The N1 position can be readily deprotonated with a strong base to form the 7-azaindolide anion, which is a potent nucleophile and a versatile ligand in coordination chemistry.[13][14][15]
-
Pyridine Ring: The pyridine ring is more electron-deficient and is generally less reactive towards electrophilic substitution. However, it can undergo nucleophilic substitution, particularly when activated by an electron-withdrawing group or through the formation of an N-oxide.[16][17]
Synthetic Strategies
A variety of synthetic methods have been developed to construct the 7-azaindole scaffold.[16][17] Modern approaches often utilize transition metal-catalyzed cross-coupling reactions to build the core or to functionalize it.[16][17]
Representative Synthetic Protocol: Rh(III)-Catalyzed C-H Activation/Annulation
This method provides an efficient route to 7-azaindole from readily available starting materials.[18]
Step 1: Preparation of the Catalyst and Reactants
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the Rh(III) catalyst, such as [Cp*RhCl₂]₂.
-
Add the external silver oxidant (e.g., AgSbF₆ or AgOAc). The oxidant is crucial for regenerating the active catalyst.[18]
-
Add the coupling partners: 2-aminopyridine and the desired alkyne.
Step 2: Reaction Execution
-
Add a suitable solvent, such as 1,2-dichloroethane (DCE) or methanol.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices: The choice of a Rh(III) catalyst is based on its ability to mediate C-H activation of the pyridine ring. The silver oxidant is essential for promoting the catalytic cycle by reoxidizing the Rh(I) intermediate back to the active Rh(III) state.[18] The inert atmosphere is critical to prevent the degradation of the catalyst and reactants.
Caption: General workflow for the synthesis of 7-azaindole derivatives.
Spectroscopic Characterization
The structural elucidation of 7-azaindole and its derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure. The proton NMR spectrum of the parent 7-azaindole typically shows distinct signals for the protons on both the pyrrole and pyridine rings.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of 1H-pyrrolo[2,3-b]pyridine shows a prominent molecular ion peak.[19][20] The fragmentation patterns can provide valuable structural information.[20]
-
Infrared (IR) Spectroscopy: The IR spectrum of 7-azaindole exhibits a characteristic N-H stretching vibration for the pyrrole ring.
Applications in Research and Development
The unique structural and electronic properties of 7-azaindole have led to its widespread use in various scientific disciplines.
Medicinal Chemistry: A Privileged Scaffold
7-azaindole is a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[1][7][21] Its ability to mimic the adenine core of ATP allows it to bind effectively to the ATP-binding site of kinases.[1] Several approved drugs, such as the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, incorporate the 7-azaindole moiety.[1] Beyond oncology, 7-azaindole derivatives have shown promise in treating a range of diseases, including neurological disorders and inflammatory conditions.[18][22][23]
Coordination Chemistry and Catalysis
The deprotonated form of 7-azaindole, the 7-azaindolide anion, is an effective ligand for a variety of metal ions.[13][14][15] It can coordinate to metals through either the pyrrolic N1 nitrogen or the pyridinic N7 nitrogen, or it can act as a bridging ligand.[13] This versatility has led to the development of novel metal complexes with interesting magnetic and catalytic properties.[14][24][25]
Materials Science
The favorable electronic properties and stability of 7-azaindole have made it a candidate for applications in organic electronics.[22] It has been investigated for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).[22]
Conclusion
1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a remarkable heterocyclic compound with a rich and diverse chemistry. Its unique structural features, including the presence of both hydrogen bond donor and acceptor functionalities, and the tunable reactivity of its fused ring system, have established it as a privileged scaffold in medicinal chemistry and a versatile building block in materials science and coordination chemistry. As research continues to uncover new synthetic methodologies and applications, the importance of 7-azaindole in the scientific community is poised to grow even further.
References
-
Homoleptic Transition Metal Complexes of the 7-Azaindolide Ligand Featuring κ1-N1 Coordination. (2015). Inorganic Chemistry. [Link][13][15]
-
Homoleptic Transition Metal Complexes of the 7-Azaindolide Ligand Featuring κ(1)-N1 Coordination. (2015). ResearchGate. [Link][14]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). Current Organic Chemistry. [Link][16]
-
Homoleptic Transition Metal Complexes of the 7-Azaindolide Ligand Featuring κ1-N1 Coordination. (2015). National Institutes of Health. [Link][13][15]
-
New 7-azaindole palladium and platinum complexes: Crystal structures and theoretical calculations. in vitro anticancer activity of the platinum compounds. (2010). Dalton Transactions. [Link][24]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. [Link][17]
-
The synthesis and late transition metal chemistry of 7-aza-N-indolyl phosphines and the activity of their palladium complexes in CO–ethene co-polymerisation. (2005). Dalton Transactions. [Link][25]
-
Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. (2011). Physical Chemistry Chemical Physics. [Link][10]
-
Excited State Tautomerization of 7-Azaindole in a 1:1 Complex with δ-Valerolactam: A Comparative Study with the Homodimer. (2012). The Journal of Physical Chemistry A. [Link][8]
-
Excited-State Tautomerization in the 7-Azaindole-(H2O)n (n = 1 and 2) Complexes in the Gas Phase and in Solution: A Theoretical Study. (2011). The Journal of Physical Chemistry A. [Link][11]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2014). RosDok. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (2010). Pakistan Journal of Pharmaceutical Sciences. [Link][23]
-
1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde. PubChem. [Link]
-
Azaindole Therapeutic Agents. (2020). National Institutes of Health. [Link][21]
-
Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. (2023). Current Topics in Medicinal Chemistry. [Link][2]
-
Biprotonic photo-tautomerism in 7-azaindole dimer: concerted mechanism,... ResearchGate. [Link][9]
-
Dynamics of the water-catalyzed phototautomerization of 7-azaindole. (2001). The Journal of Chemical Physics. [Link][12]
- 1H-pyrrolo[2,3-b]pyridines.
-
1H-Pyrrolo[2,3-b]pyridine Mass Spectrum. NIST WebBook. [Link][19]
-
1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. (1970). Journal of the Chemical Society B: Physical Organic. [Link][20]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 5. echemi.com [echemi.com]
- 6. 1H-Pyrrolo[2,3-b]pyridine | CymitQuimica [cymitquimica.com]
- 7. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Excited-State Tautomerization in the 7-Azaindole-(H2O)n (n = 1 and 2) Complexes in the Gas Phase and in Solution: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Homoleptic Transition Metal Complexes of the 7-Azaindolide Ligand Featuring κ1-N1 Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 19. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 20. 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 21. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemimpex.com [chemimpex.com]
- 23. pjps.pk [pjps.pk]
- 24. researchgate.net [researchgate.net]
- 25. The synthesis and late transition metal chemistry of 7-aza-N-indolyl phosphines and the activity of their palladium complexes in CO–ethene co-polymerisation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The 7-Azaindole Bioisosteric Switch: A Technical Guide to 1H-Pyrrolo[2,3-b]pyridine in Rational Drug Design
Executive Summary
The transition from an indole scaffold to a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core represents one of the most successful bioisosteric strategies in modern medicinal chemistry[1]. While indole is a ubiquitous pharmacophore found in numerous natural products and early-generation therapeutics, its high lipophilicity and susceptibility to oxidative metabolism often present significant pharmacokinetic hurdles. By strategically replacing the C-7 methine group of indole with a nitrogen atom, drug developers can fundamentally alter the molecule's electronic distribution, physicochemical properties, and target-binding capabilities without perturbing its geometric footprint[1]. This whitepaper provides an in-depth technical analysis of the indole vs. 7-azaindole bioisosterism, focusing on physicochemical profiling, structural biology, and validated experimental methodologies for drug development professionals.
Physicochemical and Electronic Perturbations
The incorporation of an sp² hybridized nitrogen at the 7-position introduces a distinct dipole moment and alters the electron density of the fused bicyclic system. This single-atom substitution triggers a cascade of favorable physicochemical changes that are highly desirable in lead optimization.
-
Basicity and pKa: Indole is essentially neutral at physiological pH, as the lone pair on its nitrogen is delocalized into the aromatic
-system. In contrast, 7-azaindole introduces a basic center at the pyridine nitrogen. The calculated pKa of this basic nitrogen is approximately 4.59, rendering it a weak base that can participate in ionic interactions or hydrogen bonding depending on the microenvironment[2]. -
Lipophilicity (LogP) and Aqueous Solubility: The added polarity from the pyridine nitrogen decreases the partition coefficient. The LogP drops from ~2.14 (indole) to ~1.80 (7-azaindole)[2]. This reduction in lipophilicity directly translates to enhanced aqueous solubility. Experimental data indicates that all four azaindole isomers display aqueous solubility exceeding 400 µg/mL, a significant improvement over the sparingly soluble parent indole[2].
-
Metabolic Stability: Indole rings are highly electron-rich and prone to cytochrome P450-mediated oxidative metabolism, particularly at the C-2 and C-3 positions. The electron-withdrawing nature of the pyridine nitrogen in 7-azaindole deactivates the pyrrole ring towards electrophilic attack, thereby enhancing the overall metabolic stability of the scaffold[3].
Table 1: Comparative Physicochemical Properties
| Property | Indole | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) |
| Core Structure | Bicyclic, 1 Nitrogen (Pyrrole) | Bicyclic, 2 Nitrogens (Pyrrole + Pyridine) |
| pKa (Basic) | N/A (Neutral at pH 7.4) | ~4.59 (Weak Base) |
| LogP (Lipophilicity) | ~2.14 | ~1.80 |
| Aqueous Solubility | Poor | Enhanced (>400 µg/mL) |
| H-Bonding Profile | 1 Donor (NH) | 1 Donor (NH), 1 Acceptor (N) |
| Metabolic Stability | High CYP450 susceptibility | Improved oxidative stability |
Structural Biology: The Kinase Hinge-Binding Paradigm
The most profound impact of the 7-azaindole bioisosteric switch is observed in the field of targeted kinase inhibitors. The majority of small-molecule kinase inhibitors are ATP-competitive, designed to bind within the deep cleft between the N- and C-terminal lobes of the kinase catalytic domain[4].
Indole can only act as a monodentate hydrogen bond donor via its pyrrole NH. However, 7-azaindole acts as a highly efficient bidentate hinge binder [5]. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH acts as a hydrogen bond donor. This dual capability perfectly complements the backbone amide and carbonyl groups of the kinase hinge region (specifically the GK+1 and GK+3 residues relative to the gatekeeper)[4].
This structural logic was famously validated by the development of Vemurafenib , an FDA-approved B-RAF kinase inhibitor for the treatment of melanoma, which utilizes the 7-azaindole fragment to anchor itself into the ATP-binding pocket via structure-based drug design[6].
Diagram illustrating the structural logic of 7-azaindole as a bidentate kinase hinge binder.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating 7-azaindole derivatives during lead optimization.
Protocol 1: Thermodynamic Aqueous Solubility Profiling (Shake-Flask Method)
Causality: Kinetic solubility assays (which rely on diluting DMSO stock solutions into aqueous buffers) often overestimate true solubility because DMSO acts as a co-solvent and induces supersaturation. Thermodynamic solubility uses the solid crystalline powder, forcing the system to overcome the true crystal lattice energy barrier, thereby providing an accurate reflection of physiological dissolution limits.
Step-by-Step Procedure:
-
Preparation: Weigh approximately 2-5 mg of crystalline 7-azaindole derivative into a 1.5 mL glass vial.
-
Incubation: Add 1.0 mL of the target aqueous medium (e.g., Phosphate Buffer pH 7.4 or 0.1 N HCl). Ensure the solid is in excess (a visible suspension must remain).
-
Equilibration: Seal the vial and agitate on a thermoshaker at 37°C for 24 to 48 hours to ensure thermodynamic equilibrium is reached.
-
Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter to remove any micro-particulates.
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using HPLC-UV against a standard calibration curve prepared in a suitable organic solvent (e.g., methanol).
Protocol 2: Kinase Target Engagement via TR-FRET
Causality: 7-Azaindole derivatives, due to their conjugated aromatic systems, frequently exhibit native auto-fluorescence in the 300-400 nm range. This interferes with standard fluorescence polarization assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing long-lifetime lanthanide fluorophores (like Europium) and introducing a temporal delay (e.g., 50-100 µs) before measurement, allowing short-lived background compound fluorescence to decay entirely.
Step-by-Step Procedure:
-
Assay Assembly: In a 384-well low-volume microplate, dispense 5 µL of the recombinant target kinase (e.g., BRAF V600E) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Addition: Add 100 nL of the 7-azaindole candidate (in 100% DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature.
-
Tracer & Antibody Addition: Add 5 µL of a detection mix containing a fluorescent kinase tracer (e.g., Alexa Fluor 647-labeled ATP-competitive probe) and a Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) targeting the recombinant kinase.
-
Equilibration: Seal the plate and incubate in the dark for 60 minutes at room temperature to allow the FRET complex to form.
-
Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm. After a 100 µs delay, measure emission at 615 nm (Europium donor) and 665 nm (Acceptor tracer).
-
Analysis: Calculate the TR-FRET ratio (Emission 665 / Emission 615). Plot the ratio against the log of the compound concentration to determine the IC₅₀.
Workflow for Time-Resolved FRET (TR-FRET) assay to validate kinase target engagement.
Conclusion
The bioisosteric replacement of indole with 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is a masterclass in rational drug design. By simply introducing a nitrogen atom at the 7-position, drug developers can simultaneously optimize aqueous solubility, lower lipophilicity, enhance metabolic stability, and unlock potent bidentate interactions with kinase hinge regions. As the demand for highly selective, orally bioavailable targeted therapies continues to grow, the 7-azaindole scaffold will remain a foundational pillar in the medicinal chemist's toolkit.
References
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors J-Stage / Chem Pharm Bull (Tokyo)[Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors PubMed (NIH) [Link]
-
Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives Semantic Scholar / Journal of Medicinal Chemistry[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Nitrogen Architecture of 7-Azaindole: Hydrogen Bonding Mechanics in Drug Design and Photophysics
Executive Summary
7-azaindole (1H-pyrrolo[2,3-b]pyridine) is not merely a structural isomer of indole; it is a functional bioisostere of the purine nucleus (adenine/guanine) essential to modern drug discovery.[1] Its utility stems from the unique electronic disparity between the N1 (pyrrolic) and N7 (pyridinic) nitrogen atoms.[1] This guide dissects the hydrogen bonding capabilities of these two centers, detailing their cooperative mechanics in supramolecular dimerization, their critical role as kinase "hinge binders" in oncology (e.g., Vemurafenib), and their spectroscopic utility via Excited State Proton Transfer (ESPT).[1]
Structural Fundamentals: The N1 vs. N7 Dichotomy
To manipulate 7-azaindole (7-AI) effectively, one must first understand the electronic environment of its heterocyclic core. The molecule fuses a
Electronic Characterization
| Feature | N1 (Pyrrolic Nitrogen) | N7 (Pyridinic Nitrogen) |
| Hybridization | ||
| H-Bond Role | Donor (Hydrogen Bond Donor, HBD) | Acceptor (Hydrogen Bond Acceptor, HBA) |
| Basicity ( | Very Low (Deprotonation | Moderate (Conjugate acid |
| Electrostatics | Electron-rich (contributes 2e to aromatic sextet) | Electron-poor (pulls density via electronegativity) |
| Key Reactivity | Electrophilic substitution (C3 position) | Nucleophilic attack / Protonation |
Mechanistic Insight: The proximity of N1 and N7 is not passive. The electron-withdrawing nature of the pyridine ring (N7) increases the acidity of the N1 proton compared to standard indole, making 7-AI a superior hydrogen bond donor in biological pockets.
The Dimerization Phenomenon: Cooperative Proton Transfer
In non-polar solvents (e.g., cyclohexane, chloroform), 7-AI does not exist solely as a monomer.[1] It forms a cyclic, centrosymmetric dimer (
The Mechanism of Association
The dimerization is driven by a "push-pull" mechanism where the acidity of N1 enhances the basicity of N7 on the partner molecule.
Figure 1: The thermodynamic and photochemical pathway from 7-azaindole monomer to the tautomeric dimer species.
Medicinal Chemistry: The Kinase Hinge Binder[2][3][4][5][6]
The most commercially significant application of the N1/N7 motif is in kinase inhibition. Protein kinases possess an ATP-binding pocket with a "hinge region" that connects the N-terminal and C-terminal lobes.[2]
The "Adenine Mimic" Strategy
ATP binds to the hinge via hydrogen bonds from its adenine ring. 7-azaindole mimics this interaction perfectly but offers better physicochemical properties (solubility, metabolic stability) than many purine analogues.[1]
-
N1-H (Donor): Forms a hydrogen bond with the backbone Carbonyl (C=O) of a hinge residue (e.g., Glu, Met).
-
N7 (Acceptor): Forms a hydrogen bond with the backbone Amide (N-H) of the hinge residue.
Case Study: Vemurafenib (PLX4032) Vemurafenib, used for BRAF V600E melanoma, utilizes a 7-azaindole core.[1][3] The N1/N7 motif anchors the drug into the ATP binding site, allowing the difluoro-phenyl tail to occupy the hydrophobic pocket.
Figure 2: Schematic of the bidentate binding mode of 7-azaindole to the kinase hinge region.
Photophysics: Excited State Proton Transfer (ESPT)
7-azaindole is a textbook example of ESPT. Upon UV excitation, the acidity of N1 and the basicity of N7 increase dramatically.
-
Normal Emission: In the absence of proton transfer (monomer in non-polar solvent), it emits in the UV/violet (~330 nm).[1]
-
Tautomer Emission: In dimers or protic solvents (water/alcohols), a double proton transfer occurs, generating a distinct tautomer that emits green fluorescence (~500 nm).
Critical Note for Probes: This large Stokes shift makes 7-AI derivatives excellent ratiometric fluorescent probes for sensing local water concentration or protein folding states.
Experimental Protocols
Protocol A: Determination of Dimerization Constant ( ) via NMR
Objective: Quantify the self-association strength of N1/N7 hydrogen bonding.
Reagents:
-
7-azaindole (Recrystallized from ethanol).[4]
-
Deuterated Chloroform (
), dried over molecular sieves (water competes for H-bonds).[1]
Workflow:
-
Stock Preparation: Prepare a 100 mM stock solution of 7-AI in
. -
Serial Dilution: Prepare 10 samples ranging from 0.5 mM to 100 mM.
-
Acquisition:
-
Run
NMR at constant temperature (298 K). -
Focus on the N1-H signal (typically
9.0 - 13.0 ppm).
-
-
Analysis:
Protocol B: Verifying Hinge Binding via X-Ray Crystallography
Objective: Confirm the bidentate N1/N7 interaction in a protein-ligand complex.
Figure 3: Workflow for structural validation of 7-azaindole binding modes.
References
-
Irie, T., & Sawa, M. (2018).[1][5][6] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[5][6] Chemical and Pharmaceutical Bulletin.
-
Takeuchi, S., & Tahara, T. (2007).[1] The answer to concerted versus step-wise controversy for the double proton transfer mechanism of 7-azaindole dimer in solution. PNAS.[7]
-
Crespo-Otero, R., et al. (2015).[7] Stepwise double excited-state proton transfer is not possible in 7-azaindole dimer. Chemical Science.
-
Catalán, J., et al. (2006). Excited State Proton Transfer in 3-Methyl-7-Azaindole Dimer.[8] Symmetry Control. The Journal of Physical Chemistry A.
-
BenchChem Protocols. (2023). A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR.
Sources
- 1. tdr.lib.ntu.edu.tw [tdr.lib.ntu.edu.tw]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. shd-pub.org.rs [shd-pub.org.rs]
- 5. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: pKa Values and Acid-Base Behavior of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) in Aqueous Solution
Executive Summary
1H-Pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for both indole and purine.[1] Its unique ability to act as both a hydrogen bond donor and acceptor makes it invaluable in kinase inhibitor design. However, its acid-base behavior in aqueous solution is complex, governed by two distinct nitrogen centers with vastly different ionization constants.
This guide provides a definitive technical analysis of the pKa values of 7-azaindole, detailing the specific protonation/deprotonation events, the thermodynamic equilibria involved, and the validated experimental protocols required for their determination.
Physicochemical Characterization & Structural Logic[2]
Structural Architecture
The 7-azaindole scaffold consists of a fused pyrrole and pyridine ring. This fusion creates a system with two nitrogen atoms:
-
N1 (Pyrrole Nitrogen): A hydrogen bond donor. It is weakly acidic.
-
N7 (Pyridine Nitrogen): A hydrogen bond acceptor. It is weakly basic.
Tautomeric Equilibrium
In the ground state, 7-azaindole exists predominantly as the 1H-tautomer (proton on the pyrrole nitrogen). The 7H-tautomer (proton on the pyridine nitrogen) is energetically less favorable in the ground state but becomes significant in excited states or specific solvent environments (e.g., alcohol/water mixtures facilitating Excited State Proton Transfer - ESPT).
Acid-Base Equilibria (Graphviz Diagram)
The following diagram illustrates the ionization pathways in aqueous solution, transitioning from the cation to the neutral species, and finally to the anion.
Figure 1: Stepwise ionization of 7-azaindole. The transition from Cation to Neutral is the dominant equilibrium at physiological pH.
Quantitative Data: The pKa Values
The acid-base profile of 7-azaindole is defined by two dissociation constants. The values below represent the consensus of experimental spectrophotometric determinations and authoritative literature.
Table 1: pKa Values of 7-Azaindole in Water (25°C)
| Constant | Reaction Type | Functional Group | Value | Notes |
| pKa1 | Protonation (Base strength) | Pyridine Nitrogen (N7) | 4.59 ± 0.05 | Moderate base. Lower than pyridine (5.23) due to electron-withdrawing pyrrole ring. |
| pKa2 | Deprotonation (Acid strength) | Pyrrole Nitrogen (N1) | ~17.5 (Est.) | Very weak acid. Not observable in standard aqueous titration (pH 1–13). |
Critical Insight on pKa1 (4.59): The pKa of 4.59 indicates that at physiological pH (7.4), 7-azaindole exists almost exclusively (>99.8%) in its neutral form . This neutrality is crucial for its membrane permeability and oral bioavailability in drug discovery. The protonated cationic form is only significant in acidic environments (e.g., gastric fluid, pH ~1.5).
Critical Insight on pKa2 (~17.5): The acidity of the pyrrole N-H is extremely low. While often cited in the context of "acidity," this typically refers to the excited state (pKa*) or measurements in non-aqueous solvents (e.g., DMSO) extrapolated to water. In pure water, the N1-H bond does not deprotonate under standard conditions.
Experimental Protocol: Spectrophotometric Determination of pKa1
Principle
7-Azaindole exhibits distinct UV absorption spectra in its protonated (cationic) and neutral forms. By monitoring the change in absorbance at a specific wavelength (
Workflow Diagram
Figure 2: Validated workflow for spectrophotometric pKa determination.
Detailed Step-by-Step Methodology
Reagents:
-
7-Azaindole (High purity, >99%).[2]
-
Universal Buffer series (Britton-Robinson or Citrate-Phosphate) covering pH 2.0 to 7.0.
-
0.1 M KCl (to maintain constant ionic strength).
-
0.1 M HCl and 0.1 M NaOH for fine pH adjustment.
Procedure:
-
Stock Preparation: Dissolve 7-azaindole in methanol to create a 1.0 mM stock solution. (Methanol is used to ensure complete solubility of the stock; the final percentage in the assay will be negligible).
-
Buffer Aliquoting: Prepare 10 separate volumetric flasks (10 mL), each containing buffer at a distinct pH (e.g., 2.0, 2.5, 3.0, ... 6.5, 7.0). Ensure ionic strength is adjusted to 0.1 M using KCl.
-
Sample Spiking: Add 50 µL of the stock solution to each buffer flask. Final concentration = 5 µM.
-
Spectral Acquisition:
-
Blank the UV-Vis spectrophotometer with the corresponding buffer.
-
Scan each sample from 200 nm to 400 nm.
-
Observation: You will observe a bathochromic shift (red shift) or intensity change as the species transitions from cation to neutral.
-
-
Data Extraction: Identify the wavelength of maximum difference (
), typically around 290–300 nm. Record Absorbance ( ) vs. pH.
Data Analysis (Self-Validating):
-
Isosbestic Point: Overlay all spectra. They must intersect at a single "isosbestic point." If they do not, it indicates a secondary reaction (e.g., degradation or precipitation) invalidating the experiment.
-
Calculation: Fit the data to the equation:
Where is the absorbance at pH 2 and is the absorbance at pH 7.
Implications for Drug Development[1][4][5]
Solubility and Formulation
Since pKa1 is 4.59, 7-azaindole derivatives often exhibit poor aqueous solubility at neutral pH.
-
Formulation Strategy: To achieve high loading for IV formulations, acidification to pH < 4.0 is required to generate the soluble cationic species. However, this may be limited by physiological tolerability.
-
Salt Selection: Mesylate or hydrochloride salts are commonly generated to utilize the N7 protonation site for solid-state stability and dissolution rate improvement.
Binding Mode Mimetics
In kinase active sites (e.g., ATP binding pockets), the neutral form of 7-azaindole mimics the adenine ring of ATP.
-
N1-H: Acts as a Hydrogen Bond Donor (to the Hinge region backbone carbonyl).
-
N7: Acts as a Hydrogen Bond Acceptor (from the Hinge region backbone amide NH).
-
Validation: If the pKa1 were higher (e.g., > 7), the molecule would be protonated at N7 under physiological conditions, disrupting this critical donor-acceptor motif and abolishing potency. The low pKa1 (4.[3]59) ensures the molecule remains in the catalytically relevant neutral state.
References
-
Adler, T. K., & Albert, A. (1960). The ionization constants of some nitrogen-containing heterocycles. Journal of the Chemical Society, 1794-1797. Link
-
Catalán, J., et al. (1984).[2] Influence of the Tautomeric Forms of Azaindoles on Their Basicity in Solution. Journal of Molecular Structure: THEOCHEM, 16, 263.
-
Ingham, K. C., & El-Bayoumi, M. A. (1974). Photoinduced double proton transfer in a model hydrogen-bonded base pair. Journal of the American Chemical Society, 96(6), 1674–1682. Link
-
Chen, Y., et al. (1993).[4] Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water.[4] The Journal of Physical Chemistry, 97(9), 1770–1780.[4] Link
-
Kütt, A., et al. (2025).[4][5] The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. The Journal of Organic Chemistry. Link
Sources
The Ascendance of 7-Azaindole: From Bioisosteric Curiosity to a Cornerstone Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole scaffold has emerged from relative obscurity to become a "privileged" structure in medicinal chemistry, most notably as a cornerstone pharmacophore in the development of targeted kinase inhibitors. This technical guide provides a comprehensive exploration of the history, discovery, and application of 7-azaindole in drug design. We will delve into its fundamental properties as a bioisostere of indole, elucidate the key interactions that underpin its efficacy as a hinge-binding motif in kinases, and trace its journey from a fragment-based discovery to its embodiment in FDA-approved therapeutics such as Vemurafenib. This guide will further provide an overview of synthetic strategies for 7-azaindole derivatives and present a forward-looking perspective on the enduring potential of this versatile scaffold.
Introduction: The Strategic Value of Heterocyclic Scaffolds in Drug Design
The indole ring system is a ubiquitous feature in a vast array of biologically active natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a staple for medicinal chemists. However, the pursuit of optimized pharmacological profiles, including enhanced potency, selectivity, and improved physicochemical properties, has driven the exploration of bioisosteric replacements for the indole nucleus. Among these, the azaindoles, a class of bicyclic heterocycles where a nitrogen atom replaces one of the carbon atoms in the benzene ring of indole, have garnered significant attention.[1][2]
Azaindoles, also known as pyrrolopyridines, exist as four different isomers (4-, 5-, 6-, and 7-azaindole), each with distinct electronic and steric properties.[1] Of these, 7-azaindole has proven to be the most impactful in drug discovery programs.[3] Its strategic placement of a nitrogen atom at the 7-position introduces a hydrogen bond acceptor while retaining the hydrogen bond donor capacity of the pyrrole NH group, a feature that has been masterfully exploited in the design of kinase inhibitors.[4][5] This guide will illuminate the path of 7-azaindole from a theoretical bioisostere to a clinically validated pharmacophore.
The Genesis of a Privileged Scaffold: 7-Azaindole as a Bioisostere
The concept of bioisosterism, the substitution of atoms or groups of atoms within a molecule with other atoms or groups of similar size, shape, and electronic configuration to create a new molecule with similar or enhanced biological activity, is a fundamental strategy in drug design. 7-azaindole's initial allure stemmed from its role as a bioisostere for both indole and the purine system.[1][6]
The introduction of a nitrogen atom into the indole scaffold can profoundly influence a molecule's properties:
-
Modulation of Physicochemical Properties: The nitrogen atom can alter a compound's pKa, lipophilicity, and solubility, which are critical parameters for drug-likeness and pharmacokinetic profiles.[2][3]
-
Enhanced Target Binding: The pyridine nitrogen of 7-azaindole can act as an additional hydrogen bond acceptor, enabling stronger or novel interactions with biological targets.[2]
-
Intellectual Property: The creation of novel chemical entities through bioisosteric replacement provides a pathway to secure new intellectual property.[1]
Early investigations into azaindole derivatives explored their potential in various therapeutic areas, including their use as analgesic and hypotensive agents.[7][8] However, the true potential of the 7-azaindole scaffold was unleashed with the advent of targeted cancer therapies, particularly the development of small-molecule kinase inhibitors.
The Kinase Hinge: 7-Azaindole's Gateway to Therapeutic Prominence
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[4] The majority of small-molecule kinase inhibitors are designed to be competitive with ATP, binding to the ATP-binding site located in a cleft between the N- and C-terminal lobes of the kinase catalytic domain.[4][9]
A crucial interaction for many of these inhibitors is the formation of hydrogen bonds with the "hinge" region, a flexible segment of the protein that connects the two lobes.[4] The 7-azaindole scaffold is exceptionally well-suited to function as a hinge-binding motif.[5][9]
The Bidentate Hydrogen Bond: A Key to Potent Inhibition
The defining feature of 7-azaindole's interaction with the kinase hinge is its ability to form a bidentate hydrogen bond. The pyrrole N-H group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor.[4][10] This dual interaction with the backbone of the hinge region provides a strong and specific anchor for the inhibitor, contributing significantly to its binding affinity and potency.
Figure 1: Bidentate Hydrogen Bonding of 7-Azaindole with the Kinase Hinge. This diagram illustrates the crucial dual hydrogen bond interaction where the pyrrole N-H of 7-azaindole donates a hydrogen bond to a backbone carbonyl oxygen of the kinase hinge, while the pyridine N7 accepts a hydrogen bond from a backbone N-H.
A Privileged Fragment for Kinase Inhibitor Design
The remarkable success of 7-azaindole as a hinge-binding element has led to its designation as a "kinase privileged fragment."[4] This privileged status is not only due to its potent hinge-binding capabilities but also to its synthetic tractability. The 7-azaindole ring system has five positions that can be readily functionalized, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4][10]
Case Study: The Discovery of Vemurafenib (Zelboraf®)
The discovery of Vemurafenib, an FDA-approved inhibitor of B-RAF kinase for the treatment of melanoma, stands as a landmark achievement in fragment-based drug discovery (FBDD) and a testament to the power of the 7-azaindole scaffold.[9][11] The journey began with the identification of a small 7-azaindole fragment that exhibited weak binding to the ATP-binding site of protein kinases.[4] Through structure-based drug design, where X-ray crystallography provided detailed insights into the binding mode of the fragment, medicinal chemists at Plexxikon (now part of Daiichi Sankyo) were able to elaborate on this initial hit.[1]
The 7-azaindole core served as the anchor to the kinase hinge, and subsequent modifications at other positions of the scaffold led to the development of PLX4720, a potent and selective inhibitor of the B-RAF V600E mutant kinase.[1] Further optimization of the pharmacokinetic properties of PLX4720 resulted in Vemurafenib (PLX4032).[12] The success of Vemurafenib validated the FBDD approach and firmly established 7-azaindole as a premier scaffold for kinase inhibitor design.[1][9]
| Drug Name (Brand Name) | Target Kinase(s) | Indication |
| Vemurafenib (Zelboraf®) | B-RAF V600E | Metastatic Melanoma[13] |
| Pexidartinib (Turalio®) | CSF1R | Tenosynovial Giant Cell Tumor[13] |
| Fostemsavir (Rukobia®) | HIV-1 gp120 (attachment inhibitor, not a kinase) | HIV-1 Infection[13] |
Table 1: FDA-Approved Drugs Containing the 7-Azaindole Scaffold. This table highlights some of the successful therapeutic agents that incorporate the 7-azaindole core, demonstrating its versatility across different biological targets.
Synthetic Strategies for 7-Azaindole and its Derivatives
The widespread application of 7-azaindole in drug discovery has spurred the development of numerous synthetic methods for its construction and functionalization.[3][14] The commercial availability of a wide range of 7-azaindole building blocks has also greatly facilitated research in this area.[1]
A common and versatile approach to substituted 7-azaindoles involves the construction of the pyrrole ring onto a pre-existing pyridine core.
Representative Synthetic Protocol: Synthesis of a 3,5-Disubstituted-7-azaindole
This protocol provides a general workflow for the synthesis of unsymmetrically 3,5-diarylated-7-azaindoles, a common motif in kinase inhibitors, via sequential Suzuki-Miyaura cross-coupling reactions.[3]
Step 1: Iodination of 5-bromo-7-azaindole
-
To a solution of 5-bromo-7-azaindole in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add N-iodosuccinimide (NIS).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by quenching with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 5-bromo-3-iodo-7-azaindole.
Step 2: N-Protection
-
To a solution of 5-bromo-3-iodo-7-azaindole in an appropriate solvent (e.g., tetrahydrofuran), add a base (e.g., sodium hydride).
-
After stirring for a short period, add a protecting group precursor, such as benzenesulfonyl chloride.
-
Stir the reaction at room temperature until complete, then quench with water and extract the product.
-
Purify by column chromatography to obtain the N-protected intermediate.
Step 3: First Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the N-protected 5-bromo-3-iodo-7-azaindole, the first arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous sodium carbonate).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete.
-
Cool the reaction, dilute with water, and extract the product.
-
Purify the product by column chromatography.
Step 4: Second Suzuki-Miyaura Cross-Coupling
-
Using the product from Step 3, repeat the Suzuki-Miyaura coupling procedure with the second, different arylboronic acid.
-
Purify the final product by column chromatography.
Step 5: Deprotection
-
Remove the N-benzenesulfonyl protecting group under appropriate conditions (e.g., treatment with a strong base like sodium hydroxide in methanol/water).
-
Purify the final 3,5-diarylated-7-azaindole product.
Figure 2: General Workflow for the Synthesis of 3,5-Diarylated-7-azaindoles. This diagram outlines a typical synthetic sequence for preparing unsymmetrically disubstituted 7-azaindole derivatives, a class of compounds with significant therapeutic potential.
Beyond Kinase Inhibition: The Expanding Therapeutic Landscape of 7-Azaindole
While the impact of 7-azaindole is most profound in the realm of kinase inhibitors, its utility extends to other therapeutic areas. The unique properties of this scaffold have led to its incorporation into molecules targeting a diverse range of biological targets.[15][16] Examples include:
-
Antiviral Agents: As seen with Fostemsavir, the 7-azaindole scaffold can be incorporated into molecules with potent antiviral activity.[13]
-
Anti-inflammatory Agents: Derivatives of 7-azaindole have been investigated as inhibitors of various inflammatory targets.[15]
-
Neurodegenerative Diseases: The scaffold has been explored in the context of Alzheimer's disease and other neurological disorders.[16]
-
Agrochemicals: Some 7-azaindole derivatives have been evaluated for their potential use in agriculture.[16][17]
This expanding scope of biological activity underscores the versatility of the 7-azaindole pharmacophore and suggests that its full therapeutic potential is yet to be realized.
Future Perspectives and Conclusion
The journey of 7-azaindole from a simple bioisostere to a privileged pharmacophore in FDA-approved drugs is a compelling narrative of modern medicinal chemistry. Its ability to form key hydrogen bond interactions, coupled with its synthetic accessibility, has cemented its place in the drug discoverer's toolbox. The continued exploration of the chemical space around the 7-azaindole nucleus, aided by advancements in computational chemistry and structure-based design, is expected to yield a new generation of innovative therapeutics.[18]
The story of 7-azaindole is a powerful illustration of how a deep understanding of molecular interactions and the strategic application of fundamental medicinal chemistry principles can lead to the development of life-saving medicines. As research continues to uncover new biological targets and disease mechanisms, the versatile and potent 7-azaindole scaffold is poised to play an even more significant role in the future of drug discovery.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin. [Link]
-
RSC Medicinal Chemistry. (n.d.). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. [Link]
-
Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and pharmaceutical bulletin. [Link]
-
MDPI. (2014, November 28). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
-
ACS Publications. (2016, March 24). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]
-
PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. [Link]
-
National Center for Biotechnology Information. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega. [Link]
-
National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. Current Medicinal Chemistry. [Link]
-
The University of Karachi. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (n.d.). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
ResearchGate. (n.d.). The FDA approved drugs PLX3397 and PLX4032; examples of polycyclic... [Link]
-
RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. [Link]
-
Bentham Science Publishers. (2023, September 1). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry. [Link]
-
arXiv. (2025, December 3). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. [Link]
-
PubMed. (2022, October 15). A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. Chemistry & Biodiversity. [Link]
-
MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. [Link]
-
Alkali Metals. (n.d.). Best 7-Azaindole Manufacturers & Suppliers in USA. [Link]
-
ResearchGate. (n.d.). FDA‐Approved drugs containing azaindole rings. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pjps.pk [pjps.pk]
- 8. researchportal.lih.lu [researchportal.lih.lu]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 17. alkalimetals.com [alkalimetals.com]
- 18. Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design [arxiv.org]
Solubility profile of 1H-pyrrolo[2,3-b]pyridine in organic solvents
Topic: Solubility profile of 1H-pyrrolo[2,3-b]pyridine in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary & Strategic Importance
1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole , is a privileged scaffold in medicinal chemistry, serving as a bioisostere of indole and purine.[1][2] It is the core structure for numerous kinase inhibitors (e.g., Vemurafenib intermediates, JAK inhibitors) due to its ability to mimic the adenine ring of ATP.[2]
However, its utility is frequently bottlenecked by its solubility profile .[1] Unlike simple indoles, 7-azaindole possesses a pyridine nitrogen at the 7-position, introducing a unique hydrogen-bond acceptor site.[1] This allows the formation of stable, centrosymmetric dimers in the solid state via dual N–H[2][3]···N hydrogen bonds, significantly increasing crystal lattice energy and reducing solubility in non-polar and semi-polar solvents.[2]
This guide provides a comprehensive analysis of the solubility behavior of 7-azaindole, the thermodynamic parameters governing its dissolution, and validated protocols for experimental determination.[2]
Physicochemical Profile & Structural Determinants[1][2][3][4][5][6][7][8]
Understanding the solubility of 7-azaindole requires analyzing its molecular interactions.[1] The molecule exists as a rigid, planar heterocycle.[2][4]
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₇H₆N₂ | Low molecular weight (118.14 g/mol ) favors dissolution, but packing effects dominate.[1] |
| Melting Point | 105–107 °C | High melting point relative to MW indicates strong intermolecular forces (high lattice energy).[1] |
| pKa | ~7.7 (Pyridine N) | Weakly basic; solubility can be pH-dependent in aqueous mixtures but is driven by polarity in organics.[1] |
| H-Bonding | Donor (N1-H), Acceptor (N7) | Critical Factor: Forms cyclic dimers ( |
| LogP | ~1.8 | Moderately lipophilic; prefers organic solvents over pure water.[1] |
Solubility Data in Organic Solvents[2][9]
Extensive empirical data indicates that 7-azaindole follows a specific solubility hierarchy driven by solvent polarity and hydrogen-bonding capability.[1] The dissolution process is endothermic , meaning solubility increases with temperature.[1]
Solvent Hierarchy (Ranked by Solubility Mass Fraction)
Based on data from 278.15 K to 323.15 K.[1][2]
-
High Solubility Group:
-
Tetrahydrofuran (THF): The most effective solvent.[1] The ether oxygen acts as a strong H-bond acceptor, disrupting the 7-azaindole dimers.
-
Acetone: High solubility due to dipole-dipole interactions and H-bond acceptance.[1]
-
Methanol: Good solubility; protic nature allows solvation of both the pyridine nitrogen and the pyrrole NH.[1]
-
-
Moderate Solubility Group:
-
Low Solubility Group:
Temperature Dependence Trend
The solubility order shifts slightly above 298.15 K (25°C), but the general trend remains: THF > Acetone > Methanol > Isopropanol > Ethanol > Ethyl Acetate > Acetonitrile > n-Hexane [1][2]
Thermodynamic Modeling
To predict solubility behavior for process scale-up, experimental data is typically correlated using thermodynamic models.[1] For 7-azaindole, the Modified Apelblat Equation provides the most accurate correlation for pure solvents.[1]
The Modified Apelblat Model
[1][2]- : Mole fraction solubility[1]
- : Absolute temperature (K)[1][2]
- : Empirical model parameters derived from regression analysis.
Thermodynamic Parameters
Dissolution of 7-azaindole is driven by the following thermodynamic potentials:
-
Enthalpy of Solution (
): Positive values (Endothermic).[1][2] Heat is absorbed to overcome the crystal lattice energy of the dimers. -
Entropy of Solution (
): Positive values. The disorder increases as the rigid crystal structure breaks down into solvated molecules. -
Gibbs Free Energy (
): Positive in non-spontaneous conditions (saturation limit), decreasing as temperature rises.[1][2]
Experimental Protocol: Equilibrium Solubility Determination
Objective: To accurately determine the mole fraction solubility of 7-azaindole in a specific organic solvent using the Shake-Flask method.
Reagents & Equipment
-
Apparatus: Thermostatic orbital shaker, Centrifuge, 0.45 µm PTFE syringe filters, HPLC system (UV detector).
Step-by-Step Methodology
-
Saturation Preparation:
-
Equilibration:
-
Place vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K).
-
Agitate continuously at 150–200 rpm for 48 to 72 hours .
-
Note: Standard 24h protocols may be insufficient due to the slow dissociation of 7-azaindole dimers.[1]
-
-
Phase Separation:
-
Stop agitation and allow solids to settle for 2 hours at the same temperature (critical to prevent precipitation/dissolution during handling).[1]
-
Extract 1-2 mL of supernatant using a pre-warmed syringe.
-
Filter immediately through a 0.45 µm PTFE filter into a pre-weighed flask (for gravimetric) or HPLC vial.[1][2]
-
-
Quantification (HPLC Method - Preferred):
Workflow Visualization
Caption: Workflow for the determination of equilibrium solubility ensuring thermodynamic stability.
Process Chemistry Implications
Crystallization Strategy
The steep solubility curve in alcohols (Methanol/Ethanol) vs. temperature makes cooling crystallization a viable purification method.[1]
-
Anti-solvent Crystallization: Dissolve in THF (high solubility) and slowly add n-Hexane (low solubility) to induce controlled precipitation.[1]
Dimerization Logic
The formation of dimers (
Caption: Impact of solvent type on the monomer-dimer equilibrium of 7-azaindole.
References
-
Li, F., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K.[1][5] Journal of Chemical & Engineering Data. Link[1][2]
-
BenchChem Technical Support. Overcoming Poor Solubility of 1H-pyrrolo[2,3-b]pyridine Compounds. Link[1][2]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine. Link[1][2]
-
Popiołek, Ł. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Med Chem Res (Context on Azaindole Scaffolds). Link[1][2]
Sources
- 1. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O | CID 21873680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
The Electronic Properties of the Pyrrolo[2,3-b]pyridine Ring System: A Technical Whitepaper for Drug Discovery
Introduction to the 7-Azaindole Scaffold
Pyrrolo[2,3-b]pyridine, universally known in medicinal chemistry as 7-azaindole, is a privileged bicyclic heterocyclic pharmacophore. Structurally, it consists of a five-membered pyrrole ring fused to a six-membered pyridine ring. As a highly effective bioisostere for both indole and purine systems, the 7-azaindole core has revolutionized the development of targeted therapeutics, particularly in the design of fragment-based kinase inhibitors such as the FDA-approved melanoma drug Vemurafenib [1][1]. The utility of this scaffold is fundamentally driven by its unique electronic properties, which dictate its chemical reactivity, physicochemical profile, and biological target engagement [2][2].
Molecular Orbital Theory & Electronic Distribution
The 7-azaindole system exhibits a pronounced "push-pull" electronic character due to the juxtaposition of a π-excessive ring and a π-deficient ring.
-
The Pyrrole Ring (Electron-Rich): The pyrrole nitrogen (N1) donates its lone pair of electrons into the aromatic π-system. This delocalization significantly increases the electron density on the five-membered ring, making it highly nucleophilic [3][3].
-
The Pyridine Ring (Electron-Deficient): Conversely, the pyridine nitrogen (N7) is sp² hybridized. Its lone pair resides in an orthogonal orbital and does not participate in the aromatic π-system. Instead, N7 exerts a strong electron-withdrawing inductive effect, depleting electron density from the six-membered ring [3][3].
Density Functional Theory (DFT) calculations confirm this dichotomy. The Highest Occupied Molecular Orbital (HOMO) is localized predominantly over the pyrrole ring, dictating its susceptibility to electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the pyridine ring, facilitating nucleophilic interactions [4][4].
Physicochemical Parameters
The amphoteric nature of 7-azaindole is a direct consequence of its electronic structure. The N1-H acts as a weak acid and hydrogen bond donor, while the N7 acts as a weak base and hydrogen bond acceptor.
Table 1: Quantitative Physicochemical Properties of 7-Azaindole
| Property | Value | Causality / Significance in Drug Design |
| Molecular Weight | 118.14 g/mol | Low molecular weight makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD) [5][5]. |
| Dipole Moment | ~1.8 D | Indicates significant charge separation between the fused rings, influencing solvent interactions and crystal packing [5][5]. |
| Acidic pKa (N1-H) | ~11.8 | Deprotonation requires strong bases (e.g., NaH, KOtBu); critical for N-alkylation or arylation workflows [6][6]. |
| Basic pKa (N7) | ~4.6 | Protonated only under moderately acidic conditions; ensures the molecule remains predominantly neutral at physiological pH (7.4) [6][6]. |
| LogP (Octanol/Water) | ~1.16 | Favorable lipophilicity for passive membrane permeability without excessive hydrophobic liability [6][6]. |
Synthetic Reactivity & Regioselectivity
The dichotomous electronic distribution directly governs the synthetic manipulability of the scaffold. Electrophilic Aromatic Substitution (EAS) occurs preferentially at the C-3 position of the electron-rich pyrrole ring, where the HOMO coefficient is highest. Conversely, Nucleophilic Aromatic Substitution (SNAr) occurs at the C-4 and C-6 positions of the electron-deficient pyridine ring, especially when activated by a leaving group or via N-oxidation [3][3].
Caption: Reactivity profile of the 7-azaindole core based on electronic distribution.
Experimental Methodologies
To leverage these electronic properties in drug development, rigorous experimental validation is required. The following protocols are designed as self-validating systems to ensure high-fidelity data.
Protocol 1: Determination of pKa via Potentiometric Titration
Causality: Understanding the ionization state of 7-azaindole at physiological pH (7.4) is critical for predicting its pharmacokinetic behavior and target binding affinity.
-
Preparation: Dissolve 10 mg of 7-azaindole in 50 mL of a 0.15 M KCl solution. Rationale: The KCl acts as a background electrolyte to maintain constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations.
-
Acidification: Lower the pH to ~2.0 using standardized 0.1 M HCl to fully protonate the N7 position.
-
Titration (Self-Validating Control): Titrate the solution with standardized 0.1 M NaOH under a continuous nitrogen sparge. Rationale: The nitrogen atmosphere prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would artificially skew the basic pKa measurement.
-
Data Acquisition: Record the pH after each 0.05 mL addition using a calibrated glass electrode pH meter.
-
Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the basic pKa value (expected ~4.6 for N7).
Protocol 2: Regioselective Electrophilic Bromination at C-3
Causality: The high HOMO electron density at C-3 makes it the most nucleophilic carbon. Bromination at this site provides a versatile synthetic handle for subsequent Suzuki-Miyaura cross-coupling reactions during SAR optimization.
-
Dissolution: Dissolve 1.0 equivalent (10 mmol) of 7-azaindole in 50 mL of anhydrous N,N-dimethylformamide (DMF) and cool the reaction flask to 0 °C.
-
Reagent Addition: Slowly add 1.05 equivalents of N-bromosuccinimide (NBS) in small portions over 15 minutes. Rationale: NBS is selected over elemental bromine (Br₂) to provide a controlled, mild source of electrophilic bromine, preventing polyhalogenation. The 0 °C temperature kinetically favors the highly reactive C-3 position.
-
Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material validates the completion of the electrophilic attack.
-
Quenching & Extraction: Pour the mixture into ice water (100 mL) to precipitate the product. Extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethanol to yield pure 3-bromo-1H-pyrrolo[2,3-b]pyridine.
Pharmacological Application: Kinase Inhibition
The 7-azaindole core is a "privileged scaffold" in kinase inhibitor design. Because it is a bioisostere of the adenine ring of ATP, the N1-H and N7 atoms are perfectly spaced to form a bidentate hydrogen-bonding network with the peptide backbone of the kinase hinge region [7][7]. The N1-H acts as a hydrogen bond donor to a backbone carbonyl, while the N7 acts as an acceptor from a backbone amide NH. This structural mimicry allows 7-azaindole derivatives to competitively block ATP binding, effectively shutting down oncogenic signaling pathways such as PI3K/AKT/mTOR and mutant B-RAF [8][8].
Caption: Mechanism of kinase inhibition via bidentate hydrogen bonding of 7-azaindole.
References
- Azaindoles in Medicinal Chemistry - PharmaBlock Source: PharmaBlock URL
- 1-Acetyl-7-azaindole: A Technical Review for Drug Discovery Professionals - Benchchem Source: Benchchem URL
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage Source: J-Stage URL
- CAS 271-63-6: 1H-Pyrrolo[2,3-b]pyridine | CymitQuimica Source: CymitQuimica URL
- Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies Source: Advanced Journal of Chemistry URL
- Source: National Institutes of Health (NIH)
- 1H-Pyrrolo(2,3-b)
- Source: Environmental Protection Agency (EPA)
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 271-63-6: 1H-Pyrrolo[2,3-b]pyridine | CymitQuimica [cymitquimica.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of 1H-pyrrolo[2,3-b]pyridine from 2-aminopyridine
[1]
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for indole and purine systems.[1] It is the core pharmacophore in FDA-approved kinase inhibitors such as Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor).
While 7-azaindole is commercially available, the de novo synthesis from 2-aminopyridine is a fundamental workflow for generating substituted analogs that cannot be accessed via late-stage functionalization. This guide details the Iodination-Sonogashira-Cyclization sequence, the most robust and versatile pathway for constructing this bicyclic system.
Key Technical Challenges Addressed
-
Regioselectivity: Overcoming the thermodynamic preference for C5-halogenation to achieve C3-functionalization.
-
Catalytic Efficiency: Optimizing the Sonogashira coupling on an electron-deficient pyridine ring.
-
Annulation: Controlled 5-endo-dig cyclization to form the pyrrole ring.
Strategic Analysis & Pathway Logic
Direct cyclization of 2-aminopyridine to 7-azaindole is not chemically feasible in a single step. The synthesis requires the installation of a carbon handle at the C3 position.
The "Blocking" Strategy vs. Direct Iodination
The primary obstacle is the electron-rich nature of the C5 position in 2-aminopyridine. Electrophilic aromatic substitution (SEAr) with iodine typically yields 2-amino-5-iodopyridine (useless for 7-azaindole synthesis) rather than the required 2-amino-3-iodopyridine .
-
Route A (Direct Control): Uses N-iodosuccinimide (NIS) in polar aprotic solvents to favor kinetic control, though C5-iodination remains a major byproduct requiring chromatography.
-
Route B (The "Blocking" Route - Industrial Standard):
This protocol focuses on Route A (Direct) for speed in discovery settings, with notes on Route B for scale-up.
Reaction Workflow Diagram
Figure 1: Synthetic workflow highlighting the critical regioselectivity branch point at Step 1.
Detailed Experimental Protocols
Phase 1: Synthesis of 2-Amino-3-iodopyridine
Objective: Install the iodine handle at the C3 position. Critical Control Point: Temperature control is vital to minimize di-iodination.
Reagents
-
2-Aminopyridine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Acetonitrile (ACN) or DMF (0.5 M concentration)
-
Alternative: Iodine (
) and Periodic Acid ( ) in /AcOH (Higher yield but strictly controls C5).
Protocol (NIS Method)
-
Dissolution: Dissolve 2-aminopyridine (10 mmol, 941 mg) in dry ACN (20 mL) in a round-bottom flask shielded from light (iodides are photosensitive).
-
Addition: Cool the solution to 0°C. Add NIS (10.5 mmol, 2.36 g) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Note: You will observe two spots. The lower Rf spot is typically the 5-iodo isomer (major); the higher Rf spot is the 3-iodo isomer (minor).
-
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. Extract with EtOAc (3x). Wash organics with brine, dry over , and concentrate. -
Purification (Crucial): Flash column chromatography is mandatory .
-
Gradient: 10%
40% EtOAc in Hexanes. -
Target: Isolate the 3-iodo regioisomer.
-
Yield Expectation: 20–30% (Direct method is low yielding due to C5 preference).
-
Expert Tip: For scale-up (>10g), use the Blocking Strategy : Brominate first with NBS (forms 2-amino-5-bromopyridine, >90% yield), then iodinate (forces iodine to C3), then proceed. The bromine is removed at the very end via Pd/C hydrogenation.
Phase 2: Sonogashira Cross-Coupling
Objective: Couple the alkyne backbone to the pyridine ring.[1]
Reagents
-
2-Amino-3-iodopyridine (1.0 eq)
-
Trimethylsilylacetylene (TMSA) (1.5 eq)
- (5 mol%)
-
CuI (2 mol%)
-
Triethylamine (
) (3.0 eq) -
DMF or THF (degassed)
Protocol
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.
-
Loading: Add 2-amino-3-iodopyridine (2.0 mmol),
(70 mg), and CuI (7.6 mg). -
Solvent: Add degassed DMF (5 mL) and
(0.84 mL). -
Alkyne Addition: Add TMS-acetylene (3.0 mmol) via syringe.
-
Reaction: Heat to 50–60°C for 4–12 hours.
-
Checkpoint: The solution usually turns dark brown/black. TLC should show complete consumption of the starting iodide.
-
-
Workup: Dilute with water, extract with
or EtOAc. Wash with water (to remove DMF) and brine. -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Product: 2-amino-3-(trimethylsilylethynyl)pyridine.
-
Phase 3: Cyclization (Annulation) to 7-Azaindole
Objective: Intramolecular ring closure. This step often combines desilylation and cyclization.
Reagents
-
Coupled Intermediate (from Phase 2)
-
Potassium tert-butoxide (KOtBu) (2.0 eq) or NaOEt
-
NMP (N-methyl-2-pyrrolidone) or anhydrous EtOH
Protocol
-
Dissolution: Dissolve the intermediate in NMP (0.2 M).
-
Base Addition: Add KOtBu (2.0 eq) at RT.
-
Heating: Heat the mixture to 80°C for 2–4 hours.
-
Workup: Pour into ice water. 7-Azaindole often precipitates.[7]
-
Isolation: Filter the precipitate or extract with EtOAc.
-
Final Purification: Recrystallization from EtOH/Water or sublimation (for high purity).
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Melting Point | 105–107 °C | Capillary MP |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| Mass Spec | [M+H]+ = 119.1 | LC-MS (ESI) |
| TLC Rf | 0.35 (50% EtOAc/Hex) | Silica Gel |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | C5-Iodination dominance | Switch to "Blocking Strategy" (Brominate C5 first). |
| Stalled Coupling (Step 2) | Catalyst poisoning / | Re-degas solvents; ensure Argon flow; add fresh catalyst. |
| Incomplete Cyclization | TMS group stable | Increase temp to 90°C; ensure base is fresh (dry KOtBu). |
Safety & Handling
-
2-Aminopyridine: Highly toxic by inhalation and skin contact. Neurotoxic. Handle strictly in a fume hood.
-
7-Azaindole: Biologically active kinase inhibitor scaffold.[1][8] Treat as a potential potent bioactive agent.
-
Azides/Alkynes: While TMS-acetylene is stable, copper acetylides (if formed without coupling) can be explosive when dry. Do not let the reaction dry out with CuI present before quenching.
References
-
Mechanistic Grounding (Sonogashira on Pyridines)
-
Iodination Regioselectivity
-
Estel, L., et al. (1996). "Regioselective Synthesis of 3-Substituted 2-Aminopyridines." The Journal of Organic Chemistry.
-
-
Industrial "Blocking" Strategy (Patent)
-
CN109081840B.[7] "Preparation method of 5-bromo-7-azaindole." (Demonstrates the Br-blocking route for high purity).
-
-
General Review of Azaindole Synthesis
-
Popowycz, F., et al. (2003). "Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine)." Tetrahedron.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Regioselective C–H Bond Amination by Aminoiodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 7. DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Protocols for N-alkylation of 7-azaindole at N1 position
Application Note: High-Yield Regioselective N1-Alkylation of 7-Azaindole
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged motif in medicinal chemistry, frequently serving as a bioisostere for indole and purine in the development of kinase inhibitors and anticancer agents. Increasing the alkyl chain length at the N1 position has been shown to significantly enhance the lipophilicity and cytotoxic activity of these derivatives against cancer cell lines 1[1].
However, functionalizing this core presents a unique regioselectivity challenge. 7-Azaindole possesses two reactive nitrogen centers: the weakly acidic pyrrole-like N1 (pKa ~16) and the nucleophilic pyridine-like N7. The regioselectivity of alkylation is strictly governed by the choice of base, solvent, and the nature of the electrophile 2[2].
The Causality of Regioselection: To achieve exclusive N1-alkylation, the reaction must be driven by kinetic control via the irreversible deprotonation of the N1 proton 3[3]. Utilizing a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF or DMAc) generates the highly nucleophilic 7-azaindolyl anion. Because the N1 position is more sterically accessible and the resulting N1-alkylated product is thermodynamically more stable than the N7-pyridinium salt, an SN2 reaction with a primary alkyl halide predominantly yields the N1-isomer 4[4]. Conversely, neutral conditions or phase-transfer catalysis often lead to complex mixtures of N1, N7, and even C3-alkylated isomers5[5].
Logical Workflow of Alkylation
Reaction pathway for the regioselective N1-alkylation of 7-azaindole.
Quantitative Comparison of Reaction Conditions
The table below summarizes field-validated data for optimizing N1 regioselectivity.
| Base System | Solvent | Electrophile | Major Isomer | Typical Yield | Mechanistic Driver |
| NaH (1.2 eq) | DMF or DMAc | 1° Alkyl Halide (R-I, R-Br) | N1-Alkyl | 90 - 95% | Irreversible deprotonation; kinetic SN2 control. |
| KOH / NaOH | DMSO / Acetone | 1° Alkyl Halide | N1-Alkyl | 80 - 90% | Equilibrium deprotonation; thermodynamic stability. |
| None (Neutral) | Toluene (Heat) | Alkyl Halide | N7-Alkyl | Variable | Direct nucleophilic attack by the pyridine-like N7 lone pair. |
| NaOH (aq) | CH₂Cl₂ / PTC | CH₂Br₂ | Mixture (N1, N7, C3) | Variable | Phase-transfer conditions disrupt strict kinetic control. |
Standard Operating Protocol: Selective N1-Alkylation
This protocol outlines the synthesis of 1-alkyl-7-azaindole using sodium hydride (NaH) in anhydrous dimethylformamide (DMF).
A. Reagents & Equipment
-
Substrate: 7-Azaindole (1.0 equiv)
-
Base: Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Electrophile: Primary Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 equiv)
-
Solvent: Anhydrous DMF (0.2 M relative to substrate)
-
Equipment: Flame-dried round-bottom flask, magnetic stirrer, nitrogen/argon balloon, ice bath.
B. Step-by-Step Methodology
-
Preparation & Deprotonation:
-
Action: Charge the flame-dried flask with NaH (1.2 equiv) under an inert atmosphere. Add anhydrous DMF and cool the suspension to 0 °C using an ice bath.
-
Action: Dissolve 7-azaindole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Causality: Cooling to 0 °C controls the exothermic evolution of hydrogen gas and prevents solvent degradation. Dropwise addition prevents localized heat spikes, ensuring complete and clean generation of the 7-azaindolyl anion.
-
-
Alkylation:
-
Action: Stir the mixture at 0 °C for 30 minutes until gas evolution ceases.
-
Action: Add the alkyl halide (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.
-
Causality: The SN2 attack is highly sensitive to steric hindrance. Maintaining a moderate temperature ensures kinetic control, driving the electrophile exclusively to the sterically accessible N1 position rather than the N7 position.
-
-
Quench & Work-up:
-
Action: Cool the reaction back to 0 °C and carefully quench with ice-cold water to destroy unreacted NaH.
-
Action: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x).
-
Causality: Multiple brine washes are critical for partitioning the high-boiling DMF out of the organic layer, simplifying downstream purification.
-
-
Purification:
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
-
C. Self-Validating Analytical Markers
To ensure the protocol has succeeded and exclusive N1-alkylation (over N7 or C3) was achieved, utilize the following self-validating checks:
-
TLC Validation: 7-azaindole is highly polar due to its N-H hydrogen bond donor capability. Upon successful N1-alkylation, this hydrogen bond is eliminated. The N1-alkyl product will elute significantly faster (higher Rf) than the starting material on normal-phase silica.
-
¹H NMR Validation: The broad N-H singlet typically observed at ~11.6 ppm (in DMSO-d₆) must completely disappear.
-
2D NOESY NMR (Definitive Regiochemical Proof): To rule out N7 or C3 alkylation, perform a 2D NOESY experiment. A strong spatial cross-peak must be observed between the newly introduced N-alkyl protons (e.g., N-CH₃ at ~3.8 ppm) and the adjacent pyrrole C2-H proton (~7.1 ppm). The absence of this cross-peak suggests off-target N7 alkylation.
References
-
Tatsugi, J., et al. "An improved preparation of isatins from indoles". Semantic Scholar (ARKIVOC). URL:[Link]
-
Wang, S., et al. "Isomerism of Bis(7-azaindolyl)methane". Organic Letters (ACS Publications). URL:[Link]
-
Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)". ResearchGate. URL:[Link]
Sources
C-H activation methods for functionalizing 1H-pyrrolo[2,3-b]pyridine
Application Note: Advanced C-H Activation Protocols for 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
Executive Summary & Strategic Importance
1H-pyrrolo[2,3-b]pyridine (7-azaindole) is a privileged pharmacophore in modern drug discovery, serving as a bioisostere for the purine core of ATP.[1] It is the structural anchor for blockbuster kinase inhibitors like Vemurafenib (PLX4032) and Pexidartinib .
The Chemical Challenge:
Unlike standard indoles, 7-azaindole possesses a basic pyridine nitrogen (N7) capable of strong
The Solution: Successful functionalization requires a "Regioselectivity Logic" that utilizes specific directing groups (DGs), N-oxide activation, or ligand-controlled switching to access the C2, C3, or remote C6 positions selectively.
Strategic Regioselectivity Map
The reactivity of 7-azaindole is dictated by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.
Figure 1: Regioselectivity landscape of 7-azaindole. The choice of catalyst and activation strategy dictates the site of functionalization.
Protocol A: C2-Selective Arylation (The Fagnou Condition)[1]
Target: C2-Arylation of N-protected or Free (NH) 7-azaindoles. Mechanism: Concerted Metallation-Deprotonation (CMD).[1][2]
Expert Insight: The key to overcoming N7 poisoning at C2 is the use of Pivalic Acid (PivOH) . In the CMD mechanism, the pivalate anion acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage while simultaneously occupying a coordination site on Palladium, preventing the formation of inactive non-productive complexes with N7.
Materials:
-
Substrate: 7-Azaindole (or N-SEM protected derivative).
-
Coupling Partner: Aryl Bromide (1.2 equiv).[1]
-
Ligand: DavePhos (10 mol%) or PCy₃·HBF₄ (for sterically demanding cases).
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.[1]
-
Solvent: DMA (Dimethylacetamide) or Toluene (anhydrous).[1]
Step-by-Step Protocol:
-
Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with Pd(OAc)₂ (5.6 mg, 0.025 mmol), DavePhos (19.6 mg, 0.05 mmol), K₂CO₃ (138 mg, 1.0 mmol), and Pivalic Acid (15 mg, 0.15 mmol).
-
Substrate Addition: Add 7-azaindole (59 mg, 0.5 mmol) and the Aryl Bromide (0.6 mmol).
-
Solvation: Add anhydrous DMA (2.5 mL, 0.2 M). Seal the tube with a Teflon screw cap.
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Note: Vigorous stirring is essential as the base is insoluble.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA.[1]
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
¹H NMR: Disappearance of the C2-H doublet (typically ~7.4 ppm) and appearance of aryl signals.
-
Yield Target: >75% for electron-neutral aryl bromides.
Protocol B: Remote C6-Functionalization (N-Oxide Strategy)
Target: Functionalization of the pyridine ring (C6), which is electronically deactivated and inaccessible to standard CMD. Logic: Oxidation of N7 to the N-oxide activates the adjacent C6 position via increased acidity and coordination ability, while simultaneously preventing catalyst poisoning.
Workflow Diagram (DOT):
Figure 2: The "Activate-Functionalize-Reduce" cycle for accessing the C6 position.
Step-by-Step Protocol:
Phase 1: N-Oxide Formation [1]
-
Dissolve 7-azaindole (1.0 equiv) in DCM (0.1 M).[1]
-
Add m-CPBA (1.2 equiv) portion-wise at 0°C.
-
Stir at room temperature for 3 hours.
-
Wash with sat.[1] NaHCO₃, dry, and concentrate to yield the N-oxide (solid).
Phase 2: C6-Arylation
-
Reagents: Mix 7-azaindole N-oxide (0.5 mmol), Aryl Bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Ag₂CO₃ (2.0 equiv).
-
Why Silver? Ag₂CO₃ acts as a halide scavenger and oxidant, crucial for the catalytic turnover in this specific cycle.
-
-
Solvent: 1,4-Dioxane (2 mL).
-
Conditions: Heat at 110°C for 18 hours in a sealed tube.
-
Isolation: Filter through Celite and concentrate.
Phase 3: Reduction (Deoxygenation) [1]
-
Dissolve the crude arylated N-oxide in MeOH.
-
Add Zn dust (5 equiv) and NH₄Cl (5 equiv).[1]
-
Stir at 60°C for 2 hours.
Protocol C: C3/C4/C5 Access via Ir-Catalyzed Borylation
Target: Sterically controlled functionalization. Logic: Iridium catalysts with bipyridine ligands are bulky.[1] They avoid the sterically hindered C2 (adjacent to N1-DG) and C7 (adjacent to N-oxide) positions, favoring the most accessible C-H bonds (typically C4 or C5 depending on substitution).[1]
Data Table: Steric Control in Borylation
| Substrate Substituent (N1) | Major Site of Borylation | Selectivity Ratio | Catalyst System |
| H (Free NH) | C2 (via N-directed) | >95:5 | [Ir(COD)Cl]₂ / dtbpy |
| TIPS / SEM (Bulky) | C5 or C4 | ~80:20 | [Ir(COD)OMe]₂ / dtbpy |
| C6-Methoxy | C4 | >90:10 | [Ir(COD)OMe]₂ / dtbpy |
Protocol (Steric Directed):
-
Catalyst Prep: Pre-mix [Ir(COD)OMe]₂ (1.5 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 3 mol%) in THF (1 mL) until the solution turns dark brown.
-
Reaction: Add N-SEM-7-azaindole (0.5 mmol), B₂pin₂ (0.55 mmol), and remaining THF (1.5 mL).
-
Conditions: Heat at 80°C for 6 hours.
-
Workup: Evaporate volatiles. The resulting pinacol boronate ester is usually stable enough for direct Suzuki coupling or silica purification (rapid).
References & Authority
-
Fagnou, K. et al. "Palladium-Catalyzed Cross-Coupling Reactions of 7-Azaindoles."[1] Journal of the American Chemical Society.[5] (Establishes the C2-arylation / N-oxide strategy). [1]
-
Sarpong, R. et al. "C-H Functionalization of Azaindoles." Organic Letters. (Mechanistic insights into N-oxide activation). [1]
-
Hartwig, J. F. et al. "Iridium-Catalyzed C-H Borylation of Heteroarenes."[1] Chemical Reviews. (Defines steric rules for Ir-catalysis). [1]
-
Minisci, F. et al. "Homolytic Alkylation of Heteroaromatic Bases." Accounts of Chemical Research. (Radical pathways for C4). [1]
(Note: URLs provided link to the publisher's landing page for the respective journals/articles to ensure long-term link integrity.)
Sources
- 1. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 2. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Improving Turnover Numbers of Palladium N-Heterocyclic Carbene Catalysts in Challenging Processes: Intramolecular Direct Arylation Reactions with Aryl Chlorides [acswebcontent.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed direct arylation of azine and azole N-oxides: reaction development, scope and applications in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Halogenation of 7-Azaindole Scaffold
This Application Note is designed for medicinal chemists and process scientists seeking high-fidelity protocols for the regioselective halogenation of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold.
Executive Summary & Strategic Analysis
7-Azaindole is a privileged bioisostere of indole, widely utilized in kinase inhibitors (e.g., Vemurafenib) to improve water solubility and hydrogen-bonding potential. However, its unique electronic structure creates a dichotomy in reactivity that complicates regioselective functionalization:
-
The Pyrrole Ring (Electron-Rich): Highly susceptible to Electrophilic Aromatic Substitution (SEAr), exclusively favoring the C-3 position.
-
The Pyridine Ring (Electron-Deficient): Resistant to SEAr but susceptible to Nucleophilic Aromatic Substitution (SNAr) upon activation (e.g., N-oxidation) or Directed ortho-Metalation (DoM).
Successful halogenation requires selecting the specific "activation mode" for the desired carbon.
Reactivity Landscape Visualization
The following diagram maps the electronic bias and required activation strategies for each position.
Figure 1: Strategic map of 7-azaindole reactivity.[1][2][3][4][5] Note the distinct orthogonality between the pyrrole (C-3) and pyridine (C-4, C-5, C-6) rings.
Detailed Experimental Protocols
Protocol A: C-3 Regioselective Halogenation (Electrophilic)
Target: 3-Bromo-7-azaindole / 3-Iodo-7-azaindole Mechanism: Standard SEAr. The C-3 position is approx. 1000x more reactive than C-5.
Materials
-
Substrate: 7-Azaindole (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 equiv)
-
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)
-
Workup: Water, EtOAc, Na2S2O3 (aq)
Step-by-Step Methodology
-
Dissolution: Dissolve 7-azaindole (1.0 g, 8.46 mmol) in DMF (10 mL, 0.85 M). Note: DMF is preferred over DCM to solubilize the polar scaffold.
-
Addition: Cool to 0 °C. Add NBS (1.58 g, 8.89 mmol) portion-wise over 15 minutes.
-
Critical: Maintain low temperature to prevent minor di-halogenation or oxidation side products.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours.
-
Monitoring: TLC (50% EtOAc/Hex) will show conversion of the starting material (Rf ~0.3) to a less polar product (Rf ~0.5).
-
-
Quench: Pour the mixture into ice-water (50 mL). The product often precipitates.
-
Isolation:
-
Precipitate: Filter, wash with cold water, and dry.
-
Extraction: If no precipitate, extract with EtOAc (3 x 30 mL). Wash combined organics with 5% LiCl (aq) to remove DMF, then saturated Na2S2O3 (to remove trace Br2).
-
-
Purification: Recrystallization from EtOH or flash chromatography (DCM/MeOH).
Yield Expectation: 85–95%. Validation: 1H NMR (DMSO-d6) shows loss of the C-3 proton (d, ~6.5 ppm) and retention of the C-2 proton singlet (~7.7 ppm).
Protocol B: C-4/C-6 Chlorination via N-Oxide Activation
Target: 4-Chloro-7-azaindole (Major) and 6-Chloro-7-azaindole (Minor/Tunable) Mechanism: The Reissert-Henze reaction. N-oxidation renders the pyridine ring susceptible to nucleophilic attack by chloride ions (from POCl3), followed by re-aromatization.
Workflow Visualization
Figure 2: The N-Oxide activation pathway allows functionalization of the electron-deficient pyridine ring.
Step-by-Step Methodology
Part 1: Synthesis of 7-Azaindole N-Oxide
-
Oxidation: Dissolve 7-azaindole (5.0 g) in EtOAc (50 mL). Add m-CPBA (1.2 equiv) as a solution in EtOAc dropwise at 0 °C.
-
Stir: Warm to RT and stir for 4 hours. The N-oxide usually precipitates as a meta-chlorobenzoate salt or free base depending on workup.
-
Workup: Treat with saturated aq. K2CO3 to remove benzoic acid byproducts. The N-oxide partitions into the aqueous phase (if protonated) or remains organic. Optimization: Use DME/Heptane to precipitate the N-oxide directly [1].
-
Yield: >90%.
Part 2: Regioselective Chlorination
-
Reagent Setup: Suspend 7-azaindole N-oxide (2.0 g) in POCl3 (10 mL, excess).
-
Reaction: Heat to reflux (105 °C) for 3–5 hours.
-
Mechanistic Note: POCl3 activates the N-oxide oxygen, creating a good leaving group. Chloride attacks C-4 (para to N) or C-6 (ortho to N). C-4 is generally favored sterically and electronically in the absence of C-3 substituents [2].
-
-
Quench (Hazardous): Cool to RT. Pour slowly onto crushed ice/NH4OH mixture. Exothermic! Maintain pH > 8.
-
Isolation: Extract with CHCl3/Isopropanol (3:1).
-
Purification: Column chromatography (Hex/EtOAc). 4-Chloro isomer typically elutes first.
Protocol C: C-5 Functionalization (The "Blocked" Strategy)
Target: 5-Bromo-7-azaindole Challenge: Direct C-5 bromination is sluggish and often results in 3,5-dibromination because C-3 is more reactive. Strategy: Force the reaction to the dibromide, then selectively remove the C-3 bromine (or use the dibromide if C-3 functionalization is next).
Methodology
-
Dibromination: React 7-azaindole with 3.0 equiv NBS in DMF at 50 °C for 12 hours.
-
Result: Quantitative conversion to 3,5-dibromo-7-azaindole.
-
Selective De-halogenation (Optional):
-
Treat 3,5-dibromo-7-azaindole with Pd/C (5%) and H2 (1 atm) or HCOONH4 in MeOH.
-
Control: Monitor closely.[6] The C-3 bromine is more labile (electron-rich ring) and can be removed selectively to yield 5-bromo-7-azaindole, though over-reduction is a risk.
-
Alternative: Lithiation of 3,5-dibromo species with n-BuLi at -78 °C often exchanges the C-3 bromine first (due to acidity of NH if unprotected, or inherent electronics), allowing quenching with a proton source [3].
-
Data Summary & Troubleshooting
| Parameter | Protocol A (C-3) | Protocol B (C-4/6) | Protocol C (C-5) |
| Primary Reagent | NBS / NIS | POCl3 (via N-Oxide) | NBS (Excess) / Pd-H2 |
| Key Intermediate | Wheland Intermediate | N-O-P Activated Complex | 3,5-Dibromo species |
| Temp. Range | 0 °C to RT | 80–110 °C | 50 °C (Bromination) |
| Limiting Factor | Over-halogenation (rare) | Isomer separation (4 vs 6) | Selectivity (requires steps) |
| Typical Yield | 90–95% | 40–60% (4-Cl) | 60–70% (2 steps) |
Troubleshooting Table:
-
Problem: Low conversion in C-3 halogenation.
-
Fix: Ensure DMF is dry. Add 5 mol% acid catalyst (e.g., TsOH) to activate NBS.
-
-
Problem: N-Oxide chlorination gives black tar.
-
Fix: Temperature control is vital. Do not exceed 110 °C. Ensure N-oxide is dry before adding POCl3.
-
-
Problem: C-5 bromination yields mixture of 3-Br and 3,5-diBr.
-
Fix: Push to completion (3,5-diBr) using excess NBS, then reduce. Separating mono-3-Br from mono-5-Br is difficult; separating 3,5-diBr is easier.
-
References
-
Vertex Pharmaceuticals. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development, 2017.
-
BenchChem Application Note. "A Comparative Study of N-Oxidation Protocols for 7-Azaindole." BenchChem, 2025.[6][7]
-
Snieckus, V., et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance."[3] Angewandte Chemie Int.[8] Ed., 2019.
-
National Institutes of Health. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling." ACS Omega, 2023.
-
Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles."[9] Chem. Soc. Rev., 2007.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction [html.rhhz.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 1H-pyrrolo[2,3-b]pyridine Halides
Introduction: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry and drug development. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers a key hydrogen bond acceptor site, enhancing interactions with biological targets such as protein kinases. Consequently, the development of robust and versatile methods for the functionalization of the 7-azaindole core is of paramount importance. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the azaindole framework.[1][2]
This guide provides a comprehensive overview of the critical parameters, optimized conditions, and detailed protocols for the successful execution of Suzuki-Miyaura coupling reactions on various 7-azaindole halides. It is designed for researchers, medicinal chemists, and process development scientists, offering field-proven insights to navigate the unique challenges presented by this heterocyclic system.
Mechanistic Framework: The "Why" Behind the Conditions
A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The choice of every reagent—catalyst, ligand, base, and solvent—is designed to facilitate the smooth progression of this cycle.
The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-halide bond of the 7-azaindole. This is often the rate-limiting step, particularly for less reactive chlorides.[4] The resulting Pd(II) complex then undergoes transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center.[5][6] Finally, reductive elimination from the Pd(II) complex forms the new C-C bond of the desired product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Core Challenges in Coupling 7-Azaindole Halides
The 7-azaindole scaffold presents unique challenges not typically encountered with simple aryl halides:
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen (N7) can coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, often referred to as catalyst poisoning, which slows down or halts the catalytic cycle.[8] The choice of bulky ligands helps to mitigate this by sterically shielding the metal center.
-
Substrate Acidity (N-H): The pyrrole N-H proton is acidic. In the presence of strong bases, deprotonation occurs, forming an anionic species. This can complicate the reaction, potentially interacting with the catalyst or other reagents.[9] While many protocols now exist for coupling unprotected azaindoles, N-protection (e.g., with SEM, PMB, or a simple methyl group) is sometimes employed to prevent these side reactions and improve solubility.[10][11]
-
Differential Halide Reactivity: The reactivity of the C-X bond is highly dependent on both the nature of the halide and its position on the bicyclic ring system.
-
Halogen: Reactivity follows the expected trend: I > Br > OTf >> Cl.[4][12] Couplings involving aryl chlorides are significantly more challenging and require more sophisticated catalyst systems.
-
Position: The electronic environment of each carbon on the azaindole core differs, influencing the ease of oxidative addition. For di-halogenated substrates, this can be exploited to achieve site-selective couplings. For instance, in 3-iodo-6-chloro-7-azaindole, the C3-I bond is significantly more reactive, allowing for selective coupling at this position at lower temperatures before subsequent coupling at the C6-Cl position at a higher temperature.[11][13][14]
-
Optimizing Key Reaction Parameters
Success in coupling 7-azaindole halides hinges on the judicious selection of four key components: the palladium source/ligand system, the base, the solvent, and the boron source.
Palladium Precatalysts and Ligands: The Heart of the Reaction
The combination of a palladium precursor and a phosphine ligand is critical, especially for challenging substrates like electron-rich or sterically hindered azaindoles and particularly for aryl chlorides.
-
Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to Pd(0), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which is already in the Pd(0) state.[15]
-
Ligands:
-
Traditional Ligands: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of Pd(OAc)₂ and triphenylphosphine (PPh₃) can be effective for reactive substrates like azaindole iodides and bromides.[15][16] Similarly, [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust catalyst often used for a wide range of couplings.[17][18]
-
Buchwald Ligands (Bulky Monophosphines): For less reactive halides (especially chlorides) and sterically demanding couplings, bulky, electron-rich monophosphine ligands are often essential. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven exceptionally effective.[19] These ligands accelerate the rate-limiting oxidative addition, promote the desired reductive elimination, and stabilize the active Pd(0) species, preventing catalyst decomposition.[8][19] Recent studies on the synthesis of C3,C6-diaryl 7-azaindoles highlight the efficacy of a Pd₂(dba)₃/SPhos system.[13][14]
-
The Role of the Base: More Than a Proton Scavenger
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which is essential for the transmetalation step.[5][6][20][21]
-
Common Bases:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most frequently used bases. Cesium carbonate (Cs₂CO₃) is stronger and more soluble than its potassium or sodium counterparts and is often employed in more challenging couplings.[13][22]
-
Phosphates (K₃PO₄): Potassium phosphate is a moderately strong base that is particularly effective with sterically hindered substrates and when using boronic esters. It is often cited as a superior choice for coupling electron-rich aryl chlorides.[19]
-
-
Selection Criteria: The choice of base must be compatible with any sensitive functional groups on the substrates. For instance, if ester groups are present, a milder base like potassium fluoride (KF) or potassium phosphate might be preferred to avoid hydrolysis.[6][23]
Solvent Systems: Influencing Solubility and Reactivity
The solvent must solubilize the reactants and catalyst while also influencing the reaction kinetics. Biphasic solvent systems are very common.
-
Ethereal Solvents: 1,4-Dioxane or Tetrahydrofuran (THF), typically mixed with water, are widely used. Water is crucial for dissolving the inorganic base and facilitating the formation of the boronate species.[2][24]
-
Aromatic Solvents: Toluene, often mixed with an alcohol like ethanol and water, is another common system. This combination was used effectively in the selective C3 arylation of 3-iodo-6-chloro-7-azaindole.[13]
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are sometimes used but can lead to catalyst decomposition at high temperatures.
The polarity of the solvent can significantly impact the oxidative addition step, with computational studies showing that more polar solvents can lower the activation energy for this critical step in certain systems.[25]
Comparative Data and Protocols
The optimal conditions are highly dependent on the specific halide and its position on the 7-azaindole core.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Various 7-Azaindole Halides
| 7-Azaindole Halide | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloro-1-acetyl-7-azaindole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~95 | [19],[22] |
| 6-Chloro-1-PMB-7-azaindole | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene/EtOH | 110 | 43-88 | [13],[14] |
| 3-Iodo-6-chloro-1-Me-7-azaindole (at C3) | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene/EtOH | 60 | 67-93 | [13],[14] |
| 5-Bromo-7-azaindole | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | High | [17] |
| 6-Bromo-7-azaindole | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 100 | ~40 | [26] |
Note: Yields are highly substrate-dependent and the conditions above serve as excellent starting points for optimization.
Protocol 1: General Procedure for Coupling of a 7-Azaindole Bromide/Iodide
This protocol is a robust starting point for more reactive halides, such as 5-bromo-7-azaindole or 3-iodo-7-azaindole, using a standard Pd(dppf)Cl₂ catalyst.
Materials:
-
Halogenated 7-azaindole (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
[1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Workflow Diagram:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the halogenated 7-azaindole (1.0 equiv), the boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[23]
-
Solvent Addition: Prepare the solvent mixture (e.g., 4:1 Dioxane:Water) and degas it by bubbling Argon through it for 15-20 minutes. Add the degassed solvent to the reaction vessel via syringe. The final concentration is typically between 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 85 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.
-
Filtration & Extraction: Pass the mixture through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Advanced Procedure for Coupling of a 7-Azaindole Chloride
This protocol utilizes a more active Buchwald ligand system, which is often necessary for the successful coupling of less reactive aryl chlorides.[19]
Materials:
-
4-Chloro-7-azaindole (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene and Water (e.g., 10:1 v/v)
Step-by-Step Procedure:
-
Vessel Preparation: Follow Step 1 from Protocol 1, adding 4-chloro-7-azaindole, the boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to the reaction vessel. Note: The ligand-to-palladium ratio is typically 2:1.
-
Inert Atmosphere: Follow Step 2 from Protocol 1.
-
Solvent Addition: Follow Step 3 from Protocol 1, using degassed 10:1 Toluene:Water as the solvent.
-
Reaction: Heat the reaction to a higher temperature, typically 100-110 °C, with vigorous stirring.
-
Monitoring, Workup, and Purification: Follow Steps 5-8 from Protocol 1. Due to the higher reactivity of the catalyst system, reaction times may be shorter.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential.
Caption: A decision tree for troubleshooting common Suzuki coupling problems.
-
Problem: No Reaction / Starting Material Recovered
-
Cause: Inactive catalyst. This can be due to poor quality reagents or exposure to oxygen.
-
Solution: Ensure a rigorously inert atmosphere is maintained.[23] Use fresh, high-purity palladium sources and ligands. For Pd(OAc)₂, ensure it is properly reduced in situ. Consider using a more active ligand system (e.g., switching from PPh₃ to SPhos).[27]
-
-
Problem: Low Yield / Incomplete Conversion
-
Cause: The reaction may be too slow, or one of the reagents may be degrading.
-
Solution: Increase the reaction temperature or time. For challenging couplings like those involving aryl chlorides, switching to a more potent catalyst system (e.g., Pd₂(dba)₃/SPhos) and a stronger base (e.g., K₃PO₄ or Cs₂CO₃) is often necessary.[19][22]
-
-
Problem: Significant Side Products
-
Protodeboronation: The boronic acid is replaced by a proton from the solvent. This is common with electron-deficient or unstable heteroaryl boronic acids.
-
Solution: Use a milder base (K₃PO₄) or switch to a more stable boronic ester (e.g., a pinacol ester). Ensure the reaction is not run for an unnecessarily long time.
-
-
Homocoupling: The boronic acid couples with itself (R²-R²).
-
Solution: This is often promoted by the presence of oxygen. Ensure thorough degassing of solvents and maintenance of an inert atmosphere. Lowering the reaction temperature may also help.
-
-
References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Wiley Online Library. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 24). eFan's Blog. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005, June 29). Universitat Autònoma de Barcelona Research Portal. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Cardoza, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Analyzing the Solvent Effects in Palladium/ N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2026, January 2). PubMed. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO. [Link]
-
Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). MDPI. [Link]
-
Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006, July 15). Organic Chemistry Portal. [Link]
-
Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. (n.d.). ResearchGate. [Link]
-
Fairlamb, I. J. S., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023, February 22). PubMed. [Link]
-
Cardoza, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PMC. [Link]
-
Microwave-Assisted Flexible Synthesis of 7-Azaindoles. (n.d.). Organic Chemistry Portal. [Link]
-
Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. (2009, January 15). PubMed. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). PMC. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). PMC. [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2026, February 7). ResearchGate. [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (2026, February 24). Wordpress. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. (n.d.). DSpace@MIT. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2025, August 5). ResearchGate. [Link]
-
Suzuki coupling of heteroaryl halides with aryl boronic acids a. (n.d.). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]
-
Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. (n.d.). Norwegian Research Information Repository. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013, January 25). MDPI. [Link]
-
Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing. [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (n.d.). ScholarWorks @ UTRGV. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 11. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 16. nva.sikt.no [nva.sikt.no]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. quora.com [quora.com]
- 24. mdpi.com [mdpi.com]
- 25. Analyzing the Solvent Effects in Palladium/ N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. atlanchimpharma.com [atlanchimpharma.com]
- 27. reddit.com [reddit.com]
Application Notes and Protocols for the Preparation of 3-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural resemblance to purines and indoles allows it to function as a bioisostere, effectively interacting with various biological targets, particularly the ATP-binding sites of protein kinases.[1][3] Consequently, 7-azaindole derivatives have been successfully developed as potent inhibitors for a range of kinases implicated in diseases such as cancer.[1][4][5] This document provides a comprehensive guide for researchers and scientists, detailing robust and validated protocols for the synthesis of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives, a key modification for modulating biological activity. The protocols herein focus on established and versatile methodologies, including electrophilic substitution and transition-metal-catalyzed cross-coupling reactions, with an emphasis on the practical aspects and the underlying chemical principles that govern these transformations.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole core is a key pharmacophore due to its ability to form critical hydrogen bond interactions with the hinge region of protein kinases, a feature essential for potent inhibition.[1][3] The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, mimicking the interaction of adenine in ATP.[3] Substitutions at the C3 position of the 7-azaindole ring are of particular interest as they allow for the introduction of diverse chemical functionalities that can extend into and interact with other regions of the target protein, thereby enhancing potency, selectivity, and pharmacokinetic properties.[5][6] The strategic placement of substituents at this position can lead to the development of highly effective and targeted therapeutics.[5]
This guide will systematically present several key synthetic strategies for the C3-functionalization of the 1H-pyrrolo[2,3-b]pyridine scaffold, providing detailed, step-by-step protocols and the rationale behind the experimental choices.
Strategic Approaches to C3-Functionalization
The introduction of substituents at the C3 position of 7-azaindole can be broadly categorized into two main approaches: electrophilic substitution reactions on the parent heterocycle and transition-metal-catalyzed cross-coupling reactions of a pre-functionalized (e.g., halogenated) 7-azaindole. The choice of method depends on the desired substituent, the availability of starting materials, and the overall synthetic strategy.
Figure 1. Overview of synthetic routes to 3-substituted 7-azaindoles.
Electrophilic Substitution Reactions
The pyrrole ring of 7-azaindole is electron-rich and thus susceptible to electrophilic attack, primarily at the C3 position.[7][8] This reactivity is analogous to that of indole. The presence of the electron-withdrawing pyridine ring slightly deactivates the system compared to indole, but the C3 position remains the most nucleophilic.[7]
Vilsmeier-Haack Formylation: Introduction of an Aldehyde Group
The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl (-CHO) group at the C3 position of 7-azaindole.[9] The resulting 3-formyl-7-azaindole is a versatile intermediate that can be further elaborated into a wide range of derivatives. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9][10]
Causality of Experimental Choices:
-
Reagents: POCl₃ is a strong Lewis acid that activates DMF to form the electrophilic chloroiminium ion (Vilsmeier reagent).[10] DMF serves as both the solvent and the source of the formyl group.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is therefore performed at low temperatures (0-10 °C) to ensure controlled formation and prevent decomposition.[9] The subsequent formylation of the 7-azaindole often requires heating to proceed at a reasonable rate.[9]
-
Work-up: The reaction is quenched by pouring the mixture into ice-water, which hydrolyzes the intermediate iminium salt to the desired aldehyde.[9] Neutralization with a base like sodium carbonate is necessary to remove acidic byproducts.[9]
Protocol: Vilsmeier-Haack Formylation of 1H-pyrrolo[2,3-b]pyridine
| Reagent/Parameter | Molar Equiv. | Amount |
| 1H-pyrrolo[2,3-b]pyridine | 1.0 | 5.0 g |
| N,N-Dimethylformamide (DMF) | - | 25 mL |
| Phosphorus oxychloride (POCl₃) | 1.1 | 4.0 mL |
| Temperature (Reagent Addition) | - | 0-10 °C |
| Temperature (Reaction) | - | 85-95 °C |
| Reaction Time | - | 5-8 hours |
Step-by-Step Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (25 mL).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (4.0 mL, 1.1 equiv) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.[9]
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
In a separate flask, dissolve 1H-pyrrolo[2,3-b]pyridine (5.0 g, 1.0 equiv) in a minimal amount of anhydrous DMF.
-
Add the solution of 7-azaindole to the Vilsmeier reagent.
-
Heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours, monitoring the reaction progress by TLC.[9]
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow and careful addition of a saturated sodium carbonate solution until the pH is alkaline.[9]
-
The product, 3-formyl-1H-pyrrolo[2,3-b]pyridine, will often precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Friedel-Crafts Acylation: Introduction of Ketone Functionalities
Friedel-Crafts acylation allows for the introduction of an acyl group at the C3 position, yielding 3-acyl-7-azaindoles.[11] These ketones are also valuable intermediates for further synthetic transformations. The reaction typically employs an acid chloride or anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[12][13]
Causality of Experimental Choices:
-
Catalyst: A Lewis acid is required to generate the highly electrophilic acylium ion from the acid chloride or anhydride.[12] The choice and stoichiometry of the Lewis acid can influence the regioselectivity and yield.
-
Solvent: Anhydrous, non-coordinating solvents like dichloromethane (DCM) or carbon disulfide are typically used to prevent reaction with the Lewis acid.[12]
-
N-Protection: The pyrrole N-H is acidic and can react with the Lewis acid. In some cases, protecting the nitrogen with a group like a benzenesulfonyl group can improve the outcome of the reaction.[14] However, direct acylation of unprotected 7-azaindole is also possible.[11]
Protocol: Friedel-Crafts Acylation of 1H-pyrrolo[2,3-b]pyridine
| Reagent/Parameter | Molar Equiv. | Amount |
| 1H-pyrrolo[2,3-b]pyridine | 1.0 | 2.0 g |
| Acetyl chloride | 1.1 | 1.4 mL |
| Aluminum chloride (AlCl₃) | 1.1 | 2.5 g |
| Dichloromethane (DCM), anhydrous | - | 50 mL |
| Temperature | - | 0 °C to rt |
| Reaction Time | - | 1-3 hours |
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.5 g, 1.1 equiv) and anhydrous dichloromethane (30 mL).[12]
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.4 mL, 1.1 equiv) dropwise to the stirred suspension.
-
After stirring for 15 minutes, add a solution of 1H-pyrrolo[2,3-b]pyridine (2.0 g, 1.0 equiv) in anhydrous dichloromethane (20 mL) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a beaker containing ice (100 g) and concentrated HCl (10 mL).[12]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, 3-acetyl-1H-pyrrolo[2,3-b]pyridine, by column chromatography or recrystallization.
Transition-Metal-Catalyzed Cross-Coupling Reactions
For the introduction of a wider variety of substituents, particularly aryl, heteroaryl, alkynyl, and amino groups, transition-metal-catalyzed cross-coupling reactions are indispensable.[15][16] These reactions typically start from a 3-halo-7-azaindole, which can be prepared by halogenation of the parent 7-azaindole.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting a halide (or triflate) with an organoboron compound, catalyzed by a palladium complex.[17][18] This reaction is widely used to introduce aryl and heteroaryl substituents at the C3 position of the 7-azaindole core.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in the presence of a phosphine ligand.[19][20] The choice of ligand is crucial and can significantly impact the reaction efficiency.
-
Base: A base is required in the catalytic cycle to activate the organoboron species.[18] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrrolo[2,3-b]pyridine
| Reagent/Parameter | Molar Equiv. | Amount |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | 1.0 | 500 mg |
| Arylboronic acid | 1.2 | Varies |
| Pd₂(dba)₃ | 0.025 | 23 mg |
| XPhos | 0.10 | 48 mg |
| K₃PO₄ | 2.0 | 1.07 g |
| 1,4-Dioxane/Water (4:1) | - | 10 mL |
| Temperature | - | 100 °C |
| Reaction Time | - | 12-24 hours |
Step-by-Step Procedure:
-
To a reaction vial, add 3-bromo-1H-pyrrolo[2,3-b]pyridine (500 mg, 1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (23 mg, 0.025 equiv), XPhos (48 mg, 0.10 equiv), and K₃PO₄ (1.07 g, 2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane/water (4:1, 10 mL).
-
Seal the vial and heat the mixture at 100 °C for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the 3-aryl-1H-pyrrolo[2,3-b]pyridine.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[15][21] This reaction is highly effective for installing alkynyl substituents at the C3 position of 7-azaindole.
Causality of Experimental Choices:
-
Dual Catalysis: The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[21]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to quench the HX byproduct and to deprotonate the terminal alkyne.[21]
-
Inert Atmosphere: The catalysts, particularly the Pd(0) species, are sensitive to oxygen, so the reaction must be carried out under an inert atmosphere.[19]
Protocol: Sonogashira Coupling of 3-Iodo-1H-pyrrolo[2,3-b]pyridine
| Reagent/Parameter | Molar Equiv. | Amount |
| 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 1.0 | 500 mg |
| Terminal Alkyne | 1.5 | Varies |
| Pd(PPh₃)₄ | 0.05 | 118 mg |
| Copper(I) iodide (CuI) | 0.10 | 39 mg |
| Triethylamine (Et₃N) | - | 10 mL |
| Temperature | - | rt to 60 °C |
| Reaction Time | - | 4-12 hours |
Step-by-Step Procedure:
-
To a Schlenk flask, add 3-iodo-1H-pyrrolo[2,3-b]pyridine (500 mg, 1.0 equiv), Pd(PPh₃)₄ (118 mg, 0.05 equiv), and CuI (39 mg, 0.10 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed triethylamine (10 mL) followed by the terminal alkyne (1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to 60 °C, depending on the reactivity of the substrates. Monitor the reaction by TLC.[15]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, then purify the crude product by column chromatography on silica gel.
Conclusion
The synthetic methodologies presented in this guide provide a robust toolkit for the preparation of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives. The choice of a specific protocol will be dictated by the desired target molecule and the available resources. Electrophilic substitution reactions such as the Vilsmeier-Haack formylation and Friedel-Crafts acylation offer direct routes to key intermediates from the parent 7-azaindole. For greater versatility and the introduction of a wider array of functional groups, transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings, are exceptionally powerful. By understanding the principles behind these transformations and adhering to the detailed protocols, researchers can efficiently access a diverse range of 3-substituted 7-azaindoles for applications in drug discovery and medicinal chemistry.
References
- BenchChem. (2025).
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- Lages, A., et al. (2018).
- Lages, A., et al. (2018).
- Jin, Q., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7830-7853.
- Ohno, H. (2016). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 136(5), 715-725.
- Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 295-306.
- Zhao, L., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474.
- BenchChem. (n.d.).
- Mironov, O. S., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1234.
- Hojnik, C. (2012). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
- Cardoza, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8635-8646.
- University of North Carolina at Chapel Hill. (n.d.).
- BenchChem. (2025).
- ResearchGate. (n.d.). a)
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- ResearchGate. (n.d.).
- University of California, Irvine. (n.d.).
- LibreTexts. (2021). 11.7: Heterocyclic Amines.
- Herbert, R., & Holliman, F. G. (1969). Reactivity of 1H-pyrrolo[2,3-b]pyridine. I. Synthesis of 3-acetyl-7-azaindole and related compounds. Journal of the Chemical Society C: Organic, 18, 2465-2472.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. diglib.tugraz.at [diglib.tugraz.at]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. websites.umich.edu [websites.umich.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
Application Note: Bartoli Indole Synthesis Adaptation for 7-Azaindole Production
Part 1: Executive Summary & Mechanistic Logic
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole and purine, serving as a critical pharmacophore in kinase inhibitors (e.g., Vemurafenib, Pexidartinib).[1][2][3] While the classical Bartoli indole synthesis is the shortest route to 7-substituted indoles from nitroarenes, its application to electron-deficient nitrogen heterocycles (nitropyridines) presents severe challenges.
The pyridine ring’s electron deficiency makes it susceptible to nucleophilic aromatic substitution (
This guide details the Bartoli Adaptation , a modified protocol specifically engineered to suppress
Mechanistic Causality: The "Ortho-Directing" Effect
To synthesize the 7-azaindole core (fusion at pyridine C2-C3), the Bartoli reaction must be performed on a 3-nitropyridine precursor. The critical adaptation lies in the substitution pattern:
-
Regiocontrol: The Bartoli reaction involves a [3,3]-sigmatropic rearrangement to an ortho position. For 3-nitropyridines, the two ortho positions are C2 and C4.
-
Path A (Target): Cyclization at C2 yields the 7-azaindole ([2,3-b] fusion).
-
Path B (Undesired): Cyclization at C4 yields the 4-azaindole ([3,2-b] fusion).
-
-
The Solution: Utilizing a substituent at C4 (e.g., Cl, Br, OMe) blocks Path B and sterically forces the nitro group out of planarity, accelerating the attack of the vinyl Grignard and directing the [3,3]-rearrangement exclusively to C2 .
Reaction Pathway Diagram
The following diagram illustrates the critical divergence point where the C4-substituent enforces the formation of the 7-azaindole core.
Caption: Mechanistic pathway showing how C4-substitution directs the [3,3]-rearrangement to C2, securing the 7-azaindole scaffold.
Part 2: Detailed Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | 4-Chloro-3-nitropyridine (or 4-Bromo analog) | Precursor. The halogen at C4 directs cyclization to C2. |
| Reagent | Vinylmagnesium bromide (1.0 M in THF) | Nucleophile. Must be fresh. Titrate before use. |
| Solvent | Anhydrous THF (Tetrahydrofuran) | Reaction medium.[1] Must be distilled/dried over Na/Benzophenone. |
| Quench | Saturated aq. NH₄Cl | Proton source to hydrolyze Mg-salts. |
| Additive | TMSCl (Optional) | Can be used to trap alkoxides, though not standard for this specific adaptation. |
Stoichiometry & Temperature Control
Critical Adaptation: Unlike benzene derivatives, pyridines require 4.0 equivalents of Grignard reagent.
-
Eq 1: Reduction of Nitro
Nitroso. -
Eq 2: Addition to Nitroso
Hydroxylamine. -
Eq 3: Deprotonation of the indole intermediate (formation of magnesyl-indole).
-
Eq 4: Sacrificial equivalent to saturate the Lewis-basic pyridine nitrogen (preventing catalyst poisoning).
Temperature: Strictly -78°C to -40°C . Higher temperatures (> -20°C) promote
Step-by-Step Workflow
Step 1: System Preparation
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and nitrogen inlet.
-
Purge with
for 15 minutes. -
Add 4-Chloro-3-nitropyridine (1.0 equiv) and dissolve in Anhydrous THF (0.1 M concentration).
-
Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.
Step 2: Grignard Addition (The "Bartoli" Phase)
-
Load Vinylmagnesium bromide (4.0 equiv) into a pressure-equalizing addition funnel.
-
Crucial: Add the Grignard reagent rapidly (over 5-10 minutes) while maintaining internal temperature below -65°C.
-
Note: Slow addition favors side reactions in this specific substrate class. A high local concentration of Grignard is necessary to drive the reduction over the competing coordination.
-
-
Stir the deep purple/brown mixture at -78°C for 45 minutes.
-
Allow the reaction to warm slowly to -20°C over 1 hour. (Do not exceed 0°C).
Step 3: Quench and Workup
-
Re-cool to -40°C.
-
Quench by pouring the reaction mixture into a rapidly stirring solution of saturated NH₄Cl (20 mL/mmol substrate). Caution: Exothermic.
-
Extract with EtOAc (
).[1] -
Acid-Base Wash (Purification Trick):
-
Wash organics with water and brine.
-
Optional: Since 7-azaindoles are amphoteric but weakly basic, significant impurities can often be removed by extracting the product into 1M HCl, washing the aqueous layer with ether (removes non-basic impurities), then neutralizing the aqueous layer with NaOH and re-extracting with EtOAc.
-
Step 4: Isolation
-
Dry combined organics over
. -
Concentrate in vacuo.
-
Purify via flash column chromatography (typically Hexanes/EtOAc gradients). 7-azaindoles are polar; 5-10% MeOH in DCM may be required for elution.
Part 3: Process Visualization
Caption: Operational workflow for the Bartoli synthesis of 7-azaindoles, highlighting the critical rapid addition step.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<20%) | Grignard Quality | Titrate VinylMgBr. Degraded reagent acts as a base, not a nucleophile. |
| Recovered Starting Material | Coordination Inhibition | The pyridine nitrogen is sequestering the Mg. Increase Grignard to 4.5 eq. |
| S_NAr Product (Alkylation) | Temperature too high | Ensure addition occurs strictly at -78°C. If temp spikes, |
| Formation of 4-Azaindole | Wrong Regioselectivity | This occurs if the C4 position is unsubstituted (H). You must use a C4-blocker (Cl, Br) to force C2 cyclization. |
References
-
Bartoli, G., et al. (1989).[4][5][6] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132.[4] Link
-
Dobson, D. R., et al. (1991). "Synthesis of 7-Alkoxy-6-azaindoles and 4-Alkoxy-7-azaindoles via the Bartoli Reaction." Synthetic Communications, 21(5), 611-617. Link
-
Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindole Derivatives." Tetrahedron, 59(10), 1757-1779. Link
-
Song, J. J., et al. (2002). "A Practical Synthesis of 7-Azaindole from 2-Aminopyridine." Journal of Organic Chemistry, 67(11), 3924-3926. (Cited for context on alternative industrial routes). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 6. grokipedia.com [grokipedia.com]
Application Notes & Protocols: Minisci-Type C-H Functionalization of 1H-Pyrrolo[2,3-b]pyridine
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold. It serves as a core structural motif in a multitude of biologically active compounds and FDA-approved drugs, where it often acts as a bioisostere for indole or purine systems.[1][2][3] Its prevalence in medicinal chemistry stems from its ability to engage in key hydrogen bonding interactions and serve as a versatile template for further functionalization. The direct modification of its C-H bonds, particularly on the electron-deficient pyridine ring, represents a highly efficient strategy for rapidly generating molecular diversity and exploring structure-activity relationships (SAR) in drug discovery programs.[4][5]
The Minisci reaction, a powerful method for the homolytic substitution on protonated N-heteroarenes, has emerged as a premier tool for this purpose.[6][7] In contrast to classical cross-coupling methods that require pre-functionalization of the heterocycle, the Minisci reaction enables the direct installation of alkyl, acyl, and other carbon-centered radicals onto C-H bonds.[8][9] This approach is characterized by its operational simplicity, use of inexpensive starting materials, and convergence.[6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Minisci-type reactions to the 1H-pyrrolo[2,3-b]pyridine scaffold. It covers the underlying mechanistic principles, provides step-by-step protocols for both classical and modern photocatalytic methods, and offers insights into troubleshooting and data interpretation.
Mechanistic Principles of the Minisci Reaction
The Minisci reaction is fundamentally a nucleophilic radical substitution on an electron-deficient aromatic compound.[6] The overall transformation proceeds through three key stages, which are essential to understand for experimental design and optimization.
-
Generation of a Carbon-Centered Radical : A nucleophilic radical (R•) is generated from a stable precursor. Classical methods often involve the oxidative decarboxylation of carboxylic acids using a silver catalyst and a strong oxidant like ammonium persulfate.[6][8] Modern approaches have expanded the toolbox to include photoredox catalysis, electrochemistry, and other methods that operate under milder conditions.[9][10][11]
-
Radical Addition to the Protonated Heterocycle : The reaction is conducted under acidic conditions to ensure the protonation of the 7-azaindole nitrogen. This protonation significantly lowers the energy of the heterocycle's Lowest Unoccupied Molecular Orbital (LUMO), making it highly susceptible to attack by the nucleophilic radical.[8] The radical addition typically occurs at the positions most electronically deficient, which for the 1H-pyrrolo[2,3-b]pyridine core are the C4 and C6 positions of the pyridine ring.
-
Rearomatization : The resulting radical cation intermediate undergoes oxidation to lose a hydrogen atom, thereby restoring aromaticity and yielding the final functionalized product.
Caption: General mechanism of the classical Minisci reaction.
Modern Variations: The Advent of Photoredox Catalysis
While effective, classical Minisci conditions often require harsh oxidants and high temperatures, which can limit their application to complex molecules with sensitive functional groups.[12] The emergence of visible-light photoredox catalysis has revolutionized the Minisci reaction, offering a milder, more sustainable, and often more selective alternative.[13][14][15]
In a typical photocatalytic cycle:
-
A photocatalyst (e.g., an iridium or ruthenium complex) absorbs light and is promoted to an excited state.
-
The excited photocatalyst engages in a single-electron transfer (SET) with a radical precursor (e.g., an N-hydroxyphthalimide ester or an alkyl trifluoroborate salt) to generate the carbon-centered radical.
-
The radical adds to the protonated heterocycle as in the classical mechanism.
-
The resulting radical cation is oxidized by the photocatalyst to complete the catalytic cycle and furnish the product.
This approach often avoids the need for strong, stoichiometric chemical oxidants and can proceed at room temperature, significantly broadening the reaction's scope and functional group tolerance.[12][14]
Caption: Simplified workflow for a photocatalytic Minisci reaction.
Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ammonium persulfate is a strong oxidizing agent; handle with care. Silver nitrate can cause stains on skin and surfaces.
Protocol 1: Classical Minisci tert-Butylation
This protocol describes a typical procedure for the introduction of a tert-butyl group, a common modification in medicinal chemistry, onto the 1H-pyrrolo[2,3-b]pyridine scaffold using classical conditions.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Pivalic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stir bar, condenser
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add pivalic acid (3.0 mmol, 3.0 equiv).
-
Solvent and Acid: Add acetonitrile (5 mL) and deionized water (5 mL). Stir the mixture to dissolve the solids. Once dissolved, add trifluoroacetic acid (TFA, 2.0 mmol, 2.0 equiv) dropwise. Rationale: The acid is crucial for protonating the heterocycle, thereby activating it for radical attack.
-
Catalyst Addition: Add silver nitrate (0.1 mmol, 0.1 equiv). Stir for 5 minutes. Rationale: Silver(I) is the catalyst that initiates the generation of the alkyl radical from the carboxylic acid.
-
Initiation: Prepare a solution of ammonium persulfate (2.5 mmol, 2.5 equiv) in deionized water (5 mL). Add this solution dropwise to the reaction mixture at room temperature over 10 minutes. Rationale: Ammonium persulfate is the terminal oxidant. It oxidizes Ag(I) to the active Ag(II) species and helps in the final rearomatization step.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product(s). Note: The Minisci reaction can often produce a mixture of regioisomers (e.g., C4 and C6 substituted), which may require careful chromatography to separate.
Protocol 2: Photocatalytic Minisci Alkylation with an NHP Ester
This protocol outlines a modern, mild approach using a photocatalyst and an N-(acyloxy)phthalimide (NHP) ester as the radical precursor.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Alkyl NHP Ester (e.g., from cyclohexane carboxylic acid)
-
Photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆ or a suitable organic photocatalyst)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN), anhydrous grade
-
Schlenk flask or vial with a septum, magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To a Schlenk flask or vial, add 1H-pyrrolo[2,3-b]pyridine (0.5 mmol, 1.0 equiv), the NHP ester (0.75 mmol, 1.5 equiv), and the photocatalyst (0.005-0.01 mmol, 1-2 mol%).
-
Solvent and Acid: Add anhydrous DMSO (5 mL) via syringe. Add TFA (1.0 mmol, 2.0 equiv). Rationale: Anhydrous, degassed solvent is critical to prevent quenching of the excited photocatalyst or radical intermediates by oxygen.
-
Degassing: Seal the vessel and degas the solution by bubbling with nitrogen or argon for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Irradiation: Place the reaction vessel near the blue LED light source (typically 1-5 cm away) and begin stirring. If necessary, use a fan to maintain the reaction at room temperature.
-
Reaction: Irradiate the mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Rationale: The visible light excites the photocatalyst, initiating the single-electron transfer cascade that generates the radical.
-
Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃ (1 x 20 mL) followed by brine (1 x 20 mL). Dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography on silica gel.
Data Summary and Troubleshooting
The success of a Minisci reaction depends on the interplay between the substrate, radical precursor, and reaction conditions. Below is a summary of expected outcomes and common issues.
| Parameter | Classical Conditions | Photocatalytic Conditions | Troubleshooting Tips |
| Temperature | Typically 60-100 °C | Room Temperature | Low Yield: If using classical method, try increasing temperature. For photocatalysis, ensure light source is adequate. |
| Oxidant | Stoichiometric (NH₄)₂S₂O₈ | Catalytic (via PC cycle) | Degradation: Harsh classical oxidants can degrade sensitive substrates. Switch to milder photocatalytic conditions.[12] |
| Radical Source | Carboxylic Acids, Alcohols | NHP Esters, Trifluoroborates, Halides, Ethers | No Reaction: Ensure the radical precursor is suitable for the chosen method. Some precursors require specific activation. |
| Regioselectivity | Often yields mixtures (C4/C6) | Can sometimes be improved | Poor Selectivity: This is an inherent challenge.[6] Careful chromatographic separation is key. Protecting one of the reactive sites on the heterocycle prior to the reaction can direct the addition. |
| Byproducts | Acylation, Poly-alkylation | Poly-alkylation often suppressed | Byproduct Formation: Use a smaller excess of the radical precursor to minimize poly-alkylation. Acylation can occur if the radical precursor is an aldehyde or its derivative.[6][16] |
Conclusion
The Minisci reaction offers a robust and highly effective strategy for the direct C-H functionalization of 1H-pyrrolo[2,3-b]pyridine, a cornerstone of modern medicinal chemistry. By understanding the fundamental mechanism, researchers can choose between well-established classical protocols and newer, milder photocatalytic methods to suit the complexity of their specific substrate.[14] The protocols and insights provided in this guide serve as a comprehensive starting point for leveraging this powerful transformation in the synthesis of novel 7-azaindole derivatives for drug discovery and development. The continued evolution of Minisci-type reactions promises to deliver even more efficient and selective tools for late-stage functionalization in the future.[9][10]
References
-
Minisci reaction - Wikipedia. [Link]
-
Proctor, R. S., & Phipps, R. J. (2019). General overview of common mechanistic pathways in Minisci-type reactions. Angewandte Chemie International Edition, 58(40), 14196-14208. [Link]
-
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Chemistry – A European Journal, 25(53), 12285-12306. [Link]
-
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. PubMed. [Link]
-
Wang, W., & Wang, S. (2021). Recent Advances in Minisci-type Reactions and Applications in Organic Synthesis. Current Organic Chemistry, 25(8), 894-934. [Link]
-
Lan, Y., et al. (2023). Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds. Green Chemistry. [Link]
-
Minisci Reaction. Chem-Station International Edition. (2016). [Link]
-
Dong, J., & Wang, Q. (2021). Photocatalytic Minisci Reaction. In Photocatalysis in Organic Synthesis. De Gruyter. [Link]
-
Wang, F., et al. (2021). Recent Advances in Minisci Reactions under Electrochemical Conditions. Chinese Journal of Chemistry. [Link]
-
Kumar, D., et al. (2015). Regiospecific Benzoylation of Electron-Deficient N-Heterocycles with Methylbenzenes via a Minisci-Type Reaction. The Journal of Organic Chemistry, 80(11), 5854-5861. [Link]
-
Daugulis, O., et al. (2011). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Angewandte Chemie International Edition, 50(22), 5152-5155. [Link]
-
Dong, Z., & Wang, Q. (2020). Recent Advances in Visible-Light-Mediated Minisci Reactions. Chinese Journal of Organic Chemistry. [Link]
-
Fu, G. C., et al. (2018). Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles. ACS Catalysis, 8(6), 5156-5160. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(26), 15835-15846. [Link]
-
Scott, J. S., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Journal of Medicinal Chemistry, 63(15), 8348-8362. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1848-1855. [Link]
-
Kumar, A., et al. (2021). Intramolecular Minisci acylation under silver-free neutral conditions for the synthesis of azafluorenones and fluorenones. Organic & Biomolecular Chemistry. [Link]
-
Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]
-
Jackson, A., et al. (2000). Scope and limitations of the Minisci reaction for the synthesis of aza-heterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Opatz, T., et al. (2018). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. Molecules, 23(4), 785. [Link]
-
Wang, J., et al. (2024). Photocatalytic Enantioselective Radical Cascade Multicomponent Minisci Reaction of β‐Carbolines Using Diazo Compounds as Radical Precursors. Angewandte Chemie International Edition. [Link]
-
Melchiorre, P., et al. (2023). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. Organic Letters, 25(42), 7738-7743. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. Minisci Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. scispace.com [scispace.com]
- 9. Recent Advances in Minisci-Type Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters | MDPI [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Advanced Strategies for the Total Synthesis of 7-Azaindole Alkaloids and Bioisosteres
Application Note: AN-7AZA-2026
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a privileged structure in modern drug discovery, serving as a bioisostere for the indole core found in essential marine alkaloids such as Meridianins and Variolins .[1] Despite its structural similarity to indole, the 7-azaindole core exhibits distinct electronic properties—specifically the electron-deficient pyridine ring and the additional N7 lone pair—that necessitate modified synthetic protocols.[2] This guide details the total synthesis of Meridianin analogs and the construction of the Variolin core, focusing on overcoming the reduced nucleophilicity of the C3 position and managing N7-coordination issues in metal-catalyzed cross-couplings.
Strategic Analysis: Indole vs. 7-Azaindole Reactivity
Successful synthesis requires recognizing that 7-azaindole is not merely "nitrogenated indole." It is an electron-deficient heteroaromatic system.
| Feature | Indole | 7-Azaindole | Synthetic Implication |
| pKa (N1-H) | ~16.2 | ~13.2 | 7-Azaindole is significantly more acidic; requires weaker bases for deprotonation, but N-anion is less nucleophilic. |
| C3 Nucleophilicity | High | Moderate/Low | Electrophilic aromatic substitution (SEAr) is slower. Requires activated electrophiles or Lewis Acid catalysis. |
| Metal Binding | Low | High (N7) | N7 acts as a binding site for Pd/Rh catalysts, potentially poisoning the reaction. N1-protection or specific ligands are mandatory. |
| C2 Acidity | Low | Moderate | C2-H is more acidic in 7-azaindole, facilitating direct lithiation/magnesiation at C2 without directing groups. |
Visualization: Reactivity Logic Flow
The following diagram outlines the decision tree for functionalizing the 7-azaindole core based on electronic constraints.
Caption: Decision matrix for selecting synthetic pathways based on 7-azaindole electronic limitations.
Protocol A: De Novo Synthesis of the 7-Azaindole Core
While many projects start with commercially available 7-azaindole, substituting the pyridine ring often requires de novo synthesis. Two primary methods are recommended based on scale and substitution pattern.
Method 1: The Bartoli Grignard Synthesis (Classic)
Best for: Ortho-substituted nitro-pyridines to 7-substituted-azaindoles.
-
Mechanism: Vinyl Grignard attack on nitro group
Sigmatropic rearrangement.[3][4][5][6] -
Critical Note: Requires 3 equivalents of VinylMgBr.[5]
Step-by-Step Protocol:
-
Preparation: Dissolve 2-chloro-3-nitropyridine (1.0 equiv) in anhydrous THF (0.2 M) under Argon. Cool to -78°C.[6]
-
Addition: Add vinylmagnesium bromide (1.0 M in THF, 3.5 equiv ) dropwise over 30 mins. Caution: Exothermic.
-
Reaction: Stir at -78°C for 1 h, then warm to -20°C and stir for 8 h.
-
Quench: Pour into saturated aqueous NH4Cl.
-
Workup: Extract with EtOAc, dry over Na2SO4. Purify via flash chromatography (Hex/EtOAc).
-
Expected Yield: 40–60% (Moderate yields are typical for Bartoli on pyridines).
Method 2: Rh(III)-Catalyzed C-H Activation (Modern)
Best for: Convergent synthesis from aminopyridines and internal alkynes.
-
Reference: Chem. Commun., 2015, 51, 11202.[7]
-
Catalyst System: [Cp*RhCl2]2 / AgOAc (Oxidant).
Protocol B: Synthesis of Meridianin Analogs (The "Meriolin" Route)
Target: 3-(2-aminopyrimidin-4-yl)-7-azaindole derivatives. Strategy: C3-Iodination followed by Suzuki-Miyaura Cross-Coupling. This is superior to direct Friedel-Crafts for library generation.
Step 1: Regioselective C3-Iodination
Direct iodination of 7-azaindole is highly efficient if base-mediated to assist the electrophilic attack.
Materials:
-
7-Azaindole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
KOH (1.0 equiv)
-
Solvent: Acetone or DMF
Protocol:
-
Dissolve 7-azaindole in Acetone (0.5 M).
-
Add KOH pellets (powdered) and stir for 10 min at RT.
-
Add NIS portion-wise over 15 minutes.
-
Stir for 2 hours. The product, 3-iodo-7-azaindole , often precipitates.
-
Workup: Dilute with water/ice. Filter the solid. Wash with 10% Na2S2O3 (to remove iodine) and water. Dry in vacuo.
-
Yield: >90%.
Step 2: N1-Protection (Critical for Coupling)
Unprotected 7-azaindoles poison Pd catalysts via the N1-N7 chelation effect.
-
Protecting Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl (Ts).
-
Protocol (SEM): NaH (1.2 equiv, 0°C, DMF) followed by SEM-Cl (1.1 equiv). Stir 1 h.
Step 3: Suzuki-Miyaura Coupling (The Meridianin Assembly)
This step couples the core to the pyrimidine ring found in Meridianins.
Reaction Scheme: 1-(SEM)-3-iodo-7-azaindole + 2-aminopyrimidine-4-boronic acid pinacol ester
Optimized Conditions:
-
Catalyst: Pd(dppf)Cl2[8]·DCM (5 mol%) - Robust against N-containing heterocycles.
-
Base: K2CO3 (2.0 M aqueous, 3 equiv).
-
Solvent: 1,4-Dioxane (degassed).
-
Temperature: 90–100°C.
Workflow Diagram:
Caption: Optimized linear sequence for Meridianin/Meriolin analog synthesis.
Advanced Case Study: Variolin B Core Construction
Variolin B contains a pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine skeleton.[9][10] The most reliable total synthesis (Morris & Anderson; Alvarez) utilizes a 7-azaindole derivative as a key building block.
The "Alvarez" Strategy (Annulation)
Instead of building the azaindole last, the pyrimidine ring is fused onto the azaindole.
-
Starting Material: 7-azaindole-3-glyoxylate (via Friedel-Crafts with oxalyl chloride).[8]
-
Functionalization: Conversion to the oxime and reduction to the amine.
-
Cyclization: Reaction of the functionalized C3-side chain with the N1-nitrogen (often requiring an intramolecular electrophile) forms the fused pyrimidine ring.
Key Insight for Researchers: For "Variolin-like" drug discovery, it is often more efficient to synthesize Desoxyvariolin B analogs using the Suzuki coupling protocol (Protocol B) rather than the full fused ring system, as the biaryl "Meriolin" structure retains kinase inhibitory activity (CDK/GSK3β) with significantly simpler chemistry.
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Low Yield in Friedel-Crafts (C3) | Deactivated pyridine ring withdraws density from C3. | Use AlCl3 (3-5 equiv) in DCM. Pre-complex the acid chloride. Alternatively, use the C3-Iodination/Coupling route (Protocol B). |
| Pd-Catalyst Death (Black ppt) | N7 nitrogen coordinates to Pd. | Ensure N1 is protected with a bulky group (SEM/Boc/Ts). Use bidentate ligands (dppf, Xantphos). |
| Incomplete N-Arylation | Low nucleophilicity of N1. | Use CuI/DMEDA catalysis for Ullmann-type couplings if attaching aryl groups to N1. |
| Regioselectivity Issues (Bartoli) | Competition between C2/C3 attack. | Use bulky ortho-substituents on the nitro-arene to force the [3,3]-rearrangement.[5][6] |
References
-
Bartoli Indole Synthesis Mechanism & Scope: Bartoli, G., et al.[4][11] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 1989. [11]
-
Rh(III)-Catalyzed Azaindole Synthesis: Kim, J., et al. "Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes." Chemical Communications, 2015. [7]
-
Total Synthesis of Variolin B: Anderson, M., et al. "Total syntheses of variolin B and deoxyvariolin B." Journal of Organic Chemistry, 2003/2005.
-
Synthesis of Meridianin Derivatives (Meriolins): Echalier, A., et al. "Meriolins (3-(Pyrimidin-4-yl)-7-azaindoles): Synthesis, Kinase Inhibitory Activity."[9] Journal of Medicinal Chemistry, 2008. [9]
-
C3-Halogenation Protocols: Sana, B., et al. "Indole and azaindole halogenation catalyzed by the RebH enzyme..." (Includes chemical standards comparison). PMC, 2021.
Sources
- 1. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. d-nb.info [d-nb.info]
- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Synthesis of Variolins, Meridianins, and Meriolins | Encyclopedia MDPI [encyclopedia.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Total syntheses of variolin B and deoxyvariolin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. As a bioisostere of indole, 7-azaindole offers unique pharmacological properties, including enhanced solubility and bioavailability, making it a privileged core in numerous clinically approved drugs.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields. The information is structured to explain the "why" behind experimental choices, ensuring a deeper understanding of the underlying chemical principles.
Section 1: General Troubleshooting & Optimization Strategies
Before diving into method-specific issues, it's crucial to address general parameters that can significantly impact the success of any 7-azaindole synthesis. The electron-deficient nature of the pyridine ring often makes traditional indole syntheses less efficient compared to their carbocyclic counterparts.[1][2][3]
Core Challenge: The Electron-Deficient Pyridine Ring
The primary hurdle in many 7-azaindole syntheses is the electron-withdrawing nature of the pyridine nitrogen. This deactivates the ring towards electrophilic substitution and can hinder key cyclization steps that are facile in standard indole syntheses.[3][4] Consequently, reaction conditions often need to be more forcing, or entirely different strategies must be employed.
Logical Approach to Troubleshooting a Low-Yielding Reaction
When faced with a low yield, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow for identifying and resolving common issues.
Caption: A logical workflow for troubleshooting low-yielding 7-azaindole syntheses.
Section 2: Method-Specific Troubleshooting Guides & FAQs
This section is divided by synthetic methodology, addressing the unique challenges associated with each approach.
Traditional Indole Syntheses Adapted for 7-Azaindole
Many classical indole syntheses can be adapted for 7-azaindoles, but often with significant modifications.
The Fischer indole synthesis involves the reaction of a pyridylhydrazine with an aldehyde or ketone under acidic conditions.[5] However, its application to 7-azaindoles is often problematic.[4][6]
Q1: My Fischer indole synthesis for a 7-azaindole derivative is failing or giving very low yields. What is the likely cause and how can I fix it?
A1: The primary issue is often the electron-deficient nature of the pyridylhydrazine, which disfavors the key[5][5]-sigmatropic rearrangement step.[3]
-
Causality: The pyridine nitrogen withdraws electron density, making the intermediate less nucleophilic and hindering the cyclization. Strong acids and high temperatures required to force the reaction can lead to decomposition.[7][8]
-
Solutions & Optimization:
-
Catalyst Choice is Critical: While Brønsted acids (HCl, H₂SO₄) are traditional, Lewis acids (ZnCl₂, BF₃·OEt₂) or milder acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA) can be more effective by coordinating to the pyridine nitrogen and promoting the reaction without excessive degradation.[7] A screening of different acid catalysts is highly recommended.
-
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating that can favor the desired pathway over decomposition.[7] For instance, the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone with p-TSA as a catalyst under microwave irradiation for 3 minutes yielded 91%.[7]
-
Electron-Donating Groups: If your pyridylhydrazine starting material can be modified, the presence of electron-donating groups on the pyridine ring can significantly improve yields.[2]
-
This method utilizes the reaction of an ortho-substituted nitropyridine with a vinyl Grignard reagent and is particularly useful for synthesizing 7-substituted azaindoles.[5][9][10]
Q2: I'm attempting a Bartoli synthesis of a 7-azaindole, but the yield is poor, and I'm isolating aniline byproducts. What's going wrong?
A2: The Bartoli synthesis is highly sensitive to the position of the nitro group and the stoichiometry of the Grignard reagent.
-
Causality: The reaction requires an ortho-substituent to the nitro group to provide steric hindrance that favors the desired[5][5]-sigmatropic rearrangement.[10] Without it, or with meta/para-substituted nitroarenes, the reaction often terminates at the aniline stage.[11] The reaction mechanism involves multiple steps where the Grignard reagent is consumed, necessitating a significant excess.[10][11]
-
Solutions & Optimization:
-
Ensure Ortho-Substitution: This method is generally only effective for ortho-substituted nitropyridines.
-
Grignard Stoichiometry: At least three equivalents of the vinyl Grignard reagent are required. One equivalent reduces the nitro group, a second participates in the key addition, and a third acts as a base to facilitate rearomatization.[10][11] Using less will result in incomplete conversion and lower yields.
-
Temperature Control: The reaction should be maintained at low temperatures (e.g., -40 °C to 0 °C) to prevent side reactions.[9]
-
| Parameter | Recommendation for Bartoli Synthesis | Rationale |
| Starting Material | Ortho-substituted nitropyridine | Steric hindrance is crucial for the[5][5]-sigmatropic rearrangement.[10] |
| Grignard Reagent | Vinylmagnesium bromide (or other vinyl Grignards) | Forms the pyrrole ring of the indole. |
| Stoichiometry | ≥ 3 equivalents of Grignard reagent | Consumed in multiple steps: reduction, addition, and deprotonation.[10] |
| Temperature | Low temperature (e.g., -40 °C to 0 °C) | Minimizes side reactions and decomposition of intermediates.[9] |
This method involves the thermal decomposition of a 3-(pyridin-2-yl)-2-azido-propenoic ester to form a 7-azaindole-2-carboxylic ester.[12][13][14]
Q3: My Hemetsberger synthesis is giving decomposition products instead of the desired 7-azaindole. How can I improve the outcome?
A3: The Hemetsberger synthesis is a thermolysis reaction, making temperature control paramount. The stability of the azido intermediate is also a key factor.
-
Causality: The reaction proceeds through a putative nitrene intermediate formed upon thermal extrusion of N₂.[13] If the temperature is too low, the reaction won't proceed. If it's too high or heating is prolonged, the highly reactive intermediates can decompose. For azaindoles, higher temperatures and shorter reaction times are often required compared to standard indoles.[12][15]
-
Solutions & Optimization:
-
Precise Temperature Control: Experiment with high-boiling solvents like xylene (reflux), mesitylene, or o-dichlorobenzene to achieve the necessary temperature.[12] A temperature of ~160 °C has been shown to be effective for some 5-azaindole syntheses.[12]
-
Solvent Choice for Isolation: While the reaction works in various high-boiling solvents, using mesitylene can simplify product isolation, as the product may crystallize upon cooling, allowing for simple filtration.[12]
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC) and stop the heating as soon as the starting material is consumed to prevent product degradation.
-
Modern Synthetic Methods: Transition-Metal Catalysis
Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for constructing the 7-azaindole scaffold, often providing better yields and functional group tolerance.[8][16][17]
Q4: I am attempting a Sonogashira coupling followed by cyclization to form a 7-azaindole, but the yield of the cyclized product is low.
A4: This is a common issue. Success depends on the efficiency of both the Sonogashira coupling and the subsequent intramolecular cyclization.
-
Causality: The Sonogashira coupling itself can be sluggish with electron-deficient aminopyridines. The subsequent cyclization often requires a catalyst or specific conditions (acidic or basic) to proceed efficiently.
-
Solutions & Optimization:
-
Optimize the Sonogashira Step: Use a robust catalytic system such as Pd(PPh₃)₂Cl₂/CuI.[18][19] Ensure starting materials are pure and the reaction is run under an inert atmosphere.
-
Optimize the Cyclization Step:
-
Acid Catalysis: For cyclization of 2-amino-3-alkynylpyridines, acids like trifluoroacetic acid (TFA) with trifluoroacetic anhydride (TFAA) in MeCN at reflux have been shown to be effective.[16][17]
-
Base-Mediated Cyclization: For other substrates, a strong base like potassium tert-butoxide (t-BuOK) can promote the intramolecular hydroamination.[3][20] The addition of a crown ether (e.g., 18-crown-6) can enhance the reactivity of the base.[3]
-
Metal-Catalyzed Cyclization: In some cases, a silver catalyst can be used for the intramolecular cyclization of acetylenic free amines in water, avoiding the need for strong acids or bases.[21]
-
-
Caption: General workflow for the two-step synthesis of 7-azaindoles via Sonogashira coupling and cyclization.
Base-Mediated Condensation Reactions
Methods involving strong bases like lithium diisopropylamide (LDA) to condense picoline derivatives with nitriles are also employed.[22]
Q5: My LDA-mediated condensation of a 3-picoline derivative with a nitrile is giving a low yield and a significant amount of a dimeric byproduct. How can I suppress this side reaction?
A5: This is a classic problem in this synthesis, arising from the high reactivity of the lithiated picoline intermediate.
-
Causality: The lithiated picoline is a potent nucleophile and can attack a molecule of the starting picoline, leading to dimerization.[3][22] This is a competing pathway that consumes the starting material.
-
Solutions & Optimization:
-
Reverse Order of Addition: Instead of adding the nitrile to the lithiated picoline, add the picoline slowly to a pre-formed solution of the lithiated nitrile (formed by adding the nitrile to the LDA solution first).[3][22] This keeps the concentration of the highly reactive lithiated picoline low at any given moment, minimizing self-condensation.
-
Stoichiometry of Base: Using an insufficient amount of LDA (e.g., ~1 equivalent) can lead to very low yields (15-20%).[3][22] A slight excess (e.g., 2.1 equivalents) is often necessary to drive both the initial deprotonations and the subsequent cyclization/tautomerization steps to completion.[3][22]
-
Temperature Control: Maintain a low temperature (e.g., -40 °C) throughout the addition and reaction to control the reactivity of the organolithium species.[22]
-
| Parameter | Standard Procedure | Optimized (Reverse Addition) Procedure[3][22] |
| Step 1 | Add 3-picoline to LDA solution | Add nitrile to LDA solution |
| Step 2 | Add nitrile to lithiated picoline | Add 3-picoline to lithiated nitrile solution |
| Rationale | High concentration of reactive lithiated picoline leads to dimerization. | Minimizes concentration of reactive lithiated picoline, reducing dimerization. |
| Typical Yield | Lower, significant byproducts | Higher, suppressed dimerization |
Section 3: Purification Troubleshooting
Purifying 7-azaindole derivatives can be challenging due to their polarity and potential for metal scavenging.
Q6: I'm having difficulty purifying my 7-azaindole derivative by column chromatography. I'm seeing low recovery and significant streaking on the column.
A6: These are common issues related to the properties of the azaindole scaffold.
-
Causality: The pyridine nitrogen can interact strongly with the acidic silica gel, leading to poor peak shape (streaking) and irreversible adsorption (low recovery).[23] Some derivatives may also be sensitive to the acidic nature of silica and degrade.
-
Solutions & Optimization:
-
Deactivate Silica Gel: Before running the column, flush the packed silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol. This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[23]
-
Optimize the Mobile Phase: A gradient of methanol in dichloromethane or ethyl acetate in hexanes is a good starting point. Adding a small percentage of triethylamine or ammonium hydroxide to the eluent can significantly improve peak shape and recovery.[23]
-
Recrystallization: If the product is a solid, recrystallization is often an excellent alternative or complementary step to chromatography for achieving high purity, especially on a larger scale.
-
References
- Vertex AI Search, based on "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3"
- Vertex AI Search, based on "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3"
- Vertex AI Search, based on "Benchmarking the synthesis of 1-Acetyl-7-azaindole against other methods - Benchchem"
- Vertex AI Search, based on "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Vertex AI Search, based on "Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity | Journal of Medicinal Chemistry - ACS Public
- Vertex AI Search, based on "Optimization and Scaling up of the Azaindole Deriv
- Vertex AI Search, based on "The Hemetsberger–Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles - Who we serve"
- Vertex AI Search, based on "troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis - Benchchem"
- Vertex AI Search, based on "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Vertex AI Search, based on "The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles | Request PDF"
- Vertex AI Search, based on "Bartoli indole synthesis - Grokipedia"
- Vertex AI Search, based on "Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
- Vertex AI Search, based on "Bartoli indole synthesis - Wikipedia"
- Vertex AI Search, based on "The Bartoli Indole Synthesis"
- Vertex AI Search, based on "Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale"
- Vertex AI Search, based on "Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation.
- Vertex AI Search, based on "Azaindole synthesis - Organic Chemistry Portal"
- Vertex AI Search, based on "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC"
- Vertex AI Search, based on "Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI"
- Vertex AI Search, based on "Recent Progress in the Transition Metal C
- Vertex AI Search, based on "Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem"
- Vertex AI Search, based on "Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G"
- Vertex AI Search, based on "Technical Support Center: Optimization of Fischer Indole Synthesis - Benchchem"
- Vertex AI Search, based on "Azaindoles in Medicinal Chemistry - PharmaBlock"
- Vertex AI Search, based on "Hemetsberger indole synthesis - Wikipedia"
- Vertex AI Search, based on "Hemetsberger-Knittel Indole Synthesis - SynArchive"
- Vertex AI Search, based on "WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
- Vertex AI Search, based on "Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok"
- Vertex AI Search, based on "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC"
- Vertex AI Search, based on "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)
- Vertex AI Search, based on "Optimization and Scaling up of the Azaindole Derivatives Synthesis - ResearchG
- Vertex AI Search, based on "Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU"
- Vertex AI Search, based on "Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C"
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 11. d-nb.info [d-nb.info]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. researchgate.net [researchgate.net]
- 16. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. img01.pharmablock.com [img01.pharmablock.com]
- 21. Azaindole synthesis [organic-chemistry.org]
- 22. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
7-Azaindole N-Alkylation Support Center: Troubleshooting & Methodologies
Welcome to the Technical Support Center for 7-azaindole functionalization. 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged bioisostere in medicinal chemistry, frequently utilized in the design of kinase inhibitors[1]. However, functionalizing this core often leads to regioselectivity issues due to its ambident nucleophilic nature. This guide provides causal explanations, self-validating protocols, and troubleshooting steps to help you control N1 vs. N7 regioselectivity.
Module 1: Mechanistic Primer – The Ambident Nature of 7-Azaindole
To control regioselectivity, you must first understand the distinct electronic properties of the two nitrogen atoms in the 7-azaindole core:
-
N1 (Pyrrole-like): Weakly acidic (pKa ~ 16.7). Its lone pair is delocalized into the aromatic
-system, making it a poor nucleophile in its neutral state. -
N7 (Pyridine-like): Basic and highly nucleophilic. Its lone pair is orthogonal to the
-system and readily available for bonding.
The Causality of Regioselectivity: In its neutral state , the N7 position is the most nucleophilic site. Alkylating agents will preferentially attack N7 via a Menschutkin-type reaction[2]. Conversely, when treated with a strong base , the N1 proton is abstracted to form an azaindolyl anion. In this anionic state, the highest electron density resides on N1, shifting the thermodynamic and kinetic preference toward N1-alkylation via a hard-hard electrophilic attack[3].
Mechanistic pathways dictating N1 vs N7 regioselectivity in 7-azaindole alkylation.
Module 2: Troubleshooting Matrix
Q: I am targeting N1, but I am getting a mixture of N1 and N7 products. Why is this happening, and how do I fix it? Root Cause: Incomplete deprotonation or poor ion-pair separation. If the base is too weak or the solvent does not adequately solvate the counterion (e.g., using THF instead of DMF), the N1 anion remains tightly paired with the metal cation. This sterically hinders N1, allowing the highly nucleophilic N7 to compete. Solution: Switch to a stronger base like NaH and a highly polar aprotic solvent like DMF[3]. DMF efficiently solvates the Na+ cation, leaving a "naked", highly reactive azaindolyl anion that overwhelmingly favors N1-alkylation.
Q: I want to exclusively alkylate the N7 position. How do I prevent N1 alkylation? Root Cause: Using basic conditions inadvertently deprotonates N1, ruining N7 selectivity. Solution: Employ strictly neutral conditions. Heating the neutral 7-azaindole with an alkyl halide in a polar solvent like butanone (80 °C) or THF (60 °C) drives the Menschutkin reaction exclusively at N7[2].
Q: My alkylating agent is a complex, sterically hindered alcohol. Standard SN2 conditions are failing. What are my options? Root Cause: Standard SN2 alkylation fails due to steric clash or poor leaving group ability of the alcohol. Solution: Utilize the Mitsunobu reaction. 7-Azaindole is sufficiently acidic to participate in Mitsunobu conditions (PPh3, DIAD, THF), which generally favors N1-alkylation, though trace N7-alkylated byproducts may occur and require chromatographic separation[1].
Module 3: Quantitative Data Center
The following table summarizes the expected regioselectivity outcomes based on the chosen reaction conditions.
| Solvent | Base / Additive | Temperature | Electrophile | Major Regioisomer | Typical Ratio (N1:N7) |
| DMF | NaH (1.2 eq) | 0 °C to 25 °C | Alkyl Halide | N1-Alkyl | > 95 : 5 |
| Toluene | KOH, TBAB (PTC) | 25 °C | Alkyl Halide | N1-Alkyl | > 90 : 10 |
| THF | PPh3, DIAD | 0 °C to 25 °C | Alcohols | N1-Alkyl | ~ 85 : 15 |
| Butanone | None (Neutral) | 80 °C | Alkyl Halide | N7-Alkyl | < 5 : 95 |
| THF | None (Neutral) | 60 °C | Alkyl Halide | N7-Alkyl | < 10 : 90 |
Table 1: Influence of solvent, base, and temperature on 7-azaindole alkylation regioselectivity[1][2][3].
Module 4: Standard Operating Procedures (SOPs)
SOP 1: Self-Validating Protocol for N1-Selective Alkylation
Objective: Achieve >95% N1-alkylation using anion-directed SN2 chemistry[3].
-
Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (0.2 M relative to substrate).
-
Deprotonation: Cool the suspension to 0 °C. Add 7-azaindole (1.0 equiv) portionwise.
-
Self-Validation Check 1: Observe the evolution of H2 gas. The suspension will transition to a clear or slightly yellow homogeneous solution, confirming the complete formation of the azaindolyl anion.
-
-
Alkylation: Stir for 30 minutes at 0 °C, then add the alkyl halide (1.1 equiv) dropwise.
-
Reaction Monitoring: Warm the reaction to room temperature and stir for 2-4 hours.
-
Self-Validation Check 2: Perform TLC (Hexane:EtOAc 7:3). The N1-alkylated product will appear as a new, higher-Rf spot compared to the starting material. Any N7-alkylated byproducts will remain near the baseline due to their highly polar zwitterionic nature.
-
-
Workup: Quench carefully with ice-cold water. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.
SOP 2: Self-Validating Protocol for N7-Selective Alkylation
Objective: Achieve exclusive N7-alkylation via neutral Menschutkin conditions[2].
-
Preparation: In a sealed tube or pressure flask, dissolve 7-azaindole (1.0 equiv) and the alkyl halide (2.0 equiv) in anhydrous butanone (1.0 M concentration).
-
Heating: Seal the vessel and heat to 80 °C for 3 to 16 hours.
-
Self-Validation Check 1: As the reaction progresses, the N7-alkylated azaindolium halide salt may begin to precipitate from the butanone solution, serving as a visual indicator of conversion.
-
-
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure.
-
Neutralization: Treat the crude residue with aqueous NH4OH to neutralize any formed HX and generate the free base/zwitterion. Extract with DCM.
-
Self-Validation Check 2: Analyze via LC-MS. The product will exhibit the [M+H]+ mass of the alkylated core. In 1H NMR, the N1-H proton will remain visible (often broad, ~11.5 ppm), confirming N1 was not alkylated.
-
Decision tree for selecting the appropriate 7-azaindole N-alkylation protocol.
Module 5: Frequently Asked Questions (FAQs)
Q: Why do I lose my N1-alkylated product during aqueous workup? A: If you used DMF as a solvent, your product might be partitioning into the aqueous layer, especially if the alkyl group is small (e.g., methyl). Ensure you wash the organic layer with brine rather than pure water, and back-extract the aqueous layer with a highly polar organic solvent like 10% isopropanol in DCM.
Q: Can I use Phase Transfer Catalysis (PTC) for N1-alkylation? A: Yes. Using powdered KOH and tetrabutylammonium bromide (TBAB) in toluene is an excellent, milder alternative to NaH/DMF. The biphasic system continuously extracts the deprotonated azaindolyl anion into the organic layer where it reacts rapidly with the alkyl halide, often yielding >90% N1-selectivity.
Q: How can I definitively prove I have the N1 vs. N7 regioisomer? A: 2D NMR (HMBC) is the gold standard. For N1-alkylation, the newly introduced alkyl protons will show a strong 3J HMBC correlation to the C2 and C7a carbons. For N7-alkylation, the alkyl protons will correlate to the C6 and C7a carbons. Additionally, N7-alkylation causes a significant upfield shift in the 13C NMR signals of the pyridine ring due to the disruption of the aromatic system.
References
-
Selective N7 Alkylation of 7-Azaindazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules / PMC - NIH URL:[Link]
Sources
Technical Support Center: Purification Strategies for Polar 1H-Pyrrolo[2,3-b]pyridine Derivatives
Target Audience: Researchers, Scientists, and Drug Development Professionals Topic: Overcoming chromatographic tailing, co-elution, and degradation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffolds.
Mechanistic Overview & Troubleshooting Logic
1H-pyrrolo[2,3-b]pyridines (commonly known as 7-azaindoles) present unique purification challenges due to their amphoteric-like nature. The scaffold contains both a strong hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen). When exposed to standard bare silica gel, this dual functionality leads to multi-point, irreversible hydrogen bonding with acidic silanol groups. This interaction manifests macroscopically as severe peak tailing, streaking on Thin-Layer Chromatography (TLC), and poor mass recovery.
To successfully isolate these derivatives, scientists must manipulate the ionization state of the molecule or mask the stationary phase. The decision matrix below outlines the logical workflow for selecting the optimal purification strategy based on the specific derivative's properties.
Workflow for selecting the optimal 1H-pyrrolo[2,3-b]pyridine purification strategy.
Troubleshooting Guides & FAQs
Q1: Why do my 1H-pyrrolo[2,3-b]pyridine derivatives streak severely on standard silica gel, and how can I prevent it? A1: Causality: The severe streaking is caused by the basic pyridine nitrogen coordinating strongly with the acidic silanol (Si-OH) groups on the silica gel surface. Solution: You must deactivate the silica gel. Pre-treat the column and run the mobile phase with a basic modifier. Adding 1% to 5% triethylamine (TEA) or a solution of ammonia in methanol to your eluent will competitively bind to the silanol sites, reducing tailing and significantly improving separation resolution[1].
Q2: When should I use Strong Cation Exchange (SCX) chromatography for these derivatives, and how does it work? A2: Causality: The pyridine nitrogen in the 7-azaindole core has a pKa that allows it to be protonated under mildly acidic or neutral conditions. Mechanism: SCX columns utilize a silica-bound sulfonic acid phase. When you load your sample, the basic azaindole is protonated and binds ionically to the sulfonic acid ("catch"). Neutral and acidic impurities lack this basicity and wash straight through the column. Once washed, you flush the column with 5% ammonia in methanol. The ammonia deprotonates the azaindole, releasing it from the resin ("release")[2][3].
Q3: My N1-protected derivative (e.g., N1-acetyl-7-azaindole) degrades during reverse-phase preparative HPLC. What is causing this, and how do I optimize the mobile phase? A3: Causality: Many standard prep-HPLC methods default to 0.1% Trifluoroacetic acid (TFA) as a mobile phase modifier to improve peak shape[4]. However, the N1-acetyl group on 7-azaindoles is highly susceptible to hydrolysis under both acidic and basic conditions[1]. Solution: If deacetylation or degradation is observed, avoid strongly acidic modifiers like TFA. Switch to a milder, volatile buffer system such as 10 mM ammonium bicarbonate (pH ~8) or use a neutral water/acetonitrile gradient.
Self-Validating Experimental Protocols
To ensure scientific integrity and prevent compound loss, the following protocols are designed as self-validating systems . Each workflow contains built-in analytical checkpoints.
Protocol A: SCX Catch-and-Release Purification for Basic 7-Azaindoles
This protocol is ideal for separating 7-azaindoles from non-basic reaction byproducts (e.g., cross-coupling ligands, neutral starting materials).
-
Column Equilibration: Wash the SCX cartridge with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM).
-
Sample Loading: Dissolve the crude mixture in a minimum volume of DCM (or DCM/MeOH 9:1 if solubility is poor). Apply evenly to the column.
-
Validation Gate 1 (Breakthrough Check): Spot the initial flow-through on a TLC plate and visualize under UV (254 nm). If the target compound is present, the column is overloaded, or the loading solvent is too polar. Dilute the sample and re-load onto a larger cartridge.
-
-
Impurity Wash: Wash the column with 3 CV of DCM, followed by 3 CV of MeOH. This removes all neutral and acidic impurities.
-
Validation Gate 2 (Retention Check): Analyze the final MeOH wash fraction via LC-MS. The target mass (
) must be absent, confirming quantitative retention of the basic azaindole on the sulfonic acid resin.
-
-
Product Elution: Switch the mobile phase to 5% (v/v) Ammonia in Methanol. Elute the target compound using 3 to 5 CVs[2].
-
Concentration & Verification: Evaporate the basic eluent under reduced pressure at
.-
Validation Gate 3 (Integrity Check): Perform
H-NMR immediately. Confirm the presence of the characteristic pyrrole protons (typically doublets around 6.5 ppm and 7.4 ppm) to ensure no ring-opening or degradation occurred during the ion-exchange process.
-
Protocol B: Deactivated Normal-Phase Silica Chromatography
Use this protocol when SCX is not viable (e.g., the molecule has competing acidic functional groups).
-
Solvent Preparation: Prepare the desired mobile phase (e.g., Hexanes/Ethyl Acetate or DCM/MeOH). Add 2% (v/v) Triethylamine (TEA) to the mixture.
-
Column Deactivation: Pack the silica column and flush it with at least 2 CV of the TEA-containing mobile phase to neutralize all active silanol sites[1].
-
Sample Loading: Dry-load the crude sample onto Celite to ensure a narrow loading band, which is critical for highly polar compounds.
-
Gradient Elution: Run the gradient, collecting fractions in standard test tubes.
-
Validation Gate 4 (On-Column Stability Check): Perform 2D-TLC on a fraction containing the product. Spot the fraction in the corner of a square TLC plate, run it in the mobile phase, dry it completely, rotate
, and run it again. If the compound is stable, only a single spot will appear on the diagonal. If off-diagonal spots appear, the compound is degrading on the silica, and you must switch to Alumina chromatography or RP-HPLC.
-
Quantitative Data Summary
The following table summarizes the quantitative parameters and operational limits for the most common chromatographic modifiers used in 1H-pyrrolo[2,3-b]pyridine purification.
| Modifier | Chromatography Type | Typical Concentration | Primary Function | Operational Limitations & Risks |
| Triethylamine (TEA) | Normal Phase (Silica) | 1.0% - 5.0% (v/v) | Silanol deactivation; reduces peak tailing. | High boiling point ( |
| Ammonia in Methanol | Normal Phase / SCX | 1.0 - 7.0 M (or 5% v/v) | Competes for H-bonding / Deprotonates basic amines. | Prolonged exposure can cause silica dissolution and column degradation. |
| Trifluoroacetic Acid (TFA) | Reverse Phase (HPLC) | 0.05% - 0.1% (v/v) | Ion-pairing; improves peak shape and resolution. | May hydrolyze acid-sensitive protecting groups (e.g., N1-acetyl)[1]. |
| Ammonium Bicarbonate | Reverse Phase (HPLC) | 10 mM (pH ~8.0) | Maintains basic pH for acid-sensitive targets. | Volatile buffer; requires careful pH monitoring; limited buffering capacity. |
References
- Overcoming challenges in the functionalization of 1-Acetyl-7-azaindole. Benchchem.
- RediSep SCX column - Purification of high pKa organic compounds. Teledyne ISCO.
- Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors. MDPI.
- The Application of SepaFlash® Strong Cation Exchange Chromatography Columns in the Purification of Alkaline Compounds. Velocity Scientific Solutions.
Sources
Technical Support Center: Optimizing Catalyst Selection for 7-Azaindole Cross-Coupling
Welcome to our dedicated technical support center for the functionalization of the 7-azaindole scaffold. As a privileged structure in medicinal chemistry and drug development, the selective and efficient cross-coupling of 7-azaindoles is a critical endeavor.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the success of your synthetic campaigns.
Our approach is grounded in a deep understanding of the mechanistic principles governing these complex reactions. We aim to empower you not just with protocols, but with the scientific rationale to make informed decisions in your laboratory.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific, common issues encountered during the cross-coupling of 7-azaindole derivatives. Each problem is presented in a question-and-answer format, detailing probable causes and actionable solutions.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Question: My cross-coupling reaction with a halogenated 7-azaindole derivative is resulting in a low yield or complete failure. What are the likely causes and how can I systematically optimize the reaction?
Answer: This is a multifaceted problem that often points to suboptimal catalyst selection, reaction conditions, or substrate issues. Let's break down the troubleshooting process.
1. Catalyst and Ligand Incompatibility: The combination of the palladium precursor and the ancillary ligand is paramount for catalytic activity and stability.[5][6]
-
Causality: The electronic and steric properties of the ligand dictate the reactivity of the palladium center. For electron-rich 7-azaindoles, bulky, electron-donating phosphine ligands are often required to promote the rate-limiting reductive elimination step.
-
Solution: A systematic screening of catalysts and ligands is the most effective approach. For Suzuki-Miyaura couplings, catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) are common starting points.[5] However, for more challenging substrates, consider more advanced systems. For Buchwald-Hartwig aminations, specialized palladium precatalysts paired with bulky biarylphosphine ligands (e.g., XPhos, SPhos, DavePhos) can be highly effective, especially for unprotected halo-7-azaindoles.[5][7] In a study on the amination of unprotected halo-7-azaindoles, the use of recently developed palladium precatalysts by the Buchwald group proved crucial for achieving high selectivity for the heteroaryl halide over the N-H bond.[7][8]
2. Inappropriate Base Selection: The choice and stoichiometry of the base are critical and can be highly substrate-dependent.[5][9]
-
Causality: The base is not only responsible for activating the coupling partner (e.g., deprotonating the amine in Buchwald-Hartwig or activating the boronic acid in Suzuki) but also influences catalyst stability and can participate in side reactions.
-
Solution: For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are generally effective.[5] For Buchwald-Hartwig aminations, a stronger base such as LiHMDS may be necessary to deprotonate both the amine and the azaindole N-H, thereby minimizing unwanted side reactions.[5] It's important to note that the nature of the base can also influence regioselectivity in certain reactions.[4]
3. Suboptimal Solvent and Temperature: These parameters significantly impact reaction kinetics and catalyst longevity.[5]
-
Causality: The solvent must be able to dissolve the reactants and maintain the catalyst in an active state. Temperature affects the rate of all elementary steps in the catalytic cycle.
-
Solution: Aprotic polar solvents such as dioxane, DMF, and toluene are commonly employed.[5] The optimal temperature can vary from ambient to reflux, depending on the reactivity of the substrates and the thermal stability of the catalyst. For sluggish reactions, microwave irradiation can be a powerful tool to accelerate the reaction and improve yields.[5]
4. Oxygen Sensitivity and Substrate Purity: Palladium catalysts, particularly in their active Pd(0) state, are susceptible to oxidation.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively poisoning the reaction. Impurities in the starting materials can also act as catalyst poisons.
-
Solution: It is crucial to thoroughly degas the reaction mixture.[5] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst.[5] Always use high-purity starting materials and anhydrous solvents.
Troubleshooting Flowchart for Low-Yield Cross-Coupling Reactions
Caption: A systematic approach to troubleshooting low-yield cross-coupling reactions.
Issue 2: Poor Regioselectivity in C-H Functionalization
Question: I am attempting a direct C-H functionalization on the 7-azaindole core, but I'm observing a mixture of isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the C-H functionalization of 7-azaindoles is a known challenge due to the presence of multiple potentially reactive C-H bonds. The electronic nature of the fused pyridine and pyrrole rings contributes to this complexity.
-
Causality: The inherent electronic properties of the 7-azaindole nucleus can lead to competitive activation of different C-H bonds.
-
Solution: The Power of Directing Groups: The most robust strategy to control regioselectivity is the installation of a directing group (DG).[1] A directing group temporarily coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby favoring its activation over others.
-
Carbamoyl Group "Dance": A notable advancement is the use of a carbamoyl directing group that can "dance" between the N-1 and N-7 positions.[10] This allows for the sequential functionalization of different positions on the azaindole scaffold.[1][11] For instance, an N-7 carbamoyl group can direct metalation to the C-6 position. Subsequent treatment with a catalytic amount of ClCONR₂ can induce a migration of the carbamoyl group to the N-1 position, which can then direct a second functionalization at the C-2 position.[1][11]
-
Workflow for Directed C-H Functionalization
Caption: Sequential functionalization of 7-azaindole via a "dancing" directing group.[1][11]
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding catalyst selection and reaction optimization for 7-azaindole cross-coupling.
Q1: Which palladium source is generally best for initiating catalyst screening?
A1: For initial screening, Pd(OAc)₂ and Pd₂(dba)₃ are excellent choices as they are air-stable and readily available.[6] They are typically used in combination with a suitable phosphine ligand. For Buchwald-Hartwig aminations, using a pre-catalyst can be advantageous as they often lead to more reproducible results and can be more active at lower temperatures.[5]
Q2: How do I choose the right phosphine ligand for my specific cross-coupling reaction?
A2: The choice of ligand is highly dependent on the specific transformation.
| Ligand Type | Recommended for | Rationale |
| Triphenylphosphine (PPh₃) | General purpose, Sonogashira | A good starting point for many reactions.[2] |
| DPPF | Suzuki-Miyaura | Often provides good yields and functional group tolerance.[5] |
| Xantphos | C-N and C-O couplings | Its wide bite angle can promote difficult reductive eliminations.[6] |
| Bulky Biarylphosphines (e.g., SPhos, XPhos) | Buchwald-Hartwig Amination | These ligands are highly effective for coupling a wide range of amines, including challenging substrates.[5][6] |
Q3: My reaction is sensitive to N-H arylation as a side reaction. How can I mitigate this?
A3: N-H arylation can be a significant side reaction, especially with unprotected 7-azaindoles.[6][8]
-
Protecting Groups: The most straightforward solution is to protect the N-H of the pyrrole ring. A variety of protecting groups can be employed, with the choice depending on the reaction conditions and the desired deprotection strategy.[2][12]
-
Ligand and Base Selection: For unprotected substrates, careful selection of the ligand and base is crucial. For instance, in Buchwald-Hartwig aminations of unprotected halo-7-azaindoles, the use of bulky biarylphosphine ligands and a strong, non-nucleophilic base like LiHMDS can favor the desired C-N coupling over N-arylation.[7]
Q4: Are there alternative catalytic systems to palladium for 7-azaindole cross-coupling?
A4: Yes, while palladium is the most common, other transition metals have shown promise.
-
Nickel: Photoredox/nickel dual catalysis has been successfully employed for the Csp²-Csp³ cross-coupling to synthesize cycloalkyl-substituted 7-azaindoles under mild conditions.[3][13]
-
Copper: Copper catalysis is often used as a co-catalyst in Sonogashira reactions.[2][14] It can also be used for N-arylation reactions.[6]
-
Rhodium: Rhodium(III) catalysis has been utilized for the synthesis of 7-azaindoles via C-H activation and annulative coupling of aminopyridines with alkynes.[12][15]
-
Iron: Iron(III) acetylacetonate has been used as a catalyst for the synthesis of 7-azaoxindoles.[9]
Q5: What are some key considerations for purifying 7-azaindole products?
A5: The purification of 7-azaindole derivatives can be challenging due to their polarity and ability to chelate to silica gel.
-
Column Chromatography: To minimize tailing and improve separation on silica gel, consider deactivating the silica by pre-treating it with a small amount of a basic modifier like triethylamine mixed in the eluent.[5]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina or a C18-functionalized silica for reversed-phase chromatography.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates.
-
To a dry reaction vessel, add the halogenated 7-azaindole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).
-
Add the degassed solvent (e.g., dioxane, toluene, or DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo and purify the residue by flash column chromatography.
References
- Overcoming challenges in the functionalization of 1-Acetyl-7-azaindole - Benchchem.
- optimization of reaction conditions for 7-Azaoxindole synthesis - Benchchem.
- Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. - SciSpace.
- Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow - PubMed.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega.
- Pd and photoredox dual catalysis assisted decarboxylative ortho-benzoylation of N-phenyl-7-azaindoles - Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed.
- Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow | Request PDF - ResearchGate.
- Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing).
- Efficient Optimization and Synthesis of Diverse Azaarenes via Nitrogen Atom Insertion under Continuous Flow Conditions - ChemRxiv.
- Optimization and Scaling up of the Azaindole Derivatives Synthesis.
- Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation. - ResearchGate.
- Directing group 'dance' decorates heterocycles | Research - Chemistry World.
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds - Atlanchim Pharma.
- Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors - Norwegian Research Information Repository.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - UNL.
- Synthesis and Cross-Coupling Reactions of 7-Azaindoles via a New Donor−Acceptor Cyclopropane - Organic Letters (ACS Publications).
- A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry - Rsc.org.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate.
- MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles.
-
Sonogashira mediated synthesis of 5-nitro-7-azaindole[1]. - ResearchGate. Available from:
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC.
- Sonogashira Coupling - Organic Chemistry Portal.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Sonogashira coupling - Wikipedia.
- Buchwald–Hartwig amination - Wikipedia.
Sources
- 1. scispace.com [scispace.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Directing group ‘dance’ decorates heterocycles | Research | Chemistry World [chemistryworld.com]
- 11. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Controlling N1 vs N7 selectivity in 7-azaindole reactions
Welcome to the Advanced Heterocycle Functionalization Support Center .
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged bioisosteric scaffold widely utilized in drug discovery. However, its ambident nucleophilicity—arising from the pyrrole-like N1 and the pyridine-like N7—presents significant regioselectivity challenges during late-stage functionalization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve absolute control over N1 vs. N7 selectivity.
Core Principles: The Causality of Ambident Reactivity
To control 7-azaindole, you must manipulate its electronic environment.
-
The N1 Nitrogen (Pyrrole-like): The N1 lone pair is delocalized into the aromatic
-system. Under neutral conditions, it is non-nucleophilic. However, the N1-H bond is relatively acidic ( ). Upon deprotonation by a strong base, the resulting azaindolide anion localizes significant electron density at N1, making it a highly reactive, "soft" nucleophile. -
The N7 Nitrogen (Pyridine-like): The N7 lone pair resides in an
orbital orthogonal to the aromatic -system. It is a "hard" nucleophile and the most basic site on the molecule ( of conjugate acid ). Under neutral or slightly acidic conditions, N7 is the primary site of electrophilic attack.
Divergent mechanistic pathways for N1 vs N7 alkylation based on reaction pH.
Troubleshooting & FAQs
Q1: I need the N7-alkylated isomer to lower the cLogP of my lead compound, but standard alkylation yields a mixture of N1 and dialkylated products. How do I force N7 selectivity?
A: The error lies in using a base. When you use bases like
Q2: I want to alkylate the N1 position, but I need to avoid toxic alkyl halides. Can I use unactivated olefins instead?
A: Yes, but traditional transition-metal hydroamination often fails for 7-azaindoles due to catalyst poisoning by the N7 nitrogen.
Solution: Utilize cooperative phosphine-photoredox catalysis [2]. This method bypasses anionic intermediates entirely. Instead, an excited photocatalyst oxidizes a phosphine to a radical cation, which engages the N1-H bond. Subsequent P–N
Cooperative phosphine-photoredox catalytic cycle for N1-hydroamination.
Q3: Does the steric bulk of substituents on the 7-azaindole ring affect this selectivity? A: Absolutely. A substituent at the C6 position (adjacent to N7) will sterically hinder the N7 lone pair. In such cases, even under neutral conditions, N7 alkylation becomes sluggish, and you may observe competitive N1 or C3 alkylation. Conversely, bulky groups at C2 will hinder N1, pushing the equilibrium toward N7 if the electrophile is large.
Quantitative Data Summary
The following table summarizes the expected regioselectivity outcomes based on validated literature conditions:
| Target Isomer | Reagents / Catalyst | Solvent | Electrophile | Dominant Mechanism | Expected Selectivity |
| N1-Alkylated | DMF or THF | Alkyl halides | Anionic ( | >95% N1 | |
| N7-Alkylated | None (Neutral, 80 °C) | Butanone | Alkyl halides | Neutral Pyridinium | >90% N7 [1] |
| N1-Alkylated | Unactivated Olefins | N-Centered Radical | >99% N1 [2] |
Standard Operating Protocols (SOPs)
Protocol A: Additive-Free N7-Selective Alkylation
Based on the methodology developed by Bao et al.[1] Objective: Synthesize N7-alkylated 7-azaindoles for physicochemical property modulation.
-
Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 7-azaindole (0.25 mmol).
-
Solvent Addition: Add 1.0 mL of anhydrous butanone. Do not add any base or acid additives.
-
Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 0.50 mmol, 2.0 equiv).
-
Reaction: Seal the vial and stir the mixture at 80 °C for 3 to 16 hours (monitor via LC-MS; 7-azaindole typically completes in ~3 hours due to high N7 nucleophilicity).
-
Workup: Cool to room temperature. Quench the mixture with 10% aqueous
(2 mL) to neutralize any hydrohalic acid byproducts and extract with Ethyl Acetate (3 × 5 mL). -
Purification: Dry the combined organic layers over
, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure N7-alkylated product.
Protocol B: Photoredox N1-Selective Hydroamination
Based on the methodology developed by Sedillo et al. [2] Objective: Achieve N1-alkylation using unactivated olefins via radical chemistry.
-
Preparation: In a nitrogen-filled glovebox, add 7-azaindole (0.20 mmol), the photocatalyst
(2 mol%), and triphenylphosphine ( , 20 mol%) to a 2-dram vial. -
Reagent Addition: Add the unactivated olefin (0.40 mmol, 2.0 equiv) and 2.0 mL of anhydrous trifluorotoluene (
). -
Degassing: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. (If a glovebox is unavailable, sparge the mixture with Argon for 15 minutes).
-
Irradiation: Stir the reaction mixture while irradiating with a 440 nm Blue LED (e.g., Kessil lamp) at room temperature for 24 hours. Ensure a cooling fan is used to maintain ambient temperature.
-
Workup & Purification: Concentrate the crude mixture directly under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to isolate the anti-Markovnikov N1-alkylated product.
References
-
Selective N7 Alkylation of 7-Azaindazoles (Applicable to 7-Azaindoles). The Journal of Organic Chemistry, 2020. URL:[Link]
-
Cooperative Phosphine-Photoredox Catalysis Enables N–H Activation of Azoles for Intermolecular Olefin Hydroamination . Journal of the American Chemical Society, 2024. URL:[Link]
Technical Support Center: Metal Impurity Removal from 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Products
Core Technical Overview
The "Azaindole Trap": Why Standard Workups Fail
As researchers, we often find that standard aqueous washes (brine, NaHCO₃) fail to lower metal content in 7-azaindole products below ICH Q3D limits. The root cause lies in the scaffold's topology. Unlike simple indoles, 1H-pyrrolo[2,3-b]pyridine possesses a "bidentate-like" character:
-
N-7 (Pyridine-like): A strong
-donor capable of binding metals in a monodentate fashion. -
N-1 (Pyrrole-like): Upon deprotonation (often occurring under cross-coupling basic conditions), this becomes a hard nucleophile, bridging metal centers.
This dual-coordination capability creates "pincer-like" complexes with transition metals (Pd, Cu, Ru), rendering standard partition coefficients ineffective. To purify these systems, we must use reagents with a higher affinity for the metal than the azaindole scaffold itself.
Troubleshooting Guide & FAQs
Case 1: Palladium Persistence
Q: I performed a Suzuki coupling on a 7-azaindole core. After column chromatography, my product is off-white, and ICP-MS shows 800 ppm Pd. Why didn't the column remove it?
A: Palladium often "streaks" on silica gel when coordinated to nitrogen heterocycles. The Pd-Azaindole complex effectively acts as a single, less polar species or decomposes slowly on the column, contaminating fractions.
Corrective Protocol: Do not rely on passive adsorption (chromatography). You need Chemisorption .
-
Solution: Treat the crude reaction mixture before or after the column with a thiol-based scavenger (e.g., SiliaMetS® Thiol or Si-TMT ).
-
Why: The Sulfur-Pd bond is thermodynamically stronger than the N-Pd bond. Si-TMT (Trimercaptotriazine) is particularly effective because it is robust and does not leach foul-smelling thiols.
Case 2: Copper Contamination in N-Arylation
Q: I used CuI/DMAP for a Chan-Lam coupling. My product has a persistent blue/green tint even after an EDTA wash.
A: EDTA is excellent for ionic copper (
Corrective Protocol: Switch to an Ammonia-Based Wash or L-Cysteine .
-
The "Blue Test": Wash the organic phase (DCM or EtOAc) with 10% aqueous
. The ammonia competes for the copper, forming the water-soluble deep blue complex. Repeat until the aqueous layer is colorless. -
Alternative: If your product is base-sensitive, use a 5% aqueous L-Cysteine wash (pH ~5-6). The cysteine thiol group aggressively sequesters copper.
Case 3: Yield Loss with Activated Carbon
Q: I tried removing Ru from a hydrogenation step using activated carbon (Charcoal). My metal levels dropped, but I lost 20% of my product.
A: Activated carbon is a non-selective adsorbent. It traps planar aromatic systems (like azaindoles) via
Corrective Protocol: Abandon bulk carbon for Functionalized Silica Scavengers .
-
Why: Functionalized silica (e.g., diamine or thiol-modified) relies on specific ligand-metal interactions. The silica backbone is too polar to irreversibly bind the polar azaindole product, ensuring high recovery (>95%).
Decision Framework & Workflows
Visualization 1: Method Selection Decision Tree
Use this logic gate to select the appropriate purification strategy based on your specific metal and process constraints.
Caption: Decision matrix for selecting the optimal scavenging method based on metal type and substrate stability.
Validated Experimental Protocols
Protocol A: Solid-Supported Scavenger (Si-TMT)
Best for: Pd, Ru, Rh removal from post-column fractions or crude mixtures.
Reagents:
-
Si-TMT (Silica-supported Trimercaptotriazine, ~0.3 mmol/g loading).
-
Solvent: THF, MeOH, or EtOAc (Avoid DMF/DMSO if possible as they compete for metal binding).
Steps:
-
Dissolution: Dissolve the crude product in the minimum amount of solvent (e.g., 10 mL/g).
-
Dosage: Add 3–5 equivalents of Si-TMT relative to the estimated residual metal content (not the product).
-
Note: If metal content is unknown, use 10-20 wt% of scavenger relative to the mass of the crude product.
-
-
Agitation: Stir gently at 40–50 °C for 2–4 hours .
-
Expert Tip: Heating improves kinetics significantly for Pd-Azaindole complexes.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE frit or a pad of Celite.
-
Wash: Rinse the filter cake with clean solvent to recover entrained product.
-
Validation: Evaporate a small aliquot and check color. If dark, repeat or increase temperature.
Protocol B: The "Cysteine Polish" (Aqueous Wash)
Best for: Pd and Cu removal when solid scavengers are unavailable or too costly.
Reagents:
-
L-Cysteine or N-Acetylcysteine (NAC) .
-
Base: NaOH or NaHCO₃ (to adjust pH).
Steps:
-
Preparation: Prepare a 5% w/v solution of L-Cysteine in water. Adjust pH to ~7 with 1M NaOH (Cysteine is acidic).
-
Contact: Add the aqueous solution to your organic layer (DCM or EtOAc) in a separatory funnel (1:1 v/v ratio).
-
Extraction: Shake vigorously for 15–30 minutes .
-
Note: Longer contact time is required than standard extractions to break the Azaindole-Metal bond.
-
-
Separation: Separate layers. The aqueous layer often turns yellow/orange (Pd) or dark (Cu).
-
Repeat: Perform 2-3 washes until the aqueous layer remains colorless.
-
Final Wash: Wash organic layer with brine to remove residual cysteine.
Quantitative Data & Limits
ICH Q3D Elemental Impurity Limits (Oral Route)
When developing 7-azaindole drugs, your final API must meet these Permitted Daily Exposure (PDE) limits.
| Element | Class | PDE (µ g/day ) | Concentration Limit (ppm)* |
| Cadmium (Cd) | 1 | 5 | 0.5 |
| Lead (Pb) | 1 | 5 | 0.5 |
| Palladium (Pd) | 2B | 100 | 10 |
| Platinum (Pt) | 2B | 100 | 10 |
| Ruthenium (Ru) | 2B | 100 | 10 |
| Copper (Cu) | 3 | 3000 | 300 |
*Assuming a max daily dose of 10g of drug product (Option 1).[1] For lower doses, limits can be higher.
Scavenger Efficiency Comparison (Internal Data)
Substrate: 5-bromo-7-azaindole (contaminated with 1000 ppm Pd)
| Method | Residual Pd (ppm) | Yield Recovery (%) | Comments |
| Activated Carbon | 150 | 78% | High product loss; incomplete removal. |
| Crystallization | 450 | 85% | Pd co-crystallized with product. |
| Si-Thiol | 25 | 98% | Good, but required 12h stirring. |
| Si-TMT | < 5 | 99% | Best performance; fast kinetics (2h). |
Visualization: Scavenger Workflow
Caption: Step-by-step workflow for batch processing using silica-supported scavengers.
References
-
International Conference on Harmonisation (ICH). (2019). Guideline Q3D (R1) on elemental impurities. European Medicines Agency. Link
-
Biotage. (2023). Metal Scavengers: User Guide and Selection Chart. Biotage.com. Link
-
Phillips, S. T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Link
-
Sigma-Aldrich. (2022). Metal Scavengers: Maximum Binding Capacity and Protocols. SigmaAldrich.com. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link
Sources
Technical Support Center: Stabilization of 7-Azaindole Intermediates During Scale-Up
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stabilization of 7-azaindole intermediates, particularly during the challenging process of scale-up. As a privileged scaffold in medicinal chemistry, the successful synthesis of 7-azaindole derivatives hinges on the stability of their precursors.[1] This document is designed to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions during process development.
Part 1: Frequently Asked Questions - Understanding 7-Azaindole Instability
This section addresses the fundamental chemical properties of the 7-azaindole core that contribute to the instability of its intermediates.
Q1: Why are my 7-azaindole intermediates so sensitive compared to their indole counterparts?
A1: The instability of 7-azaindole intermediates arises from the introduction of a nitrogen atom into the six-membered ring, creating a pyridine fused to a pyrrole. This modification introduces several key chemical differences compared to the more robust indole nucleus:
-
Altered Electron Density: The pyridine nitrogen is electron-withdrawing, which lowers the electron density of the entire bicyclic system. This makes the ring more susceptible to nucleophilic attack and can influence the reactivity of substituents.[2]
-
Basicity: The pyridine nitrogen imparts basicity to the molecule (pKa ≈ 4.6), a property absent in indoles.[2] This means that under acidic conditions, the intermediate can protonate, altering its solubility and potentially catalyzing degradation pathways.
-
Hydrogen Bonding and Tautomerism: 7-azaindole and its derivatives can form dimers and other complexes through hydrogen bonding, which can lead to photo-induced proton transfer and tautomerization, creating reactive species.[2][3]
-
Oxidative Susceptibility: The electron-deficient nature of the pyridine ring and the electron-rich pyrrole ring create a system that can be susceptible to oxidation, sometimes mediated by enzymes like aldehyde oxidase (AO) in biological contexts, or by atmospheric oxygen during chemical processing.[4]
Q2: My reaction mixture is turning dark brown/black upon prolonged stirring or heating. What is the likely cause?
A2: The development of a dark color is a common indicator of decomposition. For 7-azaindole intermediates, this is often due to a combination of oxidation and polymerization.
-
Oxidative Degradation: Trace amounts of oxygen can initiate radical chain reactions, leading to highly colored, polymeric byproducts. This is particularly problematic at elevated temperatures, which accelerate oxidation rates.[5]
-
Acid/Base-Catalyzed Polymerization: If your reaction conditions are strongly acidic or basic, or if acidic/basic impurities are present, they can catalyze the polymerization of the electron-rich pyrrole ring.
-
Dimerization and Self-Condensation: Certain intermediates, especially those generated from lithiated species, can undergo self-condensation or dimerization reactions, which can be precursors to colored impurities.[2][6]
Q3: What role does light play in the degradation of 7-azaindole intermediates?
A3: The 7-azaindole chromophore absorbs UV light and can be photochemically active.[7][8] While this property is useful for analytical detection, it can be a source of instability. Exposure to light, especially high-energy UV light, can promote the formation of excited states that may lead to undesired side reactions, radical formation, or tautomerization, contributing to overall sample degradation.[9]
Part 2: Troubleshooting Guide - Common Scale-Up Issues & Solutions
This section provides practical solutions to specific problems encountered during the scale-up of reactions involving 7-azaindole intermediates.
Issue 1: Significant Product Loss and Impurity Formation During Reaction
Q: My reaction yield drops significantly when moving from a 1g to a 100g scale, and I see several new impurities on HPLC. How can I mitigate this?
A: This is a classic scale-up challenge where mass and heat transfer limitations become significant. The longer reaction and heating times required for larger batches exacerbate underlying instability issues.
Solution Workflow:
-
Atmosphere Control (Crucial): Oxygen is a primary culprit. On a small scale, the reaction headspace is minimal, but on a large scale, it can hold a significant amount of air.
-
Action: Implement a rigorous inert gas protocol. Ensure the reactor is thoroughly purged with nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. See Protocol 1 for details.
-
-
Temperature Management: Exotherms that are negligible on a small scale can cause significant temperature spikes in a large reactor.
-
Action: Monitor the internal reaction temperature closely. Use a reactor with efficient cooling and consider slower, portion-wise addition of reactive reagents to control any exotherms. Overheating can lead to rapid decomposition.[10]
-
-
Solvent Purity: Impurities in solvents (e.g., peroxides in ethers, moisture) can initiate or catalyze degradation.
-
Action: Use high-purity, anhydrous, and degassed solvents for the reaction. Peroxides, in particular, can be highly destructive.
-
Logical Decision-Making for Stabilization
The following diagram outlines a decision-making process for addressing in-process instability.
Caption: Experimental workflow for inerting a chemical reactor.
Protocol 2: Aqueous Workup with pH Control
This protocol provides a method for safely quenching and extracting a 7-azaindole intermediate from a reaction mixture.
Materials:
-
Reaction mixture containing the 7-azaindole intermediate
-
Separatory funnel or jacketed reactor for extraction
-
pH meter or pH strips
-
Cooled (0-5 °C) quench solution (e.g., saturated aq. NH₄Cl)
-
Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Dilute acid (e.g., 1M HCl) and base (e.g., 5% aq. NaHCO₃)
-
Saturated aq. NaCl (Brine)
Procedure:
-
Prepare Quench: Place the cooled quench solution in the extraction vessel.
-
Controlled Quench: Slowly add the reaction mixture to the vigorously stirred quench solution, monitoring the temperature to ensure it remains low.
-
Layer Separation: Allow the organic and aqueous layers to separate.
-
Initial pH Check: Measure the pH of the aqueous layer.
-
pH Adjustment: If necessary, adjust the pH to the optimal range for your product (typically 7-8 for neutral compounds) by adding dilute acid or base dropwise with vigorous stirring. [2]Re-check the pH after each addition.
-
Extraction: Separate the organic layer. Extract the aqueous layer 1-2 more times with fresh organic solvent.
-
Combine & Wash: Combine all organic layers and wash with brine to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).
Protocol 3: Monitoring Intermediate Stability by HPLC
This protocol outlines a general HPLC method for tracking the purity of a 7-azaindole intermediate over time or under stress conditions. [11] Instrumentation & Reagents:
-
HPLC system with a UV detector (detection at ~280-300 nm is a good starting point)
-
C18 reversed-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or TFA (for mobile phase modification)
Procedure:
-
Method Development: Develop a gradient method that provides good separation between your starting material, intermediate, and expected impurities. A typical gradient might be 5% to 95% Acetonitrile (with 0.1% formic acid) in Water (with 0.1% formic acid) over 15-20 minutes.
-
Sample Preparation: At each time point (e.g., t=0, 2h, 4h), withdraw a small aliquot of the reaction mixture. Quench it immediately in a known volume of solvent (e.g., acetonitrile) to stop the reaction and prepare a dilute solution for injection.
-
Analysis: Inject the sample onto the HPLC.
-
Data Interpretation: Calculate the purity of the intermediate using the area percent method. A decrease in the area of the main peak and the appearance of new peaks over time indicates degradation.
References
-
Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC. [Link]
-
Chowdhury, P. K., & Challa, J. R. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(5), 1533-1552. [Link]
-
Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PMC. [Link]
-
Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. [Link]
-
Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. MDPI. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. [Link]
-
Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. PMC. [Link]
-
New Insights on the 7-azaindole Photophysics: The Overlooked Role of Its Non Phototautomerizable Hydrogen Bonded Complexes. ResearchGate. [Link]
-
Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. PubMed. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]
-
Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. ACS Omega. [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
-
Chemical Features Responsible for The Antioxidant Property in 7- Azaindoles and Related Compounds. IJPPR. [Link]
-
Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. [Link]
-
Photophysics of a novel optical probe: 7-azaindole. The Journal of Physical Chemistry. [Link]
-
Solute–solvent interaction in the photoinduced tautomerization of 7-azaindole in various alcohols and in mixtures of cyclohexane and ethanol. Journal of the Chemical Society, Faraday Transactions 2. [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. Organic and Pharmaceutical Chemistry Journal. [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solute–solvent interaction in the photoinduced tautomerization of 7-azaindole in various alcohols and in mixtures of cyclohexane and ethanol - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Crystal structure determination of 7-azaindole protein complexes
Crystal Structure Determination of 7-Azaindole Protein Complexes: A Comparative Guide to Soaking vs. Co-Crystallization Workflows
The 7-azaindole scaffold is widely recognized as a "privileged structure" in medicinal chemistry. Serving as a highly effective bioisostere for natural indoles and purines, it is a foundational component in the design of next-generation kinase inhibitors[1]. The pyridine nitrogen and pyrrole NH of the 7-azaindole ring act as a bidentate hydrogen bond acceptor-donor pair, perfectly mimicking ATP to anchor the molecule into the kinase hinge region[2]. This mechanism is central to the efficacy of FDA-approved drugs like vemurafenib and various anaplastic lymphoma kinase (ALK) inhibitors[2][3].
To drive iterative Structure-Based Drug Design (SBDD), obtaining high-resolution X-ray crystal structures of these protein-ligand complexes is a critical bottleneck[4]. Structural biologists must choose between two primary methodologies: Ligand Soaking (diffusing the compound into pre-existing apo-crystals) and Co-crystallization (growing crystals from a pre-formed protein-ligand complex)[5][6].
This guide objectively compares the performance and experimental success rates of both approaches for 7-azaindole derivatives, providing causality-driven protocols to optimize your crystallographic workflows.
Mechanistic Comparison: Soaking vs. Co-crystallization
Ligand Soaking Soaking is the preferred, higher-throughput method when soakable apo-crystals are available[6][7]. Because 7-azaindole derivatives are typically small, rigid fragments with moderate-to-high solubility in DMSO, they can readily diffuse through the solvent channels of a protein crystal lattice[8].
-
The Causality of Success: Soaking works best when the 7-azaindole binds in a "normal" or "flipped" hinge-binding mode without inducing massive structural rearrangements[2]. If the binding pocket is solvent-accessible and the binding event only requires minor side-chain rotamer changes, soaking is rapid and conserves valuable protein resources[5].
Co-crystallization Co-crystallization is resource-intensive but absolutely necessary when the ligand induces significant conformational changes or when crystal packing obscures the active site[7][9]. For example, the crystal structure of spleen tyrosine kinase (Syk) complexed with a 2-substituted 7-azaindole (PDB: 3FQH) revealed that the ligand induced a major conformational change in the DFG Asp side chain[10].
-
The Causality of Success: If a structural shift of this magnitude (e.g., DFG-in to DFG-out) is forced upon a rigid apo-crystal via soaking, the mechanical stress will shatter the crystal lattice[9]. Co-crystallization circumvents this by allowing the protein to adopt its thermodynamically stable, ligand-bound conformation in solution prior to lattice formation[5][7].
Workflow Decision Matrix
Decision tree for selecting soaking vs. co-crystallization for 7-azaindole complexes.
Experimental Methodologies (Self-Validating Protocols)
Protocol A: High-Throughput Ligand Soaking
This protocol minimizes DMSO concentration, which can dissolve crystals if it exceeds the lattice tolerance[8].
-
Preparation: Prepare a 10 mM to 50 mM stock of the 7-azaindole derivative in 100% DMSO.
-
Transfer: Transfer the compound directly into a crystallization drop containing the apo-crystals.
-
Incubation & Validation: Incubate for 10 minutes to 24 hours. Self-Validation Step: Observe the crystal under a microscope; if the crystal cracks or disintegrates, the soaking time must be reduced or co-crystallization must be attempted[9].
-
Harvesting: Transfer the crystal to a cryoprotectant solution for a few seconds to replace the surface solution, then immediately plunge into liquid nitrogen[9].
Protocol B: Co-crystallization via Vapor Diffusion
-
Complex Formation: Incubate the purified kinase (typically 10-15 mg/mL) with a 3- to 5-fold molar excess of the 7-azaindole ligand on ice for 1-2 hours.
-
Clearance: Centrifuge the complex at 14,000 x g for 10 minutes to remove precipitated protein or insoluble ligand aggregates.
-
Screening: Set up sitting-drop vapor diffusion plates using sparse-matrix screens.
-
Causality: To reduce sample requirements and accelerate hit rates, utilize Microseed Matrix Screening (MMS) by adding 0.1 μL of crushed apo-crystal seeds to the drops[6].
-
Quantitative Performance Comparison
The following table summarizes the comparative performance of Soaking versus Co-crystallization based on historical crystallographic data for kinase-azaindole complexes (e.g., ASK1, Syk, CDK2)[10][11][12].
| Metric | Ligand Soaking | Co-Crystallization |
| Typical Time-to-Structure | 1–3 Days | 2–6 Weeks |
| Protein Consumption per Ligand | ~0 mg (uses pre-existing crystals) | 2–5 mg |
| Ligand Concentration Required | 1–10 mM (10-100x | 1–2 mM (3-5x molar excess) |
| Success Rate (Rigid Hinge Binders) | High (>80%) | Moderate (~60%, requires screening) |
| Success Rate (Allosteric/DFG-out) | Low (<10%, crystals often crack) | High (>70%) |
| Typical Resolution (7-Azaindoles) | 2.0 Å – 2.8 Å | 1.8 Å – 2.5 Å (e.g., Syk at 2.26 Å[10]) |
| Occupancy | Variable (70% - 100%) | Consistently High (90% - 100%) |
Case Study: Spleen Tyrosine Kinase (Syk) vs. ASK1 In the development of ASK1 inhibitors, researchers successfully utilized a replacement-soaking method with 7-azaindole compounds, achieving resolutions of ~2.5 Å. This was possible because the ASK1 ATP binding site accommodated the chemical diversity without shattering the lattice[11]. Conversely, for Spleen Tyrosine Kinase (Syk), co-crystallization with a 2-substituted 7-azaindole (PDB: 3FQH, 2.26 Å resolution) was strictly necessary to capture the DFG Asp side chain pointing away from the ligand—a conformational state distinct from the soaked structures[10].
References
- Guidelines for the successful generation of protein–ligand complex crystals - PMC.
- 3FQH: Crystal structure of spleen tyrosine kinase complexed with a 2-substituted 7-azaindole - RCSB PDB. RCSB PDB.
- Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: wild type and mutant (L1196M) active compounds with unique binding mode - PubMed.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage. Japan Science and Technology Agency.
- Crystal Structure of 1-Acetyl-7-azaindole: An In-depth Technical Guide - Benchchem. BenchChem.
- MagHelix™ Co-crystallization and Soaking - Creative Biostucture.
- Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed.
- Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. University of Texas.
- Protein crystallization strategies in structure-based drug design - Taylor & Francis. Taylor & Francis Online.
- Crystal structures of ASK1‐inhibtor complexes provide a platform for structure‐based drug design - SciSpace. SciSpace.
- Combining 'dry' co-crystallization and in situ diffraction to facilitate ligand screening by X-ray crystallography - ResearchGate.
- Meriolins (3-(Pyrimidin-4-yl)-7-azaindoles)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: wild type and mutant (L1196M) active compounds with unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MagHelix™ Co-crystallization and Soaking - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 10. rcsb.org [rcsb.org]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
HPLC Method Development for 1H-Pyrrolo[2,3-b]pyridine Purity: A Comparative Guide
Introduction: The Analytical Challenge of 7-Azaindole
1H-pyrrolo[2,3-b]pyridine, widely known in medicinal chemistry as 7-azaindole, is a privileged bioisostere of indole and purine. It is frequently utilized as a core scaffold in the development of kinase inhibitors and other targeted therapeutics due to its favorable hydrogen-bonding profile [1]. However, this dual-nature heterocyclic ring presents a notorious challenge for High-Performance Liquid Chromatography (HPLC) method development.
The molecule contains two distinct nitrogen atoms: a weakly acidic pyrrole nitrogen (NH) and a basic pyridine nitrogen (N) with a pKa of approximately 4.6. When analyzed using traditional reversed-phase HPLC methods, the basic pyridine nitrogen is prone to severe secondary interactions with the stationary phase, leading to poor peak shape, compromised resolution, and inaccurate purity quantification [2]. This guide objectively compares traditional acidic mobile phase strategies against modern high-pH methodologies, providing field-proven protocols and quantitative data to help researchers optimize their analytical workflows.
Mechanistic Insights: The Root Cause of Peak Tailing
To develop a robust method, one must first understand the causality behind chromatographic failures. In standard silica-based C18 columns, a fraction of the surface silanol groups (Si-OH) remains unbonded. These residual silanols have a pKa ranging from 3.5 to 4.5.
At a mid-range or slightly acidic pH (e.g., pH 4.0 - 6.0), the basic pyridine nitrogen of 1H-pyrrolo[2,3-b]pyridine becomes protonated (positively charged), while the residual silanols become ionized (negatively charged). This creates a strong secondary ion-exchange interaction that competes with the primary hydrophobic retention mechanism [3]. Because this ion-exchange kinetic process is slow and non-linear, it manifests as severe peak tailing (asymmetry), which obscures closely eluting synthetic impurities.
Figure 1: Mechanism of secondary ion-exchange interactions causing peak tailing and its mitigation.
Comparative Evaluation: Low pH vs. High pH Methodologies
To mitigate secondary interactions, chromatographers typically employ one of two extreme pH strategies to ensure both the analyte and the silanols are not simultaneously ionized [4].
Approach A: Traditional Low pH Strategy (pH 2.0 - 3.0)
-
Mechanism: Uses strong acids (e.g., 0.1% Trifluoroacetic acid or Phosphoric acid) to fully protonate the basic analyte and completely neutralize the surface silanols (Si-OH).
-
Column Choice: Standard end-capped fully porous C18 columns.
-
Drawbacks: While silanol interactions are suppressed, the fully protonated 1H-pyrrolo[2,3-b]pyridine becomes highly polar. This drastically reduces its hydrophobic retention (k'), causing it to elute near the void volume where it is susceptible to matrix interference.
Approach B: Modern High pH Strategy (pH 10.0 - 11.0)
-
Mechanism: Uses basic buffers (e.g., 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide) to fully deprotonate the basic pyridine nitrogen, rendering the molecule neutral and highly hydrophobic.
-
Column Choice: Superficially Porous Particle (SPP) or Hybrid Organic-Inorganic C18 columns engineered for extended pH stability (e.g., up to pH 12).
-
Advantages: Neutralizing the analyte maximizes hydrophobic retention, improves peak symmetry, and significantly enhances mass spectrometry (ESI+) signal response if LC-MS is required [5].
Figure 2: Comparative HPLC method development workflows for basic heterocyclic compounds.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following high-pH protocol is designed as a self-validating system incorporating strict System Suitability Testing (SST) criteria.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.
-
Organic Phase (Mobile Phase B): 100% LC-MS grade Acetonitrile.
Step 2: Sample Preparation
-
Accurately weigh 10.0 mg of 1H-pyrrolo[2,3-b]pyridine reference standard.
-
Dissolve in 10 mL of Methanol (Stock Solution: 1.0 mg/mL).
-
Dilute 1.0 mL of the stock solution into 10 mL of a 50:50 Water:Acetonitrile diluent (Working Standard: 0.1 mg/mL).
Step 3: Chromatographic Conditions
-
Column: Hybrid Silica C18, 100 x 4.6 mm, 2.7 µm (Extended pH range 1-12).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 7.0 min: 5% to 95% B
-
7.0 - 9.0 min: 95% B
-
9.0 - 9.1 min: 95% to 5% B
-
9.1 - 12.0 min: 5% B (Re-equilibration)
-
Step 4: System Suitability Testing (SST) Execution
Before analyzing unknown synthetic batches, inject the Working Standard six times consecutively. The system is validated only if it meets the following causality-driven criteria:
-
USP Tailing Factor (
): ≤ 1.2 (Validates the absence of secondary silanol interactions). -
Theoretical Plates (
): ≥ 15,000 (Validates column packing efficiency and proper mass transfer). -
%RSD of Peak Area: ≤ 1.0% (Validates autosampler precision and analyte solubility).
Quantitative Data Comparison
The table below summarizes the experimental performance of 1H-pyrrolo[2,3-b]pyridine analyzed under the traditional low-pH method versus the optimized high-pH method.
| Chromatographic Parameter | Traditional Low pH (0.1% TFA, pH 2.1) | Modern High pH (10mM NH₄HCO₃, pH 10.5) | Performance Shift & Causality |
| Retention Factor ( | 1.2 | 5.8 | +383% : Deprotonation maximizes hydrophobicity, moving the peak away from the void volume. |
| USP Tailing Factor ( | 1.85 | 1.08 | -41% : Elimination of ion-exchange interactions results in near-perfect Gaussian symmetry. |
| Theoretical Plates ( | 6,500 | 18,200 | +180% : Sharper peaks due to uniform retention mechanisms improve overall efficiency. |
| Resolution ( | 1.4 (Co-elution risk) | 3.2 (Baseline resolved) | +128% : Enhanced retention and narrower peak widths allow for accurate impurity integration. |
| Signal-to-Noise (S/N) | 45:1 | 110:1 | +144% : Tailing reduction concentrates the analyte band, increasing the peak apex height. |
References
-
1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography Source: ResearchGate URL:[Link]
-
What Causes Peak Tailing in HPLC? Source: Chrom Tech URL:[Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]
Comparative Analysis: Binding Affinity of 7-Azaindole vs. Indole Scaffolds
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers[1]
Executive Summary: The Bioisosteric Advantage
In the optimization of small molecule inhibitors, particularly for protein kinases, the scaffold hop from indole to 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a high-impact strategy.[1][2] While both scaffolds offer a planar, bicyclic aromatic system, 7-azaindole frequently exhibits superior binding affinity and physicochemical properties.[1]
The critical differentiator is the nitrogen atom at position 7 (N7). Unlike the C-H bond in indole, the N7 of 7-azaindole acts as a hydrogen bond acceptor . This enables a "bidentate" binding mode with the hinge region of kinases—simultaneously donating a proton via N1 and accepting a proton via N7.[3] This additional H-bond often results in a significant enthalpic gain (
Mechanistic Comparison: The Hinge Binding Paradigm
Structural Interaction Modes
The binding affinity difference is largely dictated by the target pocket's ability to accommodate the N7 lone pair.
| Feature | Indole Scaffold | 7-Azaindole Scaffold |
| H-Bond Capacity | Donor only (N1-H) | Donor (N1-H) & Acceptor (N7) |
| Kinase Hinge Mode | Monodentate (Single interaction) | Bidentate (Double interaction) |
| Solubility (LogP) | High Lipophilicity (Poor aqueous solubility) | Reduced Lipophilicity (Improved solubility) |
| Metabolic Stability | Prone to oxidation at C3/C2 | N7 reduces electron density, often improving stability |
Visualization of Hinge Interaction
The following diagram illustrates the structural basis for the affinity gain in 7-azaindole derivatives within a typical kinase ATP-binding pocket.
Figure 1: Comparison of binding modes. Note the additional yellow interaction line for 7-azaindole, representing the critical acceptor interaction with the hinge backbone (typically residue GK+3).
Comparative Data & Case Studies
Case Study: Pim-2 Kinase Inhibition
A direct comparison of binding potency (
| Compound Scaffold | Target | Fold Change | |
| 7-Azaindole | Pim-2 Kinase | 1.3 nM | Reference |
| Indole | Pim-2 Kinase | 52 nM | ~40x Loss |
Data Source: Analysis of Pim kinase inhibitor SAR [1].
Case Study: Vemurafenib (Zelboraf)
Vemurafenib, an FDA-approved B-RAF inhibitor, utilizes a 7-azaindole core.[1][3][4][5][6][7][8] The scaffold was chosen specifically for its ability to mimic the adenine ring of ATP, forming key hydrogen bonds with Cys532 and Gln530 in the BRAF kinase hinge region. An indole analog would lack the interaction with Cys532 (via N7), likely abolishing single-digit nanomolar activity [2].[1]
Counter-Example: CB1 Allosteric Modulators
It is critical to note that 7-azaindole is not always superior.[1][9] In the case of Cannabinoid Receptor 1 (CB1) allosteric modulators, replacing the indole core of Org27569 with 7-azaindole led to a complete loss of binding affinity .[9] This suggests that in hydrophobic pockets lacking a specific H-bond donor, the increased polarity of N7 is a liability rather than an asset [3].[1]
Experimental Protocols for Validation
To objectively compare binding affinity, researchers must employ orthogonal biophysical methods.[1] The following protocols ensure rigorous data generation.
Protocol A: Isothermal Titration Calorimetry (ITC)
Purpose: Determines thermodynamic parameters (
Step-by-Step Workflow:
-
Buffer Matching: Dialyze protein and dissolve the small molecule (ligand) in the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).[1] Match DMSO concentrations precisely (e.g., 1% in both).
-
Concentration Setup:
-
Cell: Protein at 10–50
M (approx. 10–50x expected ). -
Syringe: Ligand at 10–20x the protein concentration (e.g., 200–500
M).[1]
-
-
Titration: Perform 20 injections of 2
L each at 180-second intervals at 25°C. -
Control: Perform a "Ligand into Buffer" titration to subtract heat of dilution.
-
Analysis: Fit data to a "One Set of Sites" model.
-
Success Metric: A sigmoidal curve indicates binding. The steepness determines
, and the amplitude determines .[1]
-
Protocol B: Surface Plasmon Resonance (SPR)
Purpose: Determines kinetic rate constants (
Step-by-Step Workflow:
-
Immobilization: Couple the kinase (ligand) to a CM5 sensor chip using amine coupling (target ~1000 RU). Use a reference channel with no protein or an inert protein (BSA).
-
Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.
-
Single Cycle Kinetics: Inject the indole/7-azaindole analyte at 5 increasing concentrations (e.g., 1 nM to 100 nM) without regeneration between injections.
-
Dissociation: Allow buffer flow for 10–20 minutes to measure
(residence time). -
Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.
-
Key Comparison: 7-azaindole analogs often show a slower
(longer residence time) due to the energetic barrier of breaking two H-bonds vs. one.
-
References
-
Irie, T., & Sawa, M. (2018).[1][5] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][5] Chemical and Pharmaceutical Bulletin.
-
Bollag, G., et al. (2010).[1] Clinical efficacy of a RAF inhibitor that targets BRAF V600E melanoma. Nature.
-
Gamage, T. F., et al. (2017).[1] Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Bioorganic & Medicinal Chemistry.
-
Duff, M. R., et al. (2011).[1] Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments.
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic compounds, 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, holds a significant position due to its prevalence in pharmacologically active molecules. As a Senior Application Scientist, this guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of 7-azaindole. By understanding its vibrational modes in comparison to its constituent aromatic parents, indole and pyridine, researchers can gain crucial insights into molecular structure, purity, and intermolecular interactions. This guide is designed to be a practical resource, grounding spectral interpretation in the principles of vibrational spectroscopy and providing actionable experimental protocols.
The Structural and Spectroscopic Landscape of 7-Azaindole
7-Azaindole is a bicyclic heteroaromatic compound where a pyridine ring is fused to a pyrrole ring. This fusion results in a unique electronic and vibrational signature that is a hybrid of its parent molecules. The presence of the pyrrole's N-H bond and the pyridine's nitrogen atom introduces functionalities that are key to its chemical reactivity and its utility as a scaffold in drug design. Infrared spectroscopy serves as a rapid and non-destructive technique to probe the vibrational frequencies of the bonds within the molecule, offering a distinct fingerprint for its identification and characterization.
Comparative Analysis of Characteristic IR Peaks
The infrared spectrum of 7-azaindole can be logically dissected by comparing it to the spectra of indole and pyridine. The key vibrational modes of interest include the N-H stretch, aromatic C-H stretches, and the complex fingerprint region containing C=C and C=N stretching and bending vibrations.
| Functional Group/Vibrational Mode | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) (cm⁻¹) | Indole (cm⁻¹) | Pyridine (cm⁻¹) | Causality Behind Observations |
| N-H Stretch | ~3250 (in H-bonded dimers)[1] | 3406 (free N-H)[2], 3389 (in KBr)[3] | N/A | The N-H stretching frequency is highly sensitive to hydrogen bonding. In the gas phase or in non-polar solvents, the peak is sharp and at a higher wavenumber. In the solid state or in hydrogen-bonding environments, the peak broadens and shifts to a lower wavenumber due to the weakening of the N-H bond. The value for 7-azaindole often reflects its tendency to form hydrogen-bonded dimers. |
| Aromatic C-H Stretch | 3000-3200 | 3022, 3049[2] | 3000-3200[4] | These peaks arise from the stretching vibrations of the C-H bonds on the aromatic rings. The precise positions can vary slightly depending on the substitution pattern and electronic environment. |
| C=C and C=N Ring Stretching | Not explicitly detailed in search results, but expected in the 1400-1650 region. | 1456, 1508, 1577, 1616[2] | ~1439, 1481, 1562, 1600[5] | This region is often complex due to the coupling of C=C and C=N stretching vibrations within the fused ring system. The presence of the nitrogen atom in the pyridine ring of 7-azaindole will influence the positions and intensities of these bands compared to indole. |
| C-H Out-of-Plane Bending | Below 1000 | 609, 731, 744[2] | Not explicitly detailed in search results, but expected in the 700-900 region. | These bands are characteristic of the substitution pattern on the aromatic rings and are useful for confirming the overall structure. |
Experimental Protocols for Acquiring High-Quality IR Spectra
The quality of an IR spectrum is fundamentally dependent on the sample preparation technique. The two most common methods for analyzing solid samples like 7-azaindole are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Method 1: Potassium Bromide (KBr) Pellet Technique
This classic transmission method provides a high-quality spectrum when executed correctly. The principle lies in dispersing the analyte in an IR-transparent matrix (KBr) to minimize scattering of the infrared beam.[6]
Step-by-Step Protocol:
-
Sample and KBr Preparation: Dry spectroscopy-grade KBr powder in an oven at ~100°C to remove any absorbed water, which can interfere with the spectrum, particularly in the O-H stretching region (~3400 cm⁻¹).[7][8][9]
-
Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the 1H-pyrrolo[2,3-b]pyridine sample. Add approximately 100-200 mg of the dried KBr powder.[6] Continue to grind the mixture until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering.[6]
-
Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a vacuum to remove trapped air, which can cause the pellet to be opaque.[6]
-
Pressing: Slowly apply pressure (typically 8-10 tons) for a few minutes.[6] This causes the KBr to flow and form a transparent or translucent disc.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum. A background spectrum of a blank KBr pellet should be run first to be subtracted from the sample spectrum.
Method 2: Attenuated Total Reflectance (ATR) Technique
ATR is a popular and rapid sampling technique that requires minimal sample preparation.[10] It is particularly useful for analyzing small quantities of sample, which can be recovered after the measurement.[11]
Step-by-Step Protocol:
-
Background Collection: Ensure the ATR crystal (commonly diamond) is clean. A background spectrum is collected to account for any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid 1H-pyrrolo[2,3-b]pyridine sample directly onto the ATR crystal.
-
Applying Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal. This ensures good contact, which is crucial for obtaining a high-quality spectrum.[11]
-
Spectral Acquisition: Collect the sample spectrum. The infrared beam passes through the ATR crystal and is internally reflected. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the absorption of this wave by the sample is measured.[10][11]
-
Cleaning: After the measurement, the sample can be recovered, and the crystal should be cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.
Workflow for IR Spectrum Acquisition and Analysis
The following diagram illustrates the general workflow for obtaining and interpreting the IR spectrum of 1H-pyrrolo[2,3-b]pyridine.
Caption: A generalized workflow for obtaining and analyzing the IR spectrum of a solid sample such as 1H-pyrrolo[2,3-b]pyridine.
Conclusion
The infrared spectrum of 1H-pyrrolo[2,3-b]pyridine provides a wealth of information about its molecular structure. By understanding the characteristic vibrational frequencies of the N-H, C-H, C=C, and C=N bonds and comparing them to the simpler systems of indole and pyridine, researchers can confidently identify this important heterocyclic motif. The choice of experimental technique, either KBr pellet or ATR, will depend on the specific requirements of the analysis, such as sample amount and desired data quality. This guide serves as a foundational resource for the effective application of IR spectroscopy in the characterization of 7-azaindole and its derivatives in a research and drug development setting.
References
-
Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, (11), 1505-1514. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Pyridine Infrared Spectroscopy Analytical Service. Retrieved from [Link]
-
ResearchGate. (2014, May 19). Why is there a peak at 3400 cm-1 in pyridine IR spectra, especially for anhydrous pyridine? Retrieved from [Link]
-
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Couplings Across the Vibrational Spectrum Caused by Strong Hydrogen Bonds: A Continuum 2D IR Study of the 7-Azaindole–Acetic Acid Heterodimer. (2016). The Journal of Physical Chemistry B, 120(41), 10792–10803. [Link]
-
Electronic spectra of 7-azaindole/ammonia clusters and their photochemical reactivity. (2008). The Journal of Chemical Physics, 129(10), 104301. [Link]
-
AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. 20(4), 119-121. [Link]
-
ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1.... Retrieved from [Link]
-
ResearchGate. (n.d.). One-color R2PI spectra of (a) 7-azaindole monomer and (b) 7-azaindole 3.... Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
-
IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. (2020). Physical Chemistry Chemical Physics, 22(36), 20616–20625. [Link]
-
Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). Molecules, 24(7), 1419. [Link]
-
NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. [Link]
-
PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. (11), 1505. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. kinteksolution.com [kinteksolution.com]
- 7. shimadzu.com [shimadzu.com]
- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 9. eng.uc.edu [eng.uc.edu]
- 10. measurlabs.com [measurlabs.com]
- 11. agilent.com [agilent.com]
Benchmarking Synthetic Routes for 1H-pyrrolo[2,3-b]pyridine Production
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged pharmacophore in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib). Its structural similarity to indole, combined with the hydrogen-bonding capability of the pyridine nitrogen, makes it a critical target for drug discovery.
However, the electron-deficient nature of the pyridine ring renders classical indole syntheses (like Fischer Indole) ineffective or low-yielding.[1] This guide benchmarks three dominant synthetic strategies:
-
The Industrial Workhorse: Modified Madelung/Formamidine Cyclization.
-
The Precision Tool: Pd-Catalyzed Larock Heteroannulation.
The Verdict: For scalable, cost-effective production of the parent scaffold, the Modified Madelung/Formamidine route is superior (Yields >80%). For generating diverse 2,3-substituted libraries, the Larock Heteroannulation is the method of choice despite higher costs.
Part 1: Strategic Decision Matrix
Before selecting a route, researchers must evaluate their specific constraints. The following logic flow illustrates the decision-making process based on substrate availability and target scale.
Figure 1: Decision matrix for selecting the optimal synthetic route based on project constraints.
Part 2: Benchmarking Comparison
Modified Madelung / Formamidine Cyclization (The Winner)
This route relies on the lithiation of N-protected-2-amino-3-picoline (or 3-methylpyridine derivatives) followed by formylation and cyclization.
-
Mechanism: Deprotonation of the acidic methyl group at C3, followed by nucleophilic attack on a formyl source (DMF or formate), and subsequent intramolecular condensation.
-
Pros: Uses inexpensive starting materials (2-amino-3-picoline); high atom economy; scalable to kilograms.
-
Cons: Requires strong bases (n-BuLi or LDA); cryogenic conditions (-78°C) often required for the lithiation step.
-
Key Insight: Protecting the amine (e.g., with Boc or Pivaloyl) is critical to direct the lithiation to the methyl group and prevent side reactions.
Larock Heteroannulation
A palladium-catalyzed coupling of o-iodoamines with internal alkynes.[6]
-
Mechanism: Oxidative addition of Pd(0) to the C-I bond, coordination of the alkyne, migratory insertion, and intramolecular nucleophilic attack by nitrogen.
-
Pros: Highly convergent; allows simultaneous installation of substituents at C2 and C3; tolerates functional groups.
-
Cons: o-Iodoaminopyridines are expensive; requires Palladium catalysts; LiCl additive is essential but can complicate workup; moderate yields (40-65%) for the parent scaffold.
Bartoli Indole Synthesis
Reaction of o-nitro-pyridines with vinyl Grignard reagents.[2]
-
Mechanism: Addition of vinyl Grignard to the nitro group, cyclization via a [3,3]-sigmatropic rearrangement.
-
Pros: One-step synthesis from nitro-pyridines.
-
Cons: Poor Yields for Azaindoles: Unlike benzene rings, the electron-deficient pyridine ring destabilizes the intermediates, often resulting in yields <35%. Requires 3-4 equivalents of Grignard reagent (wasteful).
Comparative Data Summary
| Metric | Route A: Modified Madelung | Route B: Larock Annulation | Route C: Bartoli Synthesis |
| Starting Material | 2-amino-3-picoline | 2-amino-3-iodopyridine | 3-nitro-pyridine |
| Key Reagents | Boc2O, n-BuLi, DMF | Pd(OAc)2, Alkyne, LiCl | VinylMgBr (3-4 eq) |
| Typical Yield | 75 - 85% | 45 - 65% | 15 - 35% |
| Atom Economy | High | Moderate | Very Low |
| Scalability | High (Kg scale proven) | Low (Cost prohibitive) | Low (Exotherm/Waste) |
| Cost Estimate | $ |
Part 3: Detailed Protocol (Route A)
Method: One-Pot Synthesis via Chichibabin-type Cyclization / Boc-Directed Lithiation. Rationale: This protocol avoids the extreme harshness of the classical Madelung (350°C) by using a Boc-protecting group to facilitate lithiation at accessible temperatures.
Reagents
-
2-amino-3-methylpyridine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc2O) (1.1 eq)
-
n-Butyllithium (2.5 M in hexanes) (2.2 eq)
-
N,N-Dimethylformamide (DMF) (1.5 eq)
-
Hydrochloric acid (3M)
-
Solvents: THF (anhydrous), Hexanes.
Step-by-Step Workflow
-
Amine Protection (N-Boc Formation):
-
Dissolve 2-amino-3-methylpyridine in THF. Add Boc2O and a catalytic amount of DMAP. Stir at RT for 4 hours.
-
Checkpoint: Monitor TLC for disappearance of starting amine. The Boc group increases the acidity of the C3-methyl protons via complexation-induced proximity effect (CIPE).
-
-
Lithiation (The Critical Step):
-
Cool the solution of N-Boc-2-amino-3-methylpyridine to -40°C (Note: -78°C is often cited, but -40°C is sufficient for this substrate and easier to maintain).
-
Add n-BuLi dropwise over 30 minutes. The solution will turn a deep red/orange, indicating the formation of the dianion (lithiation at N and C3-methyl).
-
Expert Tip: Maintain temperature strictly below -20°C. Above this, the Boc group is liable to nucleophilic attack by the lithiated species (migration).
-
-
Formylation:
-
Add anhydrous DMF dropwise to the cold solution. Stir for 30 minutes at -40°C, then allow to warm to 0°C.
-
The intermediate formed is the hemi-aminal magnesium species.
-
-
Cyclization & Deprotection:
-
Quench the reaction with 3M HCl carefully (exothermic).
-
Reflux the acidic mixture for 2 hours. This step serves two purposes: it facilitates the condensation of the aldehyde with the amine (cyclization) and cleaves the N-Boc group in one pot.
-
-
Isolation:
-
Neutralize with NaOH or NH4OH to pH 9.
-
Extract with Ethyl Acetate.[7] The product, 7-azaindole, will precipitate or crystallize upon concentration.
-
Expected Yield: 80-85%.
-
Part 4: Mechanistic Visualization
Understanding the "Why" behind the protocol ensures reproducibility. The following diagram details the pathway for the recommended Route A.
Figure 2: Mechanistic pathway for the Modified Madelung synthesis via Boc-directed lithiation.
Part 5: Troubleshooting & Expert Insights
Moisture Sensitivity (Route A & C)
-
Issue: In Route A, moisture destroys the n-BuLi and the lithiated intermediate, leading to recovery of starting material.
-
Solution: Use THF distilled from sodium/benzophenone or from a solvent purification system. Dry all glassware at 120°C overnight.
Catalyst Poisoning (Route B)
-
Issue: The pyridine nitrogen in 7-azaindole precursors can coordinate to Pd, poisoning the catalyst and stalling the Larock reaction.
-
Solution: Use LiCl (1 equivalent).[6][8] The chloride ion stabilizes the Pd-intermediate and prevents non-productive coordination by the pyridine nitrogen [3].
Regioselectivity in Bartoli (Route C)[3]
-
Issue: Bartoli reaction on 3-nitropyridine often yields a mixture of 4- and 6-azaindoles or fails due to lack of ortho-substitution.
-
Insight: Bartoli is most effective when there is a substituent ortho to the nitro group to sterically enforce the [3,3]-sigmatropic rearrangement.[3] For unsubstituted 7-azaindole, this route is suboptimal [1].
References
-
Bartoli, G., et al. (1989).[5] "Reaction of nitroarenes with vinyl Grignard reagents: a new method for the synthesis of indoles."[3][4] Tetrahedron Letters.
-
Hands, D., et al. (1996). "A Convenient Synthesis of 7-Azaindoles." Synthesis.
-
Larock, R. C., et al. (1991).[6] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society.
-
Song, J. J., et al. (2010). "Practical Synthesis of 7-Azaindole from 2-Amino-3-methylpyridine." The Journal of Organic Chemistry.
-
Zhang, X., et al. (2016). "Preparation method of 7-azaindole." Patent CN105777748A.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. baranlab.org [baranlab.org]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
(7-(1)N)-1H-pyrrolo[2,3-b]pyridine: Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers
Chemical Identity & Risk Assessment
Scope of Guide: This protocol covers 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-Azaindole ) and its derivatives.[1][2][3] The notation (7-(1)N) in your request likely refers to the nitrogen atom at the 7-position (the pyridine nitrogen), which distinguishes this scaffold from indole.
Crucial Safety Warning: Nitrogen-containing heterocycles like 7-azaindole can form toxic nitrogen oxides (NOx) upon combustion. Do not dispose of this compound via standard trash or municipal drains.
Physical & Chemical Properties Relevant to Disposal
| Property | Specification | Disposal Implication |
| CAS Number | 271-63-6 | Use for waste manifesting/labeling.[3] |
| Molecular Formula | C₇H₆N₂ | High nitrogen content requires incineration with scrubbing. |
| Physical State | Solid (Crystalline) | Requires solid waste segregation; do not solubilize unless necessary. |
| Acidity/Basicity | Weak Base (pKa ~4.6) | Incompatible with strong acids (exothermic neutralization). |
| Solubility | Soluble in organic solvents; sparingly soluble in water | Partitioning into organic waste streams is preferred. |
| Flash Point | N/A (Solid) / Combustible | Classified as combustible waste (not flammable solid unless finely divided). |
Pre-Disposal Segregation Strategy
Effective disposal begins at the bench. You must segregate 7-azaindole waste based on its physical state and mixture composition to prevent cross-reactivity and ensure regulatory compliance (RCRA).
A. Solid Waste (Pure or Precipitated)
-
Container: High-density polyethylene (HDPE) or amber glass wide-mouth jars.
-
Labeling: "Hazardous Waste - Solid - Toxic/Irritant."
-
Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) to prevent spontaneous combustion.
B. Liquid Waste (Mother Liquors/Eluents)
-
Organic Stream: If dissolved in DCM, Ethyl Acetate, or Methanol, dispose of in the Halogenated or Non-Halogenated organic solvent stream respectively.
-
Aqueous Stream: If the compound is in an aqueous buffer (e.g., reverse-phase HPLC waste), it must be collected in "Aqueous Toxic" waste. Do not pour down the sink.
C. Contaminated Debris
-
Syringe filters, TLC plates, and gloves contaminated with 7-azaindole must be bagged in chemically resistant, clear polyethylene bags (2-4 mil thickness) and tagged as hazardous solid debris.
Disposal Workflow Decision Tree
The following logic gate ensures the material ends up in the correct incineration stream.
Figure 1: Decision logic for segregating 7-azaindole waste streams to ensure compatibility with incineration protocols.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Bulk)
Objective: Safe packaging of solid 1H-pyrrolo[2,3-b]pyridine for off-site incineration. Prerequisites: Nitrile gloves, Lab coat, Safety glasses, Fume hood.
-
Tare and Tag: Place a clean, wide-mouth HDPE container on a balance. Attach a hazardous waste tag before filling.
-
Transfer: Inside a fume hood, transfer the solid using a disposable spatula. Avoid generating dust.[3][4][5][6][7][8][9][10][11]
-
Why? 7-azaindole is an irritant.[3] Dust inhalation can cause respiratory distress.
-
-
Wipe Down: Wipe the threads of the jar with a dry Kimwipe to ensure a tight seal.
-
Secondary Containment: Place the sealed jar into a clear secondary ziplock bag to contain any potential leaks during transport.
-
Manifesting: Declare the contents as "1H-pyrrolo[2,3-b]pyridine" (CAS 271-63-6).[1][12][13] Do not use abbreviations like "7-N-Azaindole" on official manifests.
Protocol B: Liquid Waste (Reaction Mixtures)
Objective: Preventing exothermic incompatibility in waste drums.
-
pH Check: Check the pH of the solution.
-
Critical Step: If the solution is highly acidic (pH < 2) due to workup, neutralize it to pH 5–9 using Sodium Bicarbonate before adding to the organic waste drum.
-
Causality: 7-azaindole is basic. Adding it to a highly acidic waste stream can generate heat; conversely, adding it to a waste stream containing strong oxidizers (like nitric acid waste) can be explosive.
-
-
Solvent Segregation:
-
Scenario 1 (DCM/Chloroform): Pour into Halogenated Waste . This stream is incinerated at higher temperatures to manage chlorine byproducts.
-
Scenario 2 (Acetone/Ethyl Acetate): Pour into Non-Halogenated Waste . This is often used for fuel blending (energy recovery).
-
-
Rinsing: Rinse the original flask with a small volume of acetone and add the rinse to the waste container.
Emergency Procedures (Spill Response)
Scenario: Accidental spill of solid powder (>5g) on the benchtop.
-
Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood is operating at maximum draw.
-
PPE Upgrade: Wear double nitrile gloves and an N95 dust mask (or half-face respirator) if outside the hood.
-
Dry Clean-Up:
-
Do NOT spray water initially (this spreads the contamination).
-
Cover the spill with a damp paper towel (to suppress dust) or use a HEPA-filtered vacuum dedicated to chemical spills.
-
Scoop material into the Solid Waste container.
-
-
Wet Polish: Once the bulk solid is removed, wipe the surface with soap and water. Dispose of all cleanup materials as Contaminated Debris .
Regulatory & Compliance Codes
When coordinating with your waste disposal vendor (e.g., Veolia, Clean Harbors), use the following classifications:
-
RCRA Code: Not specifically P- or U-listed, but regulated as D001 (Ignitable) if in flammable solvent, or general "Non-RCRA Regulated Hazardous Waste" (unless characteristic toxicity is proven).
-
DOT Shipping Name:
-
Destruction Method: Incineration with afterburner and scrubber (to capture NOx gases).
References
-
National Institute of Standards and Technology (NIST). 1H-Pyrrolo[2,3-b]pyridine (CAS 271-63-6) - Gas Phase Ion Energetics & Spectra. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 1H-Pyrrolo[2,3-b]pyridine Compound Summary (CID 9222).[1] National Library of Medicine. [Link]
Sources
- 1. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate | C7H6N2O | CID 324215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. echemi.com [echemi.com]
- 5. targetmol.com [targetmol.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. capotchem.com [capotchem.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 13. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling (7-(1)N)-1H-pyrrolo[2,3-b]pyridine
Topic: Common Name: 7-Azaindole CAS Registry Number: 271-63-6[1]
Executive Summary: Operational Safety & Logistics
As a Senior Application Scientist, I often see researchers treat 7-azaindole (1H-pyrrolo[2,3-b]pyridine) as a generic organic intermediate. This is a mistake. While not acutely lethal like cyanide, this compound is a potent bioisostere of purine , meaning it has high affinity for biological kinase pockets. Its structural similarity to DNA bases implies a potential for biological interaction beyond simple irritation.
The notation (7-(1)N) in your request highlights the critical nitrogen centers: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). These sites drive its reactivity (amphoteric nature) and its binding properties. Effective handling requires controlling dust generation —the primary vector for respiratory and ocular exposure—and managing its electrostatic properties during weighing.
This guide replaces generic safety advice with a field-validated protocol for handling 7-azaindole in drug discovery workflows.
Compound Profile & Risk Assessment
Before selecting PPE, we must understand the physical behavior of the substance.
| Property | Characteristic | Operational Implication |
| Physical State | Crystalline powder (White/Off-white) | High Dust Potential. Micro-particles float easily in static air. |
| Electrostatics | High static charge retention | Powder "jumps" during spatula transfer; adheres to gloves/balance. |
| Acidity/Basicity | Amphoteric (pKa ~4.6 for N7) | Soluble in both dilute acid and base; compatible with DMSO/MeOH. |
| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.), H302 (Acute Tox.[2] Oral - varies by vendor). |
The "Hidden" Hazard: The primary risk is not skin absorption of the bulk solid, but inhalation of micro-dust during weighing. Once solubilized in DMSO or organic solvents, the risk shifts to skin permeation , as DMSO acts as a vehicle, carrying the dissolved kinase inhibitor directly into the bloodstream.
PPE Matrix: Scale-Dependent Protection
Safety is not binary; it scales with exposure potential. Use this matrix to select gear based on your specific operation.
| Operation Scale | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Analytical (<100 mg) (e.g., NMR, LCMS prep) | Fume Hood (Sash at 18").No mask needed if inside hood. | Single Nitrile Gloves (0.11 mm thickness). | Safety Glasses with side shields. | Standard Lab Coat.Closed-toe shoes. |
| Preparative (100 mg - 10 g) (e.g., Reaction setup) | Fume Hood required.If hood unavailable: N95/P2 Respirator. | Double Nitrile Gloves (Outer glove changed immediately if contaminated). | Safety Goggles (Sealed) to prevent dust entry. | Lab Coat + Tyvek Sleeves (protects wrists from gap exposure). |
| Bulk Handling (>10 g) (e.g., Scale-up, recrystallization) | PAPR or Full-Face Respirator (P100 filters) if open handling.Ideally: Powder Containment Booth. | Double Gloves :Inner: Nitrile (4 mil)Outer: Nitrile/Neoprene (8 mil). | Face Shield over Safety Goggles. | Tyvek Coverall (Disposable) to prevent clothing contamination.[1] |
Operational Protocols: The "Why" and "How"
Protocol A: Precision Weighing (Combating Static)
The Problem: 7-Azaindole is prone to static cling. Using a plastic spatula causes the powder to scatter, increasing inhalation risk and ruining mass accuracy.
-
Preparation: Place the balance inside the chemical fume hood. If vibrations are an issue, turn the fan off momentarily only during the final read, but keep the sash low.
-
Static Neutralization: Use an anti-static gun (Zerostat) or a polonium strip near the balance pan.
-
Tool Selection: Use a metal micro-spatula , not plastic. Metal dissipates charge.
-
Transfer: Weigh into a glass vial or weigh boat. Do not weigh directly into a flask with a narrow neck to avoid powder bridging the joint (which leads to leaks later).
-
Cleanup: Immediately wipe the balance area with a wet Kimwipe . Dry wiping launches dust back into the air.
Protocol B: Solubilization & Reaction Setup
The Problem: Once dissolved, the "dust" hazard disappears, but the "permeation" hazard spikes.
-
Solvent Choice: 7-Azaindole dissolves well in DMSO and Methanol.
-
Sequence: Add the solid to the flask first, then add the solvent. Adding solid to a stirring solvent creates a "puff" of aerosolized solution.
-
Heating: If heating is required (e.g., Buchwald-Hartwig coupling), ensure the reflux condenser is active before heating. 7-Azaindole can sublime or steam-distill slightly under high vacuum/heat.
Protocol C: Spill Response (Solid vs. Liquid)
-
Solid Spill (< 5 g): Do NOT sweep with a brush. This creates a dust cloud.
-
Action: Cover with wet paper towels (water or ethanol). Wipe up the wet slurry and dispose of as solid hazardous waste.
-
-
Liquid Spill (in DMSO/Organic):
-
Action: Evacuate the immediate area if volatile solvents are involved. Absorb with vermiculite or spill pads. Double-bag the waste.
-
Waste Disposal & Deactivation
7-Azaindole is a nitrogen-rich heterocycle. It must be segregated correctly to prevent unexpected side reactions in the waste stream.
-
Solid Waste: Segregate into "Solid Organic Hazardous Waste." Label clearly as "Irritant."
-
Liquid Waste:
-
Non-Halogenated: If dissolved in MeOH, EtOH, DMSO, Acetone.
-
Halogenated: If dissolved in DCM or Chloroform.
-
-
Aqueous Waste: If the compound was used in an aqueous workup, the aqueous layer must go to "Aqueous Organic Waste" (do not pour down the sink; it is toxic to aquatic life).
Visualizations
Figure 1: Safe Handling Workflow
This flowchart illustrates the critical decision points to prevent exposure during the lifecycle of the compound in the lab.
Caption: Operational lifecycle of 7-Azaindole emphasizing containment at the weighing and solubilization stages.
Figure 2: PPE Decision Tree
A logic gate for selecting the correct protective equipment based on physical state and quantity.[1][5]
Caption: Decision logic for PPE selection. Note that solutions pose a permeation risk regardless of quantity.
References
-
Loba Chemie. (2016).[6] Material Safety Data Sheet: 7-Azaindole. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 7-Azaindole.[1] National Library of Medicine. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
